molecular formula C3H7NO2 B555823 L-Alanine-15N CAS No. 25713-23-9

L-Alanine-15N

カタログ番号: B555823
CAS番号: 25713-23-9
分子量: 90.09 g/mol
InChIキー: QNAYBMKLOCPYGJ-GZPBOPPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-Alanine-15N, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 90.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-(15N)azanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-GZPBOPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473350
Record name L-Alanine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25713-23-9
Record name L-Alanine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Molecular Weight of L-Alanine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of L-Alanine isotopically labeled with Nitrogen-15 (¹⁵N). It includes precise atomic mass data for the constituent isotopes, calculations for both monoisotopic mass and average molecular weight, and a structural representation.

Molecular Composition

L-Alanine is a non-essential amino acid with the chemical formula C₃H₇NO₂. In its isotopically labeled form, L-Alanine-¹⁵N, the naturally occurring nitrogen atom (predominantly ¹⁴N) is replaced by the stable isotope ¹⁵N.

Atomic Mass Data

The calculation of the molecular weight requires the precise atomic masses of the constituent atoms. For monoisotopic mass, the mass of the most abundant or specified isotope of each element is used. For the average molecular weight, the standard (weighted average) atomic weight is used, except for the specified isotope (¹⁵N).

Table 1: Atomic Mass of Constituent Elements and Isotopes

ElementIsotopeMonoisotopic Mass (Da)Standard Atomic Weight (Da)
Carbon (C)¹²C12.00000012.011
Hydrogen (H)¹H1.0078251.008
Oxygen (O)¹⁶O15.99491515.999
Nitrogen (N)¹⁵N15.000109Not Applicable

Note: The monoisotopic mass for ¹⁵N is 15.000108898 Da[1][2][3][4]. Standard atomic weights are IUPAC conventional values.

Molecular Weight Calculation

The molecular weight of L-Alanine-¹⁵N can be expressed in two primary ways: the monoisotopic mass and the average molecular weight.

  • Monoisotopic Mass: The sum of the masses of the principal (most abundant or specified) isotopes of the constituent atoms. This value is crucial for high-resolution mass spectrometry.

  • Average Molecular Weight (Molar Mass): The sum of the weighted average atomic masses of the constituent atoms. This value is used for bulk stoichiometric calculations.

**Table 2: Calculation of Monoisotopic Mass of L-Alanine-¹⁵N (C₃H₇¹⁵NO₂) **

AtomCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)312.00000036.000000
Hydrogen (¹H)71.0078257.054775
Nitrogen (¹⁵N)115.00010915.000109
Oxygen (¹⁶O)215.99491531.989830
Total 90.044714

**Table 3: Calculation of Average Molecular Weight of L-Alanine-¹⁵N (C₃H₇¹⁵NO₂) **

AtomCountAverage Atomic Weight (Da)Total Mass (Da)
Carbon (C)312.01136.033
Hydrogen (H)71.0087.056
Nitrogen (¹⁵N)115.00010915.000109
Oxygen (O)215.99931.998
Total 90.087109

Molecular Structure

The chemical structure of L-Alanine consists of a central alpha-carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a methyl group (-CH₃), and a hydrogen atom. The ¹⁵N isotope is located within the amino group.

L_Alanine_15N cluster_alanine L-Alanine-¹⁵N Structure C_alpha C_carboxyl C C_alpha->C_carboxyl N_amino ¹⁵NH₂ C_alpha->N_amino C_methyl CH₃ C_alpha->C_methyl H_alpha H C_alpha->H_alpha O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl

References

L-Alanine-15N: A Technical Guide to its Chemical Structure and Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of L-Alanine-15N, a stable isotope-labeled form of the amino acid L-alanine. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Chemical Structure and Identification

This compound is a variant of L-alanine where the naturally occurring nitrogen-14 (¹⁴N) atom in the amino group is replaced by the heavier, stable isotope nitrogen-15 (¹⁵N). This isotopic substitution does not alter the chemical properties of the molecule but provides a unique spectroscopic signature, making it an invaluable tool for tracing and analysis in biological systems.

The fundamental chemical structure of this compound is identical to that of L-alanine, consisting of a central carbon atom (the α-carbon) bonded to an amino group (-¹⁵NH₂), a carboxyl group (-COOH), a methyl group (-CH₃), and a hydrogen atom.

Key Identifiers:

IdentifierValue
IUPAC Name (2S)-2-(¹⁵N)aminopropanoic acid[1]
Molecular Formula C₃H₇¹⁵NO₂[2]
Molecular Weight 90.09 g/mol [1][3][4]
CAS Number 25713-23-9[1][3]
SMILES C--INVALID-LINK--[15NH2][1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various experimental settings. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physicochemical Properties

PropertyValueSource
Appearance White crystalline powder[3]
Melting Point 314.5 °C (decomposes)[2][5][6]
Solubility Soluble in water. Slightly soluble in ethanol.[7]
Optical Activity [α]25/D +14.5°, c = 2 in 1 M HCl[3]

Table 2: Isotopic and Analytical Properties

PropertyValueSource
Isotopic Purity Typically ≥98 atom % ¹⁵N[3][5]
Assay ≥98% (CP)[3]
Mass Shift M+1[3][5]

Experimental Applications and Methodologies

This compound is a versatile tool in various research fields, primarily due to the ability to track the ¹⁵N isotope using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Metabolic Studies and Flux Analysis

This compound is widely used as a tracer to investigate amino acid and nitrogen metabolism in vivo and in vitro. By introducing ¹⁵N-labeled alanine into a biological system, researchers can follow its metabolic fate, including its incorporation into other amino acids, proteins, and nitrogenous compounds. This provides insights into metabolic pathways and their kinetics.

A notable application is in the study of the tumor-liver alanine cycle . In some cancers, like BRAFV600E-driven melanoma in zebrafish, tumors exhibit high glucose uptake and excrete glucose-derived alanine. This alanine, containing the ¹⁵N label if this compound is used as a tracer, is then transported to the liver, where it is used for gluconeogenesis to maintain blood glucose levels. This metabolic crosstalk supports tumor growth.

Tumor_Liver_Alanine_Cycle cluster_tumor Tumor Cell cluster_blood Bloodstream cluster_liver Liver Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alanine_Tumor This compound Pyruvate->Alanine_Tumor Transamination Blood_Alanine This compound Alanine_Tumor->Blood_Alanine Export BCAA Branched-Chain Amino Acids Nitrogen_Tumor Nitrogen BCAA->Nitrogen_Tumor Catabolism Nitrogen_Tumor->Alanine_Tumor Blood_Glucose Glucose Blood_Glucose->Glucose Uptake Alanine_Liver This compound Blood_Alanine->Alanine_Liver Uptake Pyruvate_Liver Pyruvate Alanine_Liver->Pyruvate_Liver Transamination Glucose_Liver Glucose (Gluconeogenesis) Pyruvate_Liver->Glucose_Liver Glucose_Liver->Blood_Glucose Release

Figure 1. Tumor-Liver Alanine Cycle Visualization.
Protein NMR Spectroscopy

In protein NMR, uniform or selective labeling with ¹⁵N is a standard technique to simplify complex spectra and enable the determination of protein structure, dynamics, and interactions. This compound can be incorporated into proteins expressed in bacterial or eukaryotic systems. The ¹⁵N nucleus has a spin of 1/2, which allows for the use of heteronuclear NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), to resolve individual amino acid signals. This is particularly useful for studying the structure and conformation of polypeptides and proteins in the solid state.

Enzymatic_Synthesis_Workflow Pyruvate Pyruvate Alanine_Dehydrogenase Alanine Dehydrogenase Pyruvate->Alanine_Dehydrogenase Ammonium 15NH4Cl Ammonium->Alanine_Dehydrogenase NADH NADH NADH->Alanine_Dehydrogenase L_Alanine_15N This compound Alanine_Dehydrogenase->L_Alanine_15N NAD NAD+ Alanine_Dehydrogenase->NAD Purification Purification (e.g., Ion Exchange Chromatography) L_Alanine_15N->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Figure 2. General Workflow for Enzymatic Synthesis.

Conclusion

This compound is a powerful tool for researchers in various scientific disciplines. Its well-defined chemical structure and physicochemical properties, combined with the ability to track the ¹⁵N isotope, make it indispensable for detailed studies of metabolism and protein structure. While specific experimental protocols are often proprietary or developed in-house, the fundamental principles of its application are well-established, enabling scientists to gain deeper insights into complex biological processes.

References

A Technical Guide to the Natural Abundance of the Nitrogen-15 Isotope for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the significance, measurement, and application of Nitrogen-15 natural abundance in scientific research.

This technical guide provides a comprehensive overview of the natural abundance of the Nitrogen-15 (¹⁵N) isotope, tailored for researchers, scientists, and professionals in the field of drug development. The document delves into the fundamental principles of ¹⁵N abundance, details the sophisticated methodologies for its precise measurement, and explores its diverse applications in various scientific domains.

Core Concepts of Nitrogen-15 Natural Abundance

Nitrogen, a fundamental element in biological systems, is predominantly composed of two stable isotopes: ¹⁴N and ¹⁵N. The lighter isotope, ¹⁴N, is far more common, accounting for approximately 99.63% of all nitrogen atoms, while ¹⁵N constitutes the remaining 0.37%.[1][2][3] This relative scarcity makes ¹⁵N a valuable tracer in a multitude of scientific investigations.

The natural abundance of ¹⁵N is not constant across all materials and is subject to slight variations due to isotopic fractionation during physical, chemical, and biological processes. These subtle differences are typically expressed using the delta (δ) notation, in parts per thousand (‰ or per mil), relative to a standard. The internationally accepted standard for nitrogen isotopes is atmospheric air.[4]

The δ¹⁵N value is calculated using the following formula:

δ¹⁵N (‰) = [ (R_sample / R_standard) - 1 ] * 1000

Where R_sample is the ¹⁵N/¹⁴N ratio of the sample and R_standard is the ¹⁵N/¹⁴N ratio of atmospheric nitrogen (approximately 0.0036765).[5] A positive δ¹⁵N value indicates that the sample is enriched in ¹⁵N relative to atmospheric air, while a negative value signifies depletion.

Quantitative Data on Nitrogen-15 Abundance

The natural abundance of ¹⁵N, while small, exhibits characteristic variations in different terrestrial and biological materials. These variations provide valuable insights into metabolic pathways, nutrient cycling, and environmental processes.

IsotopeNatural Abundance (%)
¹⁴N~99.63
¹⁵N~0.37

Table 1: Global average natural abundance of stable nitrogen isotopes.[1][2][3]

The δ¹⁵N values of various materials can differ significantly, reflecting their origins and the biochemical processes they have undergone.

MaterialTypical δ¹⁵N Range (‰)
Atmospheric N₂0 (by definition)
Plants-5 to +15
Soils-5 to +15
Synthetic Fertilizers (Ammonium Nitrate)-1.4 to +2.6
Manure and Compost+3.5 to +16.2
Groundwater (influenced by fertilizer)-2 to +8
Groundwater (influenced by animal waste)> +10

Table 2: Typical ranges of δ¹⁵N values in various natural and anthropogenic materials.

Experimental Protocols for Measuring ¹⁵N Natural Abundance

The determination of ¹⁵N natural abundance is primarily accomplished through Isotope Ratio Mass Spectrometry (IRMS) coupled with an Elemental Analyzer (EA-IRMS). This powerful analytical technique allows for highly precise measurements of the ¹⁵N/¹⁴N ratio in a wide range of organic and inorganic samples.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible δ¹⁵N measurements. The general protocol is as follows:

  • Drying: Samples, such as plant or soil material, are dried to a constant weight in an oven at 60-70°C or freeze-dried to remove all moisture.

  • Homogenization: The dried samples are then ground into a fine, homogeneous powder using a ball mill or a mortar and pestle. This ensures that the small subsample analyzed is representative of the entire sample.

  • Encapsulation: A precise amount of the powdered sample (typically a few milligrams) is weighed into a small tin capsule. The capsule is then folded to encase the sample securely.

Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS)

The encapsulated sample is introduced into the EA-IRMS system for analysis. The process involves the following key steps:

  • Combustion: The tin capsule containing the sample is dropped into a high-temperature combustion furnace (typically around 1000°C). The sample undergoes instantaneous combustion in the presence of a pulse of pure oxygen. This process converts all the nitrogen in the sample into a mixture of nitrogen oxides (NOₓ).

  • Reduction: The combustion products are then swept by a helium carrier gas through a reduction furnace containing copper wires. The hot copper reduces the nitrogen oxides to dinitrogen gas (N₂).

  • Gas Chromatography: The resulting N₂ gas, along with other combustion products like CO₂ and H₂O, passes through a gas chromatography column. This column separates the N₂ gas from the other components. Water and CO₂ are typically removed using chemical traps.

  • Ionization and Mass Analysis: The purified N₂ gas is then introduced into the ion source of the mass spectrometer. Here, the N₂ molecules are ionized, and the resulting ions are accelerated into a magnetic field. The magnetic field separates the ions based on their mass-to-charge ratio, specifically distinguishing between ¹⁴N¹⁴N (mass 28), ¹⁴N¹⁵N (mass 29), and ¹⁵N¹⁵N (mass 30).

  • Detection and Data Acquisition: Sensitive detectors measure the ion currents for each isotopic species. The instrument software then calculates the ¹⁵N/¹⁴N ratio of the sample gas. This ratio is compared to the ratio of a calibrated reference gas (also N₂) that is analyzed intermittently throughout the analytical sequence.

Data Calculation and Calibration

The final δ¹⁵N value is calculated by the instrument's software using the formula mentioned in Section 1. To ensure accuracy and comparability of data, internationally recognized reference materials with known δ¹⁵N values are analyzed alongside the unknown samples. This allows for the normalization of the measured values to the international scale.

Visualizing the Workflow and Principles

To better illustrate the experimental and logical processes involved in the analysis of Nitrogen-15 natural abundance, the following diagrams have been generated using the DOT language.

EA_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis EA-IRMS Analysis cluster_data Data Processing Drying 1. Drying Grinding 2. Grinding Drying->Grinding Weighing 3. Weighing & Encapsulation Grinding->Weighing Combustion 4. Combustion (Sample N -> NOx) Weighing->Combustion Reduction 5. Reduction (NOx -> N2) Combustion->Reduction Separation 6. Gas Separation (GC) Reduction->Separation Ionization 7. Ionization Separation->Ionization MassAnalysis 8. Mass Analysis (Separation of 28N2, 29N2, 30N2) Ionization->MassAnalysis Detection 9. Detection MassAnalysis->Detection RatioCalculation 10. ¹⁵N/¹⁴N Ratio Calculation Detection->RatioCalculation DeltaCalculation 11. δ¹⁵N Calculation (vs. Standard) RatioCalculation->DeltaCalculation caption Figure 1: General workflow for δ¹⁵N analysis using EA-IRMS. Delta_Principle Sample Sample (¹⁵N/¹⁴N)sample MassSpec Isotope Ratio Mass Spectrometer Sample->MassSpec Standard Standard (Atmospheric N₂) (¹⁵N/¹⁴N)standard Standard->MassSpec DeltaValue δ¹⁵N (‰) MassSpec->DeltaValue Comparison & Calculation caption Figure 2: Principle of δ¹⁵N value determination.

References

An In-Depth Technical Guide to L-Alanine Biosynthesis in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the L-alanine biosynthesis pathway in Escherichia coli, a key organism in metabolic engineering and pharmaceutical production. This document details the core biochemical reactions, enzymatic players, regulatory networks, and modern metabolic engineering strategies employed to enhance L-alanine production. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.

Core Biosynthesis Pathway of L-Alanine in E. coli

In its native state, Escherichia coli synthesizes L-alanine primarily through the transamination of pyruvate, a central metabolite derived from glycolysis. This process is catalyzed by several aminotransferases, with glutamate or valine typically serving as the amino group donor.

The primary native pathway involves the conversion of pyruvate to L-alanine. This reaction is catalyzed by multiple transaminases with overlapping specificities. The key enzymes identified in E. coli are:

  • Alanine-Valine Transaminase (AvtA): This enzyme can utilize both valine and glutamate as amino donors.

  • Alanine-Glutamate Transaminase (YfbQ, also known as AlaA): This enzyme primarily uses glutamate to aminate pyruvate.

  • Alanine-Glutamate Transaminase (YfdZ, also known as AlaC): Similar to YfbQ, this enzyme facilitates the transamination of pyruvate using glutamate.[1][2][3]

Genetic studies have shown that while single knockouts of these transaminase genes do not result in L-alanine auxotrophy, a triple mutant (ΔavtA ΔyfbQ ΔyfdZ) requires L-alanine for growth, confirming their central role in its biosynthesis.[2]

dot

L_Alanine_Biosynthesis cluster_native Native Transamination Pyruvate Pyruvate L_Alanine L_Alanine Pyruvate->L_Alanine AvtA, YfbQ, YfdZ Glutamate Glutamate Alpha_Ketoglutarate α-Ketoglutarate Glutamate->Alpha_Ketoglutarate Valine Valine Branched_Chain_Keto_Acid Branched-chain α-keto acid Valine->Branched_Chain_Keto_Acid

Figure 1: Native L-Alanine Biosynthesis Pathway in E. coli.

Metabolic Engineering for Enhanced L-Alanine Production

To overcome the limitations of the native pathway for industrial-scale production, metabolic engineering strategies have been extensively applied to channel the carbon flux from glucose to L-alanine. A highly successful approach involves the introduction of a heterologous L-alanine dehydrogenase (AlaD) from a thermophilic bacterium, Geobacillus stearothermophilus.[4][5] This enzyme catalyzes the direct reductive amination of pyruvate, offering a more direct and efficient route to L-alanine.

Key genetic modifications in engineered E. coli strains for high-yield L-alanine production include:

  • Deletion of competing pathways: Genes encoding enzymes that divert pyruvate to other fermentation byproducts are knocked out. These include lactate dehydrogenase (ldhA), pyruvate formate-lyase (pflB), and acetate kinase (ackA).

  • Deletion of L-alanine consuming pathways: The gene for L-alanine racemase (dadX), which converts L-alanine to D-alanine, is deleted to prevent product loss.[4][5] The gene for methylglyoxal synthase (mgsA) is also often deleted to improve growth and reduce byproduct formation.[4][5]

  • Integration of L-alanine dehydrogenase (alaD): The alaD gene from Geobacillus stearothermophilus is integrated into the E. coli chromosome, often under the control of a strong promoter to ensure high-level expression.[4][5]

These modifications create a synthetic pathway where L-alanine production is coupled to glycolysis and cell growth, enabling high titers and yields.

dot

Engineered_L_Alanine_Pathway cluster_deletions Deleted Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L_Alanine L_Alanine Pyruvate->L_Alanine Alanine Dehydrogenase (alaD) (from G. stearothermophilus) Lactate Lactate Pyruvate->Lactate ldhA ⛔ Formate Formate Pyruvate->Formate pflB ⛔ Acetate Acetate Pyruvate->Acetate ackA ⛔ D_Alanine D_Alanine L_Alanine->D_Alanine dadX ⛔ NH4 NH₄⁺ NADH NADH NAD NAD⁺ NADH->NAD

Figure 2: Engineered L-Alanine Production Pathway in E. coli.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and metabolic fluxes involved in both native and engineered L-alanine biosynthesis pathways in E. coli.

Table 1: Kinetic Parameters of Key Enzymes
EnzymeGeneSubstrateKm (mM)kcat (s-1)Source
Native Transaminases
Alanine-Glutamate TransaminaseyfbQ (alaA)Pyruvate0.29 ± 0.04N/A[6]
L-Glutamate1.2 ± 0.2N/A[6]
Alanine-Glutamate TransaminaseyfdZ (alaC)Pyruvate0.45 ± 0.06N/A[6]
L-Glutamate1.8 ± 0.3N/A[6]
Alanine-Valine TransaminaseavtAPyruvateN/AN/A
Heterologous Enzyme
L-Alanine DehydrogenasealaD (G. stearothermophilus)Pyruvate1.285
L-Alanine5.012.5
NH₄⁺38N/A
NAD⁺0.22N/A
NADH0.03N/A

N/A: Data not available in the cited literature.

Table 2: Intracellular Metabolite Concentrations in E. coli
MetaboliteConditionConcentration (mM)Source
PyruvateAerobic, glucose~5.0[3]
Anaerobic, glucose1.5 - 2.5
L-GlutamateAerobic, glucose60 - 100[7]
L-AlanineAerobic, glucose2 - 5
Table 3: Metabolic Fluxes in Engineered L-Alanine Producing E. coli (Representative Values)
Metabolic Reaction/PathwayFlux (mmol/gDW/h)ConditionSource
Glucose Uptake Rate10 - 15Anaerobic, glucose-limited chemostat
Glycolysis (Pyruvate production)18 - 25Anaerobic, glucose-limited chemostat
L-Alanine Production15 - 20Anaerobic, glucose-limited chemostat
TCA Cycle< 1Anaerobic, glucose-limited chemostat
Biomass Formation0.5 - 1.0Anaerobic, glucose-limited chemostat

Note: These are representative values and can vary significantly depending on the specific strain, cultivation conditions, and genetic modifications.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of L-alanine biosynthesis in E. coli.

Alanine Aminotransferase (Transaminase) Activity Assay

This protocol is adapted for measuring the activity of native alanine transaminases like YfbQ and YfdZ. The assay measures the formation of α-ketoglutarate from the reverse reaction (L-alanine and α-ketoglutarate to pyruvate and L-glutamate).

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Reaction buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • L-Alanine solution (1 M)

  • α-Ketoglutarate solution (100 mM)

  • NADH solution (10 mM)

  • Lactate dehydrogenase (LDH) from rabbit muscle (approx. 1000 units/mL)

  • Purified enzyme or cell-free extract

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of reaction buffer

    • 50 µL of L-alanine solution (final concentration 50 mM)

    • 20 µL of NADH solution (final concentration 0.2 mM)

    • 10 µL of LDH (10 units)

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of α-ketoglutarate solution (final concentration 5 mM) and 20 µL of the enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is proportional to the rate of pyruvate formation.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the assay conditions.

dot

Transaminase_Assay_Workflow A Prepare Reaction Mixture (Buffer, L-Ala, NADH, LDH) B Pre-incubate at 37°C A->B C Initiate Reaction (add α-KG and enzyme) B->C D Monitor A₃₄₀ decrease C->D E Calculate Activity D->E

Figure 3: Workflow for Alanine Transaminase Activity Assay.
L-Alanine Dehydrogenase Activity Assay

This protocol measures the activity of the heterologously expressed L-alanine dehydrogenase. The assay monitors the formation of NADH during the oxidative deamination of L-alanine.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Reaction buffer: 100 mM Tris-HCl (pH 9.0)

  • L-Alanine solution (1 M)

  • NAD⁺ solution (50 mM)

  • Purified enzyme or cell-free extract

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 900 µL of reaction buffer

    • 50 µL of L-alanine solution (final concentration 50 mM)

    • 40 µL of NAD⁺ solution (final concentration 2 mM)

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme sample.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Chromosomal Gene Deletion using Two-Step PCR and Lambda Red Recombination

This protocol outlines a general method for creating markerless gene deletions in the E. coli chromosome, a crucial technique for metabolic engineering.

Materials:

  • E. coli strain carrying the Lambda Red recombinase plasmid (e.g., pKD46)

  • Plasmids for template DNA (e.g., pKD3 for chloramphenicol resistance cassette)

  • PCR reagents (high-fidelity DNA polymerase)

  • Primers with 50 bp homology arms flanking the target gene and priming sites for the resistance cassette

  • Electroporator and cuvettes

  • L-arabinose for inducing Lambda Red expression

  • Appropriate antibiotics for selection

Procedure:

Step 1: Generation of the Deletion Cassette by PCR

  • Design two primers. The forward primer will have a 50 bp homology sequence corresponding to the region immediately upstream of the target gene's start codon, followed by a sequence that primes on the resistance cassette template.

  • The reverse primer will have a 50 bp homology sequence corresponding to the region immediately downstream of the target gene's stop codon, followed by a sequence that primes on the other end of the resistance cassette.

  • Perform PCR using these primers and the template plasmid (e.g., pKD3) to amplify the resistance cassette flanked by the homology arms.

  • Purify the PCR product.

Step 2: Electroporation and Recombination

  • Grow the E. coli strain containing the Lambda Red plasmid at 30°C in LB medium with the appropriate antibiotic to an OD₆₀₀ of 0.4-0.6.

  • Induce the expression of the Lambda Red recombinase by adding L-arabinose to a final concentration of 10 mM and incubating for another hour at 30°C.

  • Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold sterile 10% glycerol.

  • Electroporate the purified PCR product (deletion cassette) into the competent cells.

  • Recover the cells in SOC medium for 1-2 hours at 37°C.

  • Plate the cells on LB agar plates containing the antibiotic corresponding to the resistance cassette to select for successful recombinants.

  • Verify the gene deletion by colony PCR using primers that flank the target gene region.

Step 3: Removal of the Resistance Marker (Optional, for markerless deletion)

  • Transform the verified mutant with a plasmid expressing the FLP recombinase (e.g., pCP20).

  • Select for transformants at 30°C.

  • Induce the expression of FLP recombinase by shifting the temperature to 42°C to excise the resistance cassette, which is flanked by FRT sites.

  • Cure the cells of the FLP recombinase plasmid by incubating at 37-42°C.

  • Verify the markerless deletion by colony PCR and sequencing.

dot

Gene_Deletion_Workflow cluster_step1 Step 1: Cassette Generation cluster_step2 Step 2: Recombination cluster_step3 Step 3: Marker Removal (Optional) A Design Primers with Homology Arms B PCR Amplification of Resistance Cassette A->B C Purify PCR Product B->C E Electroporate Deletion Cassette C->E D Prepare Electrocompetent E. coli with Lambda Red D->E F Select for Recombinants E->F G Verify Deletion by PCR F->G H Transform with FLP Recombinase Plasmid G->H I Induce FLP Expression H->I J Cure FLP Plasmid I->J K Verify Markerless Deletion J->K

Figure 4: Workflow for Chromosomal Gene Deletion.
HPLC Analysis of Amino Acids in Fermentation Broth

This protocol describes the quantification of L-alanine and other amino acids in a fermentation broth using pre-column derivatization with o-phthaldialdehyde (OPA) followed by reverse-phase HPLC.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

  • C18 reverse-phase column

  • OPA derivatization reagent (e.g., 10 mg/mL OPA in borate buffer with 10 µL/mL β-mercaptoethanol)

  • Mobile Phase A: 50 mM sodium acetate, pH 6.8

  • Mobile Phase B: Methanol

  • L-Alanine standard solutions

  • Fermentation broth samples

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with ultrapure water to bring the amino acid concentrations within the linear range of the standard curve.

  • Derivatization (can be automated by the autosampler):

    • In a vial, mix 100 µL of the diluted sample or standard with 400 µL of OPA derivatization reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample onto the C18 column.

    • Run a gradient elution program, for example:

      • 0-5 min: 10% B

      • 5-25 min: 10-70% B (linear gradient)

      • 25-30 min: 70% B

      • 30-35 min: 70-10% B (linear gradient)

      • 35-40 min: 10% B (re-equilibration)

    • The flow rate is typically 1.0 mL/min.

  • Quantification:

    • Identify the L-alanine peak based on the retention time of the L-alanine standard.

    • Quantify the concentration of L-alanine in the sample by comparing its peak area to the standard curve generated from the L-alanine standards.

Regulatory Mechanisms

The biosynthesis of L-alanine in E. coli is subject to regulatory control at the transcriptional level. The expression of the genes encoding the alanine aminotransferases, particularly avtA and yfbQ, is modestly repressed by the presence of L-alanine in the growth medium.[1] This regulation is mediated by the global regulatory protein Lrp (Leucine-responsive regulatory protein) .[1] Lrp, in conjunction with its co-repressor L-leucine, can bind to the upstream regulatory regions of these genes and modulate their transcription, thereby controlling the intracellular pool of L-alanine. The expression of yfdZ appears to be unaffected by L-alanine levels.[1]

dot

Regulation_Pathway L_Alanine L-Alanine (high) Lrp Lrp L_Alanine->Lrp activates avtA_gene avtA gene Lrp->avtA_gene represses yfbQ_gene yfbQ gene Lrp->yfbQ_gene represses AvtA_protein AvtA protein avtA_gene->AvtA_protein transcription & translation YfbQ_protein YfbQ protein yfbQ_gene->YfbQ_protein transcription & translation

Figure 5: Transcriptional Regulation of L-Alanine Biosynthesis.

This technical guide provides a foundational understanding of L-alanine biosynthesis in E. coli for researchers and professionals in the field. The provided data and protocols serve as a starting point for further investigation and optimization of L-alanine production in this versatile microbial host.

References

L-Alanine-¹⁵N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of L-Alanine-¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its core properties, outlines key experimental protocols for its use, and provides visual representations of relevant workflows and pathways to facilitate understanding and application in a laboratory setting.

Core Physical and Chemical Properties

L-Alanine-¹⁵N is a non-essential amino acid in which the naturally occurring ¹⁴N atom in the amino group is replaced with the stable isotope ¹⁵N. This isotopic labeling makes it a powerful tool for tracing the metabolism and fate of alanine in biological systems without the concerns associated with radioactive isotopes.

General and Physical Properties

The fundamental physical and chemical characteristics of L-Alanine-¹⁵N are summarized in the tables below. These properties are essential for its proper handling, storage, and use in experimental setups.

PropertyValue
Chemical Formula C₃H₇¹⁵NO₂
Molecular Weight 90.09 g/mol [1][2][3][4]
Appearance White to off-white powder or solid[4]
Melting Point 314.5 °C (decomposes)[3][4][5]
Solubility Soluble in water.
Storage Temperature Room temperature, away from light and moisture.[1]
Isotopic and Chemical Purity

The isotopic enrichment and chemical purity are critical parameters that determine the suitability of L-Alanine-¹⁵N for specific applications. The data presented here are typical values provided by commercial suppliers.

PropertyValue
Isotopic Purity (¹⁵N) ≥98 atom %[2][3][4]
Chemical Purity ≥98%[1]
Optical Activity [α]25/D +14.5°, c = 2 in 1 M HCl[2][4]
Identification and Nomenclature
IdentifierValue
IUPAC Name (2S)-2-(¹⁵N)aminopropanoic acid
Synonyms (S)-2-Aminopropionic acid-¹⁵N, L-α-Aminopropionic acid-¹⁵N
CAS Number 25713-23-9[1][2][3][4]
PubChem CID 11815285

Experimental Protocols

L-Alanine-¹⁵N is a versatile tool in metabolic research, proteomics, and drug development. Below are detailed methodologies for its application in key experimental workflows.

¹⁵N Metabolic Labeling for Proteomics and Metabolomics

This protocol outlines the general steps for labeling cells in culture with L-Alanine-¹⁵N to study protein turnover and metabolic flux.

a. Cell Culture and Labeling:

  • Culture cells in a standard "light" medium containing the natural abundance of nitrogen (¹⁴N).

  • Prepare a "heavy" labeling medium by replacing the standard L-Alanine with L-Alanine-¹⁵N. The concentration of L-Alanine-¹⁵N should be the same as the L-Alanine concentration in the standard medium.

  • When cells reach the desired confluency, replace the "light" medium with the "heavy" medium.

  • Incubate the cells in the "heavy" medium for a predetermined period to allow for the incorporation of ¹⁵N-labeled alanine into newly synthesized proteins and metabolites. The duration of labeling will depend on the turnover rate of the proteins or metabolic pathways of interest.

b. Sample Collection and Preparation:

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in the cell lysates.

  • For proteomic analysis, proteins can be separated by SDS-PAGE, and bands of interest can be excised for in-gel digestion with trypsin. Alternatively, the entire proteome can be digested in-solution.

  • For metabolomic analysis, metabolites are typically extracted using a cold solvent mixture (e.g., methanol/water).

c. Mass Spectrometry Analysis:

  • Analyze the resulting peptide or metabolite mixtures using high-resolution mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect a mass shift between the unlabeled (¹⁴N) and labeled (¹⁵N) peptides or metabolites, allowing for their differentiation and relative quantification.

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Start Culture Cells (Light Medium) Culture Cells (Light Medium) Start->Culture Cells (Light Medium) 1 Switch to Heavy Medium (L-Alanine-15N) Switch to Heavy Medium (this compound) Culture Cells (Light Medium)->Switch to Heavy Medium (this compound) 2 Incubate for Labeling Incubate for Labeling Switch to Heavy Medium (this compound)->Incubate for Labeling 3 Harvest & Wash Cells Harvest & Wash Cells Cell Lysis Cell Lysis Harvest & Wash Cells->Cell Lysis 4 Protein/Metabolite Extraction Protein/Metabolite Extraction Cell Lysis->Protein/Metabolite Extraction 5 Sample Digestion/Purification Sample Digestion/Purification Protein/Metabolite Extraction->Sample Digestion/Purification 6 LC-MS/MS Analysis LC-MS/MS Analysis Data Analysis (Quantification) Data Analysis (Quantification) LC-MS/MS Analysis->Data Analysis (Quantification) 7 End End Data Analysis (Quantification)->End 8

Caption: Workflow for ¹⁵N metabolic labeling using L-Alanine-¹⁵N.

Whole-Body Protein Turnover Measurement

This protocol describes a non-invasive method to assess whole-body protein turnover in human subjects using an oral dose of L-Alanine-¹⁵N.

a. Subject Preparation:

  • Subjects should fast overnight prior to the study.

  • A baseline urine sample is collected.

b. Isotope Administration and Sample Collection:

  • A single oral dose of L-Alanine-¹⁵N (e.g., 4 mg/kg body weight) is administered.

  • Urine is collected over a defined period (e.g., 10-12 hours).

c. Sample Analysis:

  • The enrichment of ¹⁵N in urinary urea and ammonia is determined using isotope ratio mass spectrometry (IRMS) or gas chromatography-mass spectrometry (GC-MS).

  • Whole-body protein flux, synthesis, and breakdown rates are calculated based on the ¹⁵N enrichment in the urinary end-products.

Protein_Turnover_Study Subject Preparation Subject Preparation Oral Dose of this compound Oral Dose of this compound Subject Preparation->Oral Dose of this compound Urine Collection (10-12h) Urine Collection (10-12h) Oral Dose of this compound->Urine Collection (10-12h) Sample Analysis Sample Analysis Urine Collection (10-12h)->Sample Analysis Isotope Ratio Mass Spectrometry (IRMS) Isotope Ratio Mass Spectrometry (IRMS) Sample Analysis->Isotope Ratio Mass Spectrometry (IRMS) Calculate Protein Turnover Rates Calculate Protein Turnover Rates Isotope Ratio Mass Spectrometry (IRMS)->Calculate Protein Turnover Rates Results Results Calculate Protein Turnover Rates->Results

Caption: Experimental workflow for a whole-body protein turnover study.

Signaling Pathways and Metabolic Fate

L-Alanine plays a central role in carbon and nitrogen metabolism, linking glycolysis and the citric acid cycle (TCA cycle) through the glucose-alanine cycle. The nitrogen from L-Alanine-¹⁵N can be transferred to other amino acids through transamination reactions, primarily catalyzed by alanine transaminase (ALT).

Alanine_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis This compound This compound Pyruvate->this compound ALT TCA Cycle TCA Cycle Pyruvate->TCA Cycle Glutamate-15N Glutamate-15N This compound->Glutamate-15N Transamination Protein Synthesis-15N Protein Synthesis-15N This compound->Protein Synthesis-15N alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Glutamate-15N Other Amino Acids-15N Other Amino Acids-15N Glutamate-15N->Other Amino Acids-15N Other Amino Acids-15N->Protein Synthesis-15N

Caption: Metabolic fate of L-Alanine-¹⁵N in central metabolism.

Conclusion

L-Alanine-¹⁵N is an indispensable tool for researchers in the life sciences. Its well-defined physical and chemical properties, coupled with established experimental protocols, enable precise and reliable tracing of metabolic pathways and protein dynamics. The information and methodologies presented in this guide are intended to support the design and execution of robust experiments, ultimately contributing to advancements in our understanding of biology and the development of new therapeutic strategies.

References

The Dawn of Dynamic Biochemistry: A Technical Guide to the Discovery and Initial Applications of ¹⁵N-Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

A whitepaper for researchers, scientists, and drug development professionals on the foundational isotope labeling techniques that revolutionized our understanding of metabolism.

Introduction

The advent of stable isotope labeling in the mid-20th century marks a pivotal moment in the history of biochemistry. Prior to this, the prevailing view of metabolism was largely static, with body constituents considered relatively permanent fixtures, only replaced through "wear and tear." The groundbreaking work of Rudolf Schoenheimer, David Rittenberg, and their colleagues at Columbia University fundamentally shattered this paradigm. By employing the heavy isotope of nitrogen, ¹⁵N, to "tag" amino acids, they were able to trace the metabolic fate of these molecules in living organisms for the first time. Their elegant experiments revealed a remarkably dynamic state of constant synthesis and degradation of proteins and other nitrogenous compounds, laying the groundwork for our modern understanding of metabolic pathways and the principles of pharmacokinetics and pharmacodynamics. This technical guide delves into the discovery, initial applications, and seminal experimental protocols that utilized ¹⁵N-labeled amino acids, providing a detailed overview for today's researchers.

The Discovery: Unveiling the "Dynamic State"

The concept of using isotopes as tracers in biological systems was pioneered by George de Hevesy. However, it was the collaboration between Rudolf Schoenheimer and David Rittenberg that led to the application of stable isotopes to the study of intermediary metabolism.[1] Following the successful concentration of ¹⁵N by Harold Urey in 1937, Schoenheimer and Rittenberg seized the opportunity to investigate the fate of amino acids and proteins.[2]

Their initial experiments involved synthesizing amino acids with a high enrichment of ¹⁵N and incorporating them into the diet of laboratory animals, typically rats. The prevailing hypothesis was that the ingested amino acids would be largely catabolized and excreted, with only a small fraction used for net protein synthesis in growing animals. However, the results from Schoenheimer and Rittenberg's laboratory painted a dramatically different picture.

A significant portion of the ¹⁵N label was found incorporated into the tissue proteins of adult, non-growing animals. This demonstrated that the body's proteins were not static entities but were in a continuous state of flux, being constantly broken down and resynthesized. This revolutionary concept was termed the "dynamic state of body constituents." [2]

Initial Applications of ¹⁵N-Labeled Amino Acids

The initial applications of ¹⁵N-labeled amino acids were focused on two primary areas: determining the rate of protein turnover and elucidating the pathways of amino acid metabolism.

Protein Turnover Studies

By feeding animals a diet containing a ¹⁵N-labeled amino acid for a defined period and then switching back to an unlabeled diet, Schoenheimer and his team could measure the rate at which the ¹⁵N was incorporated into and subsequently disappeared from tissue proteins. This allowed for the first-ever estimations of the half-lives of proteins in various tissues.

Elucidation of Metabolic Pathways

The use of ¹⁵N-labeled amino acids was instrumental in uncovering fundamental metabolic processes, most notably transamination. By tracking the movement of the ¹⁵N label from one amino acid to another, they provided the first direct evidence for the transfer of amino groups.

Experimental Protocols: A Reconstruction of Pioneering Methods

The experimental protocols of the 1930s and 1940s were remarkably sophisticated for their time. While modern techniques offer far greater sensitivity and throughput, the foundational principles established by Schoenheimer and Rittenberg remain relevant.

Synthesis of ¹⁵N-Labeled Amino Acids

The initial challenge was the synthesis of amino acids with a high degree of ¹⁵N enrichment. Early methods often involved the use of ¹⁵N-enriched ammonia (¹⁵NH₃) as the starting material.

Example Protocol for ¹⁵N-Leucine Synthesis (Conceptual Reconstruction):

  • Starting Material: α-bromoisocaproic acid.

  • Amination: The α-bromoisocaproic acid would be reacted with an excess of ¹⁵N-enriched ammonia in a sealed tube under pressure. This nucleophilic substitution reaction replaces the bromine atom with the ¹⁵N-amino group.

  • Purification: The resulting ¹⁵N-leucine would then be purified through a series of recrystallizations to remove any unreacted starting materials and byproducts. The purity would be assessed by melting point determination and elemental analysis.

Animal Studies for Protein Turnover

The animal experiments were meticulously designed to trace the fate of the labeled amino acids.

General Experimental Workflow:

experimental_workflow cluster_preparation Preparation Phase cluster_labeling Labeling Phase cluster_analysis Analysis Phase acclimation Acclimation to Control Diet labeling Introduction of ¹⁵N-Labeled Amino Acid into Diet acclimation->labeling Switch Diet sampling Tissue and Urine Sampling at Time Intervals labeling->sampling During and After Labeling isolation Isolation of Proteins and Metabolites sampling->isolation analysis ¹⁵N Enrichment Analysis isolation->analysis

Figure 1: General experimental workflow for in vivo protein turnover studies.

Detailed Steps:

  • Animal Model: Adult rats were typically used and maintained on a controlled diet to ensure they were in nitrogen balance (i.e., not actively growing or losing weight).

  • Dietary Administration: The ¹⁵N-labeled amino acid was incorporated into the animals' food at a known concentration.

  • Time-Course Sampling: At specific time points during and after the administration of the labeled diet, animals were euthanized, and various tissues (e.g., liver, muscle) and excreta (urine) were collected.

  • Protein Isolation and Hydrolysis: Proteins were isolated from the tissues, typically by precipitation with trichloroacetic acid. The isolated proteins were then hydrolyzed into their constituent amino acids, usually by acid hydrolysis.

  • ¹⁵N Abundance Measurement: The isotopic abundance of nitrogen in the isolated amino acids and other nitrogenous compounds (like urea in the urine) was determined. In the early days, this was a complex process involving the conversion of the sample's nitrogen into nitrogen gas (N₂) and subsequent analysis using a mass spectrometer.

Quantitative Data from Initial Studies

The quantitative data generated from these experiments provided the first insights into the rates of biological processes. While the precision of modern methods is far greater, these early measurements were revolutionary.

Table 1: Early Estimates of Protein Half-Life

Tissue/ProteinAnimal ModelEstimated Half-LifeReference
Liver ProteinsRat~7 daysSchoenheimer (1942)
Muscle ProteinsRatLonger than liver proteinsSchoenheimer (1942)
Serum ProteinsRat~10 daysSchoenheimer (1942)

Note: These are approximate values as reported in secondary sources and Schoenheimer's book, "The Dynamic State of Body Constituents." The original papers would contain more detailed data.

Table 2: Metabolic Fate of ¹⁵N-Labeled Tyrosine in Rats

Fate of ¹⁵N-TyrosinePercentage of Administered Dose
Excreted in Urine~50%
Incorporated into Tissue Proteins~50%

This data is based on the findings from the study "Studies in protein metabolism: VII. The metabolism of tyrosine."[1]

Elucidation of Metabolic Pathways: The Case of Transamination

One of the most significant early applications of ¹⁵N-labeled amino acids was the demonstration of transamination, the transfer of an amino group from an amino acid to a keto acid.

When an animal was fed a ¹⁵N-labeled amino acid, such as ¹⁵N-leucine, the ¹⁵N label was not only found in the leucine isolated from tissue proteins but also in other amino acids, with the notable exception of lysine.[3] This indicated that the amino group of leucine was being transferred to other carbon skeletons to form new amino acids.

transamination cluster_reactants Reactants cluster_products Products amino_acid_1 ¹⁵N-Amino Acid (e.g., ¹⁵N-Glutamate) enzyme Aminotransferase (Transaminase) amino_acid_1->enzyme keto_acid_2 α-Keto Acid (e.g., Pyruvate) keto_acid_2->enzyme keto_acid_1 α-Keto Acid (e.g., α-Ketoglutarate) amino_acid_2 ¹⁵N-Amino Acid (e.g., ¹⁵N-Alanine) enzyme->keto_acid_1 enzyme->amino_acid_2

Figure 2: The process of transamination as elucidated by ¹⁵N-labeling studies.

This discovery was profound, as it demonstrated that the amino groups of most amino acids are in a metabolic pool and can be interconverted. This explained how the body could synthesize non-essential amino acids from the carbon skeletons of other metabolites.

Conclusion

The discovery and initial applications of ¹⁵N-labeled amino acids by Schoenheimer, Rittenberg, and their colleagues represent a watershed moment in biological science. Their work overturned the static view of metabolism and introduced the concept of the dynamic state of body constituents, a cornerstone of modern biochemistry. The experimental approaches they developed, while rudimentary by today's standards, laid the foundation for the sophisticated techniques used in proteomics, metabolomics, and drug development. For contemporary researchers, understanding these foundational experiments provides not only a historical perspective but also a deeper appreciation for the principles that underpin our current understanding of the intricate and dynamic nature of life.

References

L-Alanine-15N: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Alanine-15N. By understanding the chemical properties and potential degradation pathways of this isotopically labeled amino acid, researchers can ensure its integrity and the reliability of their experimental results. The information presented here is synthesized from publicly available data for L-alanine, which is considered a direct proxy for the stability of this compound, as the heavy isotope substitution does not significantly alter its chemical stability.

Overview of this compound Stability

This compound is a stable, non-radioactive isotopically labeled amino acid. In its solid, crystalline form, it is generally a stable compound under ambient conditions.[1][2] However, like all high-purity chemical reagents, its stability can be compromised by exposure to adverse environmental conditions such as high temperatures, moisture, and light. The primary concerns for the degradation of solid this compound are moisture absorption, which can lead to clumping and potential hydrolysis, and slow oxidation, particularly if exposed to air and light over extended periods.[3][4] It is also incompatible with strong oxidizing agents.[1][2][5][6][7]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on supplier data sheets and general guidelines for amino acid storage.

ParameterRecommended ConditionRationale
Temperature Long-term (≥ 1 year): -20°CShort-term (< 1 year): +2°C to +8°CRoom Temperature: Acceptable for brief periodsLower temperatures slow down potential degradation reactions. -20°C is recommended for preserving the highest purity over extended periods.[4][8]
Humidity Store in a desiccated environment.L-alanine is hygroscopic and can absorb moisture from the air, which may lead to clumping and create conditions for potential hydrolytic degradation.[1][3]
Light Protect from light. Store in an opaque or amber container.Exposure to light, particularly UV radiation, can potentially induce photolytic degradation. It is a general best practice to store amino acids protected from light.[4][8]
Atmosphere Store in a tightly sealed container. For maximum stability, consider storage under an inert atmosphere (e.g., nitrogen or argon).A tightly sealed container prevents moisture and oxygen ingress. An inert atmosphere minimizes the risk of oxidation.[1][3]

Chemical Degradation Pathways

While this compound is stable in its solid form, understanding its potential chemical transformations is important. The most relevant degradation pathway from a biological and chemical standpoint is its conversion to pyruvate.

Metabolic Degradation

In biological systems, L-alanine is primarily degraded through a transamination reaction, catalyzed by the enzyme alanine aminotransferase. This reaction converts L-alanine and α-ketoglutarate into pyruvate and glutamate. The resulting pyruvate can then enter the citric acid cycle for energy production. This metabolic pathway highlights the chemical reactivity of the amine group.

Metabolic Degradation of L-Alanine Metabolic Degradation Pathway of L-Alanine L_Alanine This compound ALT Alanine Aminotransferase L_Alanine->ALT alpha_KG α-Ketoglutarate alpha_KG->ALT Pyruvate Pyruvate TCA Citric Acid Cycle (TCA) Pyruvate->TCA Glutamate Glutamate ALT->Pyruvate ALT->Glutamate

Metabolic Degradation of L-Alanine
Thermal Decomposition

Thermogravimetric analysis of L-alanine shows that it is thermally stable up to approximately 200°C, after which it begins to undergo sublimation and decomposition.[9][10] The onset of significant decomposition occurs at around 226°C.[9] Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed.[2][6]

Photodegradation

Exposure to high-energy radiation can induce the deamination of alanine, leading to the formation of stable free radicals.[11] While this is a known phenomenon, significant degradation is not expected under normal laboratory lighting conditions. However, as a precautionary measure, storage in light-protecting containers is recommended.

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies on this compound, the following general protocols for thermal and photostability testing of a solid substance can be adapted.

General Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of a solid chemical substance like this compound.

Stability Testing Workflow General Workflow for Stability Testing cluster_0 Preparation cluster_1 Exposure Conditions cluster_2 Analysis cluster_3 Conclusion Start Initial Sample Characterization (Purity, Appearance, etc.) Sample_Prep Aliquot Samples into Suitable Vials Start->Sample_Prep Thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) Sample_Prep->Thermal Photo Photostability Chamber (ICH Q1B Guidelines) Sample_Prep->Photo Humidity Humidity Chambers (e.g., 75% RH) Sample_Prep->Humidity Control Control Condition (e.g., -20°C, Dark, Desiccated) Sample_Prep->Control Analysis Time-Point Analysis (e.g., 1, 3, 6 months) Thermal->Analysis Photo->Analysis Humidity->Analysis Control->Analysis HPLC HPLC/UPLC for Purity Analysis->HPLC MS Mass Spectrometry for Degradants Analysis->MS Appearance Visual Inspection Analysis->Appearance Data_Analysis Data Analysis and Degradation Rate Calculation HPLC->Data_Analysis MS->Data_Analysis Appearance->Data_Analysis

General Workflow for Stability Testing
Thermal Stability Protocol (Isothermal Method)

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into several amber glass vials.

  • Storage: Place the vials in temperature-controlled ovens at various elevated temperatures (e.g., 40°C, 60°C, and 80°C). Also, include a control set of vials stored at the recommended long-term storage condition (-20°C).

  • Time Points: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each temperature condition.

  • Analysis:

    • Visually inspect the sample for any changes in color or physical state.

    • Dissolve the sample in a suitable solvent (e.g., water or a mild buffer).

    • Analyze the purity of the sample using a validated HPLC method with UV or mass spectrometric detection.

    • Characterize any significant degradation products using LC-MS/MS.

  • Data Evaluation: Compare the purity of the stressed samples to the control sample to determine the extent of degradation.

Photostability Protocol (Adapted from ICH Q1B)
  • Sample Preparation: Place a thin layer (not more than 3 mm) of this compound powder in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

  • Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a standardized output of both visible and UV light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control using the analytical methods described in the thermal stability protocol (visual inspection, HPLC, LC-MS/MS).

  • Data Evaluation: Compare the results from the exposed sample to the dark control. A significant difference in purity or the appearance of new degradation products would indicate photosensitivity.

Conclusion

This compound is a chemically stable compound when stored under appropriate conditions. To maintain its integrity and ensure the validity of research outcomes, it is imperative to store it in a cool, dry, and dark environment, preferably at or below -20°C for long-term storage, in tightly sealed containers. While robust in its solid form, awareness of its potential for metabolic conversion to pyruvate and sensitivity to high heat and radiation is essential for its proper handling and application in a research setting. The experimental protocols outlined provide a framework for researchers who need to conduct formal stability assessments tailored to their specific applications.

References

Methodological & Application

L-Alanine-¹⁵N in Biomolecular NMR: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, L-Alanine-¹⁵N serves as a powerful isotopic label in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Its application facilitates detailed studies of protein structure, dynamics, and interactions, providing critical insights for drug discovery and development.

Stable isotope labeling with L-Alanine-¹⁵N is a cornerstone technique for overcoming the inherent challenges of studying large biomolecules by NMR. By introducing a nucleus with a spin of 1/2, ¹⁵N labeling enhances spectral resolution and allows for the application of a suite of powerful heteronuclear NMR experiments. These methods are instrumental in elucidating the three-dimensional structures of proteins, mapping the binding sites of potential drug candidates, and characterizing the dynamic processes that govern biological function.

This document provides detailed application notes and experimental protocols for the effective use of L-Alanine-¹⁵N in biomolecular NMR, with a focus on protein-ligand interaction studies and the analysis of protein dynamics.

Key Applications of L-Alanine-¹⁵N in Biomolecular NMR

The primary applications of incorporating L-Alanine-¹⁵N into proteins for NMR analysis include:

  • Protein Structure and Dynamics: Isotope labeling with ¹⁵N is a prerequisite for many multidimensional NMR experiments that are used to determine the three-dimensional structure of proteins in solution. Furthermore, ¹⁵N relaxation experiments provide invaluable information about the internal dynamics of the protein backbone on a wide range of timescales.[1]

  • Protein-Ligand Interaction Analysis: L-Alanine-¹⁵N labeling is extensively used to monitor the changes in the chemical environment of amino acid residues upon the binding of a ligand, such as a small molecule drug candidate. This is most commonly achieved through Chemical Shift Perturbation (CSP) mapping using ¹⁵N-HSQC experiments.[2][3][4] These studies can identify the binding site on the protein and determine the binding affinity (dissociation constant, Kd).[3][5]

  • Drug Screening and Discovery: NMR-based screening of compound libraries against a ¹⁵N-labeled protein target is a powerful method for identifying initial hits in a drug discovery campaign. The sensitivity of the ¹⁵N chemical shift to binding events makes it an ideal tool for this purpose.[4][6]

Experimental Protocols

Protocol 1: Selective L-Alanine-¹⁵N Labeling of Proteins in E. coli

To minimize metabolic scrambling, where the ¹⁵N label is transferred to other amino acids, a carefully designed expression protocol is essential.[7][8]

Materials:

  • M9 minimal medium

  • ¹⁵N-L-Alanine

  • Glucose (or other carbon source)

  • All other 19 unlabeled amino acids

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

Procedure:

  • Prepare M9 minimal medium containing all necessary salts and trace elements.

  • Supplement the M9 medium with the appropriate carbon source (e.g., 2 g/L glucose).

  • Add a mixture of the 19 unlabeled amino acids (excluding alanine) at a concentration of 100 mg/L each.

  • Add ¹⁵N-L-Alanine to a final concentration of 1 g/L. The excess of unlabeled amino acids helps to suppress the activity of transaminases that can lead to isotope scrambling.[7][8]

  • Inoculate the culture with an overnight starter culture of the E. coli expression strain.

  • Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an appropriate concentration and continue the culture for the optimal time and temperature for the specific protein.

  • Harvest the cells by centrifugation and purify the ¹⁵N-L-Alanine labeled protein using standard chromatography techniques.

// Nodes A [label="Prepare M9\nMinimal Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Supplement with\nCarbon Source &\nUnlabeled Amino Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add\nL-Alanine-15N", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Inoculate with\nE. coli Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Cell Growth\n(37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Induce Protein\nExpression (IPTG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Harvest Cells &\nPurify Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Prepare M9\nMinimal Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Supplement with\nCarbon Source &\nUnlabeled Amino Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Inoculate with\nE. coli Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Cell Growth\n(37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Induce Protein\nExpression (IPTG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Harvest Cells &\nPurify Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Caption: Workflow for selective L-Alanine-¹⁵N labeling of proteins.

Protocol 2: ¹⁵N-HSQC Experiment for Chemical Shift Perturbation Mapping

The ¹⁵N-Heteronuclear Single Quantum Coherence (HSQC) experiment is a sensitive 2D NMR experiment that correlates the chemical shifts of amide protons (¹H) with their directly bonded nitrogen atoms (¹⁵N).[9][10]

Materials:

  • ¹⁵N-L-Alanine labeled protein sample (typically 0.1-1 mM) in a suitable NMR buffer (e.g., phosphate or TRIS buffer, pH 6.0-7.5) containing 5-10% D₂O.

  • Unlabeled ligand stock solution at a high concentration.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Prepare the ¹⁵N-labeled protein sample and a series of samples with increasing concentrations of the unlabeled ligand.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Lock the spectrometer on the D₂O signal.

    • Optimize the shim values to obtain a narrow and symmetrical water signal.

  • Acquisition Parameters (Example for a 600 MHz spectrometer):

    • Use a sensitivity-enhanced ¹⁵N-HSQC pulse sequence (e.g., hsqcetfpf3gpsi on Bruker spectrometers).[5]

    • Set the spectral width in the ¹H dimension (F2) to 12-16 ppm, centered on the water resonance (approximately 4.7 ppm).

    • Set the spectral width in the ¹⁵N dimension (F1) to 35-40 ppm, centered at approximately 118-120 ppm.

    • Acquire 1024-2048 complex points in the direct dimension (¹H) and 128-256 complex points in the indirect dimension (¹⁵N).

    • Set the number of scans to a multiple of 8 or 16 for proper phase cycling, depending on the protein concentration and desired signal-to-noise ratio.

    • Use a relaxation delay of 1-1.5 seconds.

  • Data Acquisition: Record a reference ¹⁵N-HSQC spectrum of the protein alone and then spectra for each titration point with the ligand.

  • Data Processing and Analysis:

    • Process the data using appropriate software (e.g., TopSpin, NMRPipe).

    • Apply a squared sine-bell window function in both dimensions before Fourier transformation.

    • Manually phase the spectra.

    • Pick the peaks and assign the resonances if the assignments are known.

    • Calculate the chemical shift perturbations (CSPs) for each assigned residue using the following formula[3][11]: Δδ = sqrt[ (Δδ_H)^2 + (α * Δδ_N)^2 ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2).[3][5]

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis A 15N-Labeled Protein B Ligand Titration A->B Add increasing concentrations C Record 15N-HSQC Spectra B->C D Process Spectra C->D E Calculate Chemical Shift Perturbations (CSPs) D->E F Map Binding Site & Determine Kd E->F

Data Presentation

The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example of Chemical Shift Perturbation (CSP) Data
ResidueΔδ (ppm) at [Ligand]:[Protein] = 1:1Δδ (ppm) at [Ligand]:[Protein] = 5:1
Ala100.050.15
Gly250.210.55
Val320.020.08
Ala45 0.35 0.89
Leu500.180.42
.........

Residues with significant CSPs (e.g., Ala45) are likely located in or near the ligand-binding site.

Table 2: Example of ¹⁵N Relaxation Data for Protein Dynamics
ResidueT1 (s)T2 (ms){¹H}-¹⁵N NOE
Ala51.25850.82
Ser151.22800.79
Ala28 1.10 55 0.65
Ile351.28900.85
............

Residues with lower T2 and NOE values (e.g., Ala28) may indicate regions of higher flexibility or conformational exchange.

Signaling Pathways and Workflows in Drug Discovery

L-Alanine-¹⁵N labeling plays a crucial role in the early stages of structure-based drug discovery. The following diagram illustrates a typical workflow.

G cluster_0 Target Identification & Protein Production cluster_1 NMR-Based Screening & Hit Validation cluster_2 Lead Optimization A Identify Drug Target B Express & Purify 15N-Labeled Protein A->B C Screen Compound Library using 15N-HSQC B->C D Identify 'Hits' based on CSPs C->D E Validate Hits & Determine Kd D->E F Structural Studies of Protein-Ligand Complex E->F G Structure-Guided Medicinal Chemistry F->G H Improved Ligand Affinity & Specificity G->H

References

Application Notes and Protocols for L-Alanine-¹⁵N in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for understanding the dynamic nature of metabolic pathways within a biological system. The use of stable isotope tracers, such as L-Alanine-¹⁵N, allows for the precise tracking of nitrogen atoms as they are incorporated into various metabolites. This provides a quantitative measure of the rates (fluxes) of metabolic reactions, offering invaluable insights into cellular physiology, disease states, and the mechanism of action of therapeutic compounds.

L-Alanine plays a central role in cellular metabolism, acting as a key link between glycolysis and the tricarboxylic acid (TCA) cycle through its reversible transamination to pyruvate.[1] By tracing the path of the ¹⁵N label from L-Alanine, researchers can elucidate the dynamics of nitrogen metabolism, amino acid biosynthesis, and gluconeogenesis.[1] These application notes provide a comprehensive guide to utilizing L-Alanine-¹⁵N for metabolic flux analysis, complete with detailed experimental protocols and data interpretation guidelines.

Key Applications

  • Mapping Nitrogen Metabolism: Quantitatively tracing the flow of nitrogen from alanine to other amino acids and nitrogenous compounds.

  • Elucidating Anaplerotic and Cataplerotic Fluxes: Understanding how intermediates are supplied to and withdrawn from the TCA cycle.

  • Studying Gluconeogenesis: Tracking the contribution of alanine to the synthesis of glucose, particularly in liver and kidney cells.[1]

  • Drug Development: Assessing the impact of therapeutic agents on cellular metabolism and identifying potential metabolic vulnerabilities.

  • Disease Research: Investigating metabolic reprogramming in diseases such as cancer, diabetes, and inborn errors of metabolism.

Data Presentation: Quantitative Metabolic Flux Data

The following table summarizes representative quantitative data from a hypothetical metabolic flux analysis experiment using L-Alanine-¹⁵N in a cultured cancer cell line. Data is presented as the percentage of the metabolite pool labeled with ¹⁵N after 24 hours of incubation with ¹⁵N-L-Alanine.

Metabolite¹⁵N Enrichment (%)Key Metabolic Pathway
L-Alanine98.5 ± 0.8Tracer Input
L-Glutamate45.2 ± 3.1Transamination
L-Aspartate25.7 ± 2.5Transamination
L-Glutamine15.3 ± 1.9Glutamine Synthesis
Proline8.1 ± 0.9Amino Acid Biosynthesis
Pyrimidines5.4 ± 0.6Nucleotide Biosynthesis
Urea30.6 ± 2.8Urea Cycle (in relevant cell types)

Note: These values are illustrative and will vary depending on the cell type, experimental conditions, and the specific metabolic phenotype being investigated.

Experimental Protocols

A generalized workflow for conducting a metabolic flux analysis experiment using L-Alanine-¹⁵N is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling Isotopic Labeling cell_culture->labeling media_prep Prepare Labeling Medium (with L-Alanine-¹⁵N) media_prep->labeling quenching Metabolism Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization (for GC-MS) extraction->derivatization ms_analysis LC-MS/MS or GC-MS Analysis extraction->ms_analysis Direct infusion or LC-MS derivatization->ms_analysis data_processing Data Processing & Flux Calculation ms_analysis->data_processing

General workflow for L-Alanine-¹⁵N metabolic flux analysis.
Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cell lines.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS), ice-cold

  • Custom medium lacking L-Alanine

  • L-Alanine-¹⁵N (≥98% isotopic purity)

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the custom L-Alanine-free medium with L-Alanine-¹⁵N to the desired final concentration (typically the same as in the standard medium). Also add dFBS and Penicillin-Streptomycin.

  • Media Change: Once cells reach the desired confluency, aspirate the standard growth medium.

  • Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled alanine.

  • Labeling: Add the pre-warmed ¹⁵N-labeling medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹⁵N label. The 0-hour time point serves as the unlabeled control.

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

Procedure:

  • Quenching: At each time point, remove the culture plate from the incubator and place it on ice. Rapidly aspirate the labeling medium.

  • Washing: Quickly wash the cells twice with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

  • Cell Lysis: Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.

Protocol 3: Sample Analysis by LC-MS/MS

Materials:

  • Dried metabolite extracts

  • LC-MS/MS grade water with 0.1% formic acid

  • LC-MS/MS grade acetonitrile with 0.1% formic acid

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate volume (e.g., 50-100 µL) of the initial mobile phase.

  • LC Separation: Inject the sample onto a suitable HILIC or reversed-phase column for separation of polar metabolites.

  • MS/MS Detection: Use a pre-established multiple reaction monitoring (MRM) method to detect and quantify the unlabeled (M+0) and labeled (M+1) forms of alanine and other downstream metabolites. The specific transitions will need to be optimized for the instrument being used.

Protocol 4: Sample Analysis by GC-MS (with Derivatization)

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)

  • GC-MS system

Procedure:

  • Derivatization: Add the derivatization agent to the dried metabolite extracts and incubate at an elevated temperature (e.g., 70°C) to create volatile derivatives of the amino acids.

  • GC Separation: Inject the derivatized sample onto a GC column for separation.

  • MS Detection: Analyze the eluting compounds using a mass spectrometer in scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the metabolites.

Signaling Pathways and Logical Relationships

The metabolic fate of L-Alanine-¹⁵N is intricately linked to central carbon metabolism. The following diagram illustrates the key pathways involved.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_aa Amino Acid Metabolism cluster_other Other Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->Glucose Gluconeogenesis AcetylCoA AcetylCoA Pyruvate->AcetylCoA α-Ketoglutarate Alanine_15N L-Alanine-¹⁵N Pyruvate->Alanine_15N ALT Citrate Citrate AcetylCoA->Citrate α-Ketoglutarate AlphaKG AlphaKG Citrate->AlphaKG α-Ketoglutarate SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA Glutamate_15N L-Glutamate-¹⁵N AlphaKG->Glutamate_15N ALT/GDH Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Aspartate_15N L-Aspartate-¹⁵N Oxaloacetate->Aspartate_15N AST Alanine_15N->Pyruvate ALT Glutamate_15N->AlphaKG ALT/GDH Glutamine_15N L-Glutamine-¹⁵N Glutamate_15N->Glutamine_15N GS Proline_15N Proline-¹⁵N Glutamate_15N->Proline_15N Aspartate_15N->Oxaloacetate AST Nucleotides_15N Nucleotides_15N Aspartate_15N->Nucleotides_15N Pyrimidines Glutamine_15N->Nucleotides_15N Purines & Pyrimidines ALT ALT AST AST GDH GDH GS GS

Metabolic fate of L-Alanine-¹⁵N in central metabolism.

Pathway Description:

  • Transamination: L-Alanine-¹⁵N donates its labeled amino group to α-ketoglutarate, a TCA cycle intermediate, in a reaction catalyzed by alanine aminotransferase (ALT). This produces unlabeled pyruvate and L-Glutamate-¹⁵N.[1]

  • TCA Cycle Interactions: The newly formed L-Glutamate-¹⁵N can be deaminated back to α-ketoglutarate by glutamate dehydrogenase (GDH) or can participate in other transamination reactions. For instance, L-Glutamate-¹⁵N can donate its labeled amino group to oxaloacetate, catalyzed by aspartate aminotransferase (AST), to form L-Aspartate-¹⁵N.

  • Biosynthetic Pathways: The ¹⁵N label can be further traced into other amino acids derived from glutamate (e.g., glutamine, proline) and aspartate. Both glutamine and aspartate are key nitrogen donors for nucleotide (purine and pyrimidine) biosynthesis.

  • Gluconeogenesis: The pyruvate generated from the transamination of alanine can be a substrate for gluconeogenesis, the synthesis of glucose.[1]

By measuring the isotopic enrichment in these downstream metabolites, the flux through each of these interconnected pathways can be quantified.

References

Application Notes and Protocols for L-Alanine-¹⁵N in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Alanine, a non-essential amino acid, plays a pivotal role in cellular metabolism, acting as a key link between carbohydrate and protein metabolism. The use of stable isotope-labeled L-Alanine, specifically L-Alanine-¹⁵N, has become an indispensable tool for tracing nitrogen flux and understanding the dynamics of amino acid metabolism, gluconeogenesis, and whole-body protein turnover in both healthy and diseased states. This document provides detailed application notes and experimental protocols for the utilization of L-Alanine-¹⁵N as a tracer in metabolic studies.

Applications of L-Alanine-¹⁵N Tracer Studies

L-Alanine-¹⁵N is a powerful tracer for elucidating several key metabolic pathways:

  • Amino Acid Metabolism: Tracing the ¹⁵N label from L-Alanine allows for the quantification of transamination and deamination reactions, providing insights into the synthesis and degradation of other amino acids. Studies have utilized L-Alanine-¹⁵N to investigate amino acid metabolism in various tissues, including the brain and liver[1].

  • Gluconeogenesis: Alanine is a major gluconeogenic precursor in the liver. By tracking the incorporation of ¹⁵N into other metabolites, researchers can dissect the contribution of alanine to glucose production, particularly through the glucose-alanine cycle.

  • Urea Cycle and Nitrogen Balance: The nitrogen from alanine is incorporated into urea for excretion. L-Alanine-¹⁵N can be used to study the kinetics of the urea cycle and overall nitrogen homeostasis in the body[2].

  • Whole-Body Protein Turnover: By measuring the dilution of the ¹⁵N label in the free amino acid pool, it is possible to calculate rates of whole-body protein synthesis and breakdown[3].

Quantitative Data Summary

The following table summarizes quantitative data from various studies that have utilized L-Alanine-¹⁵N as a tracer to determine metabolic flux rates.

Study TypeOrganism/Cell LineConditionParameter MeasuredFlux RateReference
In VivoHealthy Male HumansPostabsorptiveWhole-body alanine turnover226 ± 7 µmol·kg⁻¹·h⁻¹[4]
Ex VivoPerfused Rat LiverAlanine as sole nitrogen sourceNitrogen output~400 nmol·min⁻¹·g liver⁻¹[2][5]
Ex VivoPerfused Rat LiverAlanine and NH₄ClNitrogen formation from intra-hepatic source~1000 nmol·min⁻¹·g liver⁻¹[2][5]
In VitroHuman Hepatoma (Hep G2) cellsIncubation with [α-¹⁵N]glutamine¹⁵N distribution to Alanine50% of total ¹⁵N after 144h[1]
In VitroHuman Hepatoma (Hep G2) cellsIncubation with [α-¹⁵N]glutamine¹⁵N enrichment of Alanine44% after 144h[1]

Experimental Protocols

Protocol 1: In Vivo Whole-Body Alanine Turnover in Humans

This protocol describes a primed, constant infusion of L-Alanine-¹⁵N to measure whole-body alanine kinetics in human subjects.

Materials:

  • L-Alanine-¹⁵N (≥98% isotopic purity)

  • Sterile saline solution (0.9% NaCl)

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Materials for plasma processing and storage (-80°C freezer)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Subject Preparation: Subjects should be in a postabsorptive state (e.g., overnight fast).

  • Tracer Preparation: Prepare a sterile solution of L-Alanine-¹⁵N in saline for infusion. A priming dose is calculated to rapidly achieve isotopic steady state, followed by a continuous infusion.

  • Catheter Placement: Insert a catheter into a forearm vein for the infusion of the tracer. Insert a second catheter into a contralateral hand or forearm vein, which can be heated to obtain arterialized venous blood, for blood sampling.

  • Priming Dose and Infusion: Administer the priming dose of L-Alanine-¹⁵N over a short period (e.g., 1-2 minutes), followed immediately by the continuous infusion for a duration sufficient to reach isotopic steady state (e.g., 2-3 hours).

  • Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals during the last 30-60 minutes of the infusion period to confirm isotopic steady state.

  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

  • GC-MS Analysis:

    • Thaw plasma samples and deproteinize (e.g., with perchloric acid).

    • Isolate amino acids from the supernatant using cation-exchange chromatography.

    • Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is esterification followed by trifluoroacetylation[6][7][8].

    • Analyze the derivatized samples by GC-MS to determine the isotopic enrichment of alanine.

  • Calculation of Alanine Flux: Calculate the rate of alanine appearance (Ra), which represents whole-body alanine flux, using the steady-state isotope dilution equation: Ra = F / E, where F is the infusion rate of the tracer and E is the isotopic enrichment of plasma alanine at steady state.

Protocol 2: In Vitro L-Alanine-¹⁵N Tracing in Cell Culture

This protocol outlines a method for tracing the metabolism of L-Alanine-¹⁵N in cultured cells.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • L-Alanine-free medium

  • L-Alanine-¹⁵N (≥98% isotopic purity)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Methanol (ice-cold, 80%)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells in standard medium until they reach the desired confluency (typically 70-80%).

  • Isotope Labeling:

    • Aspirate the standard medium and wash the cells once with PBS.

    • Replace the medium with L-Alanine-free medium supplemented with a known concentration of L-Alanine-¹⁵N and dFBS.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the ¹⁵N label into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a sufficient volume of ice-cold 80% methanol to the culture plate.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for MS Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites as required for GC-MS analysis (see Protocol 1, step 7) or reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Mass Spectrometry Analysis: Analyze the samples to measure the ¹⁵N enrichment in alanine and other amino acids and metabolites of interest.

  • Data Analysis: Calculate the fractional isotopic labeling to determine the contribution of L-Alanine-¹⁵N to the synthesis of other nitrogen-containing compounds over time.

Visualizations

Experimental_Workflow_InVivo cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_data Data Interpretation subject_prep Subject Preparation (Postabsorptive State) infusion Primed, Constant Infusion subject_prep->infusion tracer_prep Tracer Preparation (L-Alanine-¹⁵N in Saline) tracer_prep->infusion sampling Arterialized Venous Blood Sampling infusion->sampling processing Plasma Separation and Deproteinization sampling->processing derivatization Amino Acid Derivatization processing->derivatization gcms GC-MS Analysis derivatization->gcms calculation Calculation of Alanine Flux gcms->calculation

Caption: Workflow for in vivo L-Alanine-¹⁵N metabolic tracer studies in humans.

Experimental_Workflow_InVitro cluster_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_data Data Interpretation cell_seeding Cell Seeding and Growth isotope_labeling Incubation with L-Alanine-¹⁵N Medium cell_seeding->isotope_labeling quenching Quenching and Metabolite Extraction isotope_labeling->quenching protein_precipitation Protein Precipitation quenching->protein_precipitation drying Drying of Metabolite Extracts protein_precipitation->drying sample_prep_ms Derivatization or Reconstitution drying->sample_prep_ms ms_analysis GC-MS or LC-MS/MS Analysis sample_prep_ms->ms_analysis flux_analysis Metabolic Flux Analysis ms_analysis->flux_analysis

Caption: Workflow for in vitro L-Alanine-¹⁵N metabolic tracer studies in cell culture.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine Pyruvate_M->Alanine_M Bloodstream Bloodstream Alanine_M->Bloodstream Glutamate_M Glutamate aKG_M α-Ketoglutarate Glutamate_M->aKG_M aKG_M->Glutamate_M BCAA Branched-Chain Amino Acids BCAA->Glutamate_M Transamination Alanine_L Alanine-¹⁵N Pyruvate_L Pyruvate Alanine_L->Pyruvate_L Transamination Glutamate_L Glutamate-¹⁵N Alanine_L->Glutamate_L Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Bloodstream aKG_L α-Ketoglutarate Glutamate_L->aKG_L Urea Urea-¹⁵N Glutamate_L->Urea Urea Cycle aKG_L->Glutamate_L Bloodstream->Glucose_M Bloodstream->Alanine_L

Caption: The Glucose-Alanine Cycle showing the path of the ¹⁵N label.

References

Application Notes and Protocols for L-Alanine-15N as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of amino acids is crucial in various fields, including clinical diagnostics, metabolic research, and drug development. L-Alanine, a non-essential amino acid, plays a pivotal role in the glucose-alanine cycle and is a key analyte in metabolic studies. Accurate and precise quantification of L-Alanine in biological matrices is often accomplished using stable isotope dilution mass spectrometry (SID-MS), a gold-standard analytical technique. This method utilizes a stable isotope-labeled version of the analyte as an internal standard to correct for variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the quantitative analysis of L-Alanine in human plasma using L-Alanine-15N as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound, which has a single nitrogen-15 isotope, provides a distinct mass shift from the endogenous L-Alanine, enabling accurate quantification.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled analyte (internal standard) to a sample.[1] The labeled standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample preparation and analysis. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio is independent of sample recovery and matrix effects.

Application: Quantitative Analysis of L-Alanine in Human Plasma

This protocol describes a validated method for the determination of L-Alanine concentrations in human plasma, a common matrix for clinical and research studies. The method is sensitive, specific, and reproducible, making it suitable for high-throughput applications.

Experimental Protocols

Materials and Reagents
  • L-Alanine (analyte)

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well collection plates

  • Centrifuge capable of 4°C and >3000 x g

  • LC-MS/MS system (e.g., Triple Quadrupole)

Preparation of Solutions
  • Stock Solution of L-Alanine (1 mg/mL): Accurately weigh and dissolve L-Alanine in water.

  • Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve this compound in water.

  • Working Standard Solutions: Serially dilute the L-Alanine stock solution with water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (ISWS): Dilute the this compound stock solution with 50% methanol to a final concentration of 1 µg/mL.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate.

  • Add 200 µL of the Internal Standard Working Solution (ISWS) to each well.

  • Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4°C and 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterCondition
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program:
0.0 min85% B
2.0 min85% B
2.5 min20% B
3.5 min20% B
3.6 min85% B
5.0 min85% B

Tandem Mass Spectrometry (MS/MS):

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions:
L-AlaninePrecursor Ion (m/z): 90.1 -> Product Ion (m/z): 44.1, Collision Energy: 15 eV
This compoundPrecursor Ion (m/z): 91.1 -> Product Ion (m/z): 45.1, Collision Energy: 15 eV
Data Analysis and Quantification
  • Integrate the peak areas for both L-Alanine and this compound MRM transitions.

  • Calculate the peak area ratio (L-Alanine / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

  • Determine the concentration of L-Alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Method Validation Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of L-Alanine in human plasma using this compound as an internal standard. This data is representative of typical method validation results.[1][2]

Table 1: Linearity and Range

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
L-Alanine0.5 - 500> 0.995

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (µg/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low1.598.74.2101.25.8
Medium75102.12.8100.53.5
High40099.51.999.82.4

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterConcentration (µg/mL)
LOD0.15
LOQ0.5

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) isws Add Internal Standard (this compound, 200 µL) plasma->isws vortex Vortex (1 min) isws->vortex centrifuge Centrifuge (4°C, 3000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection hilic HILIC Separation lc_injection->hilic esi Electrospray Ionization (ESI+) hilic->esi mrm MRM Detection L-Ala: 90.1 -> 44.1 L-Ala-15N: 91.1 -> 45.1 esi->mrm peak_integration Peak Integration mrm->peak_integration ratio_calc Calculate Peak Area Ratio (L-Ala / L-Ala-15N) peak_integration->ratio_calc cal_curve Calibration Curve Construction ratio_calc->cal_curve quantification Quantify L-Alanine Concentration cal_curve->quantification

Caption: Experimental workflow for L-Alanine quantification.

Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_m Glucose Pyruvate_m Pyruvate Glucose_m->Pyruvate_m Glycolysis Alanine_m Alanine Pyruvate_m->Alanine_m ALT Alanine_l Alanine Alanine_m->Alanine_l Bloodstream Glutamate_m Glutamate aKG_m α-Ketoglutarate Glutamate_m->aKG_m aKG_m->Glutamate_m AminoAcids_m Amino Acids AminoAcids_m->Glutamate_m Transamination Glucose_l Glucose Glucose_l->Glucose_m Bloodstream Pyruvate_l Pyruvate Pyruvate_l->Glucose_l Alanine_l->Pyruvate_l ALT Glutamate_l Glutamate Alanine_l->Glutamate_l aKG_l α-Ketoglutarate Glutamate_l->aKG_l Urea Urea Glutamate_l->Urea Urea Cycle

Caption: The Glucose-Alanine Cycle.

References

Cell-Free Protein Expression with 15N-Labeled Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression of 15N-labeled proteins using cell-free protein synthesis (CFPS) systems. This technique is a powerful tool for structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, and plays a crucial role in drug discovery and development.

Introduction

Cell-free protein synthesis is an in vitro method for producing recombinant proteins using cellular machinery extracted from cells, rather than relying on living cells.[1] This approach offers several advantages over traditional in vivo expression methods, especially for applications requiring isotopic labeling.[2]

Key Advantages of Cell-Free Systems for 15N-Labeling:

  • Efficiency and Speed: Cell-free systems allow for the direct incorporation of 15N-labeled amino acids into the target protein, minimizing isotopic scrambling and dilution that can occur in cellular systems.[3] Protein synthesis can be completed in a matter of hours, a significant time-saving compared to cell-based methods that can take several days.[2][4]

  • Expression of Difficult Proteins: These systems are adept at expressing proteins that are toxic to host cells or prone to forming inclusion bodies, which can be a major hurdle in traditional expression.[4][5]

  • Precise Labeling Control: The open nature of cell-free reactions allows for precise control over the composition of the reaction mixture, enabling selective or uniform labeling with 15N-amino acids.[6]

  • High-Throughput Capabilities: Cell-free expression is amenable to high-throughput screening of different protein constructs and expression conditions in small reaction volumes, such as in 96-well plates.[6]

This document will focus on two of the most commonly used cell-free systems: Escherichia coli (E. coli) extracts and wheat germ extracts.

Comparative Data on Cell-Free Expression Systems

The choice between an E. coli or wheat germ-based cell-free system depends on the specific requirements of the protein of interest and the downstream application. Below is a summary of typical protein yields and labeling efficiencies.

ParameterE. coli Cell-Free SystemWheat Germ Cell-Free SystemReference(s)
Protein Yield Up to 100 mg/mLmg quantities per mL[7][8]
15N Labeling Efficiency >90%Up to 99%[4][9]
Post-Translational Modifications Generally absentCapable of some eukaryotic modifications[10]
Codon Usage Optimization Often recommendedLess sensitive to codon bias[10][11]
Protein ExampleExpression SystemYieldReference(s)
Dihydrofolate reductase (DHFR)Wheat Germ Cell-Free~1-4 mg/mL[12]
Green Fluorescent Protein (GFP)E. coli Cell-Free~0.75 mg/mL[13]
QconCATsWheat Germ Cell-Free~0.1 mg/mL[9]
15N-hNEIL1In vivo E. coli~2 mg/L of culture[14]

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The overall process for producing 15N-labeled proteins for NMR studies using a cell-free system can be broken down into several key stages, from the initial DNA template preparation to the final NMR sample.

G cluster_0 Template Preparation cluster_1 Cell-Free Protein Synthesis cluster_2 Purification & Analysis cluster_3 NMR Sample Preparation A Gene of Interest (Plasmid or PCR Product) E In Vitro Transcription & Translation A->E B Cell-Free Extract (E. coli or Wheat Germ) B->E C Reaction Mix (Energy Source, Buffers, Salts) C->E D 15N-Labeled Amino Acids D->E F Purification of 15N-Labeled Protein (e.g., His-tag) E->F G QC Analysis (SDS-PAGE, Mass Spec) F->G H Buffer Exchange & Concentration G->H I Final NMR Sample H->I G cluster_0 Coupled Transcription-Translation DNA DNA Template (T7 Promoter) RNAP T7 RNA Polymerase DNA->RNAP binds to promoter mRNA Nascent mRNA RNAP->mRNA transcribes Ribosome Ribosome mRNA->Ribosome binds to Protein 15N-Labeled Polypeptide Ribosome->Protein translates G cluster_0 Transcription (Separate Step) cluster_1 Translation in Wheat Germ Extract A DNA Template (SP6 or T7 Promoter) B In Vitro Transcription (RNA Polymerase, NTPs) A->B C Purified mRNA B->C G Translation Initiation C->G D Wheat Germ Extract (Ribosomes, tRNAs, Factors) D->G E Energy Source & Buffers E->G F 15N-Labeled Amino Acids H Elongation F->H G->H I Termination H->I J 15N-Labeled Protein I->J

References

L-Alanine-15N in Proteomics and Metabolomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological research, enabling precise and quantitative analysis of complex biological systems. L-Alanine labeled with the stable isotope nitrogen-15 (L-Alanine-¹⁵N) is a versatile tracer used in both proteomics and metabolomics to elucidate protein dynamics and map metabolic pathways. Its incorporation into proteins and metabolites allows for their differentiation from their unlabeled counterparts by mass spectrometry (MS), providing a powerful method for quantitative analysis.

In proteomics, ¹⁵N-labeling, often as part of a broader Stable Isotope Labeling with Amino acids in Cell culture (SILAC) strategy, is used to quantify changes in protein abundance and determine rates of protein synthesis and turnover.[1][2][3][4] In metabolomics, L-Alanine-¹⁵N serves as a tracer to follow the path of nitrogen through various metabolic pathways, providing critical insights into cellular metabolism and nutrient utilization.[5]

These application notes provide detailed protocols for the use of L-Alanine-¹⁵N in both proteomics and metabolomics research, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Proteomics Applications

Quantitative Analysis of Protein Expression and Turnover

Metabolic labeling with ¹⁵N-containing amino acids, including L-Alanine-¹⁵N, allows for the global and accurate quantification of changes in protein expression between different cell populations.[6][7] By growing one population of cells in a medium containing ¹⁵N-labeled amino acids (the "heavy" condition) and a control population in a medium with the natural abundance of isotopes (the "light" condition), the proteomes of the two populations can be distinguished by mass spectrometry.

Key Applications:

  • Differential Protein Expression Analysis: Comparing protein abundance between treated and untreated cells, or between different cell types.

  • Protein Synthesis and Turnover Studies: Measuring the rate of new protein synthesis and degradation by monitoring the incorporation of ¹⁵N over time.[8]

  • Subcellular Proteomics: Quantifying the protein composition of different organelles.

  • Protein-Protein Interaction Studies: Identifying and quantifying changes in protein interaction partners under different conditions.

Quantitative Data from ¹⁵N Labeling Proteomics Experiments

The following tables summarize representative quantitative data that can be obtained from proteomics experiments using ¹⁵N labeling.

Table 1: Fractional Synthesis Rates (FSR) of Proteins in Pancreatic Cancer Cells [8]

Protein IdentifiedFSR in 50% ¹⁵N Medium (%)FSR in 33% ¹⁵N Medium (%)
40S ribosomal protein SA7674
Vimentin6563
Heat shock protein 705855
Alpha-enolase5250
Glyceraldehyde-3-phosphate dehydrogenase4844
Beta-actin4445

Table 2: Peptide Abundance Ratios from a ⁵N/¹⁴N Mixing Experiment [9]

Peptide SequenceProteinExpected Ratio (¹⁴N/¹⁵N)Observed Ratio (¹⁴N/¹⁵N)
LSVISIDHLPSLLPRLYS15.05.35
TAFGGNDIVIVGAGGAGVFEVKADH15.04.89
VAPEEHPTLLTEAPLNPKGPM15.05.12

Experimental Protocol: Quantitative Proteomics using ¹⁵N Metabolic Labeling

This protocol outlines the general steps for a quantitative proteomics experiment using metabolic labeling with a ¹⁵N amino acid mixture, which would include L-Alanine-¹⁵N.

1. Cell Culture and Labeling:

  • Culture two populations of cells.

  • For the "heavy" population, use a specially formulated medium where all nitrogen sources are ¹⁵N-labeled. This includes all amino acids and nitrogen-containing salts.[10]

  • For the "light" population, use an identical medium with natural abundance (¹⁴N) nitrogen sources.

  • Culture the cells for a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the ¹⁵N label into the proteome of the "heavy" population.[3] The incorporation efficiency should be checked by mass spectrometry and is often in the range of 93-99%.[6]

2. Sample Preparation:

  • Harvest the "light" and "heavy" cell populations.

  • Combine the samples in a 1:1 ratio based on cell number or protein concentration.[1][11]

  • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).

  • Extract the proteins and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

3. Protein Digestion:

  • Take a defined amount of total protein (e.g., 100 µg).

  • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAM).

  • Digest the proteins into peptides using a protease such as trypsin.

4. Peptide Fractionation and Desalting:

  • Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • Desalt the peptide fractions using C18 ZipTips or equivalent.[8][12]

5. LC-MS/MS Analysis:

  • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the "light" (¹⁴N) and "heavy" (¹⁵N) peptides.

6. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Protein Prospector) to identify peptides and proteins and to quantify the relative abundance of the "light" and "heavy" forms of each peptide.[10][13]

  • The ratio of the intensities of the heavy and light peptide peaks corresponds to the relative abundance of the protein in the two samples.

  • Perform statistical analysis to identify proteins with significant changes in expression.

Metabolomics Applications

Metabolic Flux Analysis

L-Alanine-¹⁵N is a valuable tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. By introducing ¹⁵N-labeled L-Alanine into a biological system, researchers can track the incorporation of the ¹⁵N atom into other metabolites, thereby mapping the flow of nitrogen through interconnected metabolic pathways.

Key Applications:

  • Mapping Nitrogen Metabolism: Tracing the fate of alanine's amino group to other amino acids and nitrogenous compounds.

  • Quantifying Anaplerotic and Cataplerotic Fluxes: Understanding how intermediates are supplied to and withdrawn from the tricarboxylic acid (TCA) cycle.

  • Studying Disease Metabolism: Investigating alterations in metabolic pathways in diseases such as cancer.

  • Drug Target Identification and Validation: Assessing the impact of drug candidates on specific metabolic pathways.

Quantitative Data from ¹⁵N Tracing Metabolomics

The following table provides an example of the type of quantitative data that can be generated from a metabolomics experiment using a ¹⁵N-labeled tracer.

Table 3: ¹⁵N-Leucine Nitrogen Transfer to Alanine in Vivo [14]

ParameterValue
Leucine Nitrogen Flux (µmol·kg⁻¹·min⁻¹)5.4
Alanine Turnover Rate (µmol·kg⁻¹·min⁻¹)11.0
Absolute Rate of Leucine Nitrogen Transfer to Alanine (µmol·kg⁻¹·min⁻¹)1.92
Percentage of Leucine's Nitrogen Transferred to Alanine53%
Percentage of Alanine's Nitrogen Derived from Leucine18%

Experimental Protocol: ¹⁵N-L-Alanine Tracing in Metabolomics

This protocol describes a general workflow for a stable isotope tracing experiment using ¹⁵N-L-Alanine to investigate cellular metabolism.

1. Cell Culture and Labeling:

  • Culture cells in a standard growth medium.

  • Prepare a labeling medium where the standard L-Alanine is replaced with ¹⁵N-L-Alanine. The concentration should be physiological or as experimentally determined.

  • At the desired cell density, switch the cells to the ¹⁵N-labeling medium.

  • Collect cell samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the kinetics of ¹⁵N incorporation.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract metabolites using a cold solvent mixture, typically 80% methanol.[15]

  • Scrape the cells and collect the cell lysate.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Dry the metabolite extract, for example, using a vacuum concentrator.

3. Sample Derivatization (for GC-MS):

  • For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. A common method is methoximation followed by silylation.

4. LC-MS/MS or GC-MS Analysis:

  • Analyze the metabolite extracts by a high-resolution mass spectrometer coupled to either liquid chromatography (LC) or gas chromatography (GC).

  • The mass spectrometer will be able to distinguish between the unlabeled (M+0) and the ¹⁵N-labeled (M+1) isotopologues of alanine and its downstream metabolites.

5. Data Analysis:

  • Process the raw mass spectrometry data to identify and quantify the different isotopologues for each metabolite of interest.

  • Correct for the natural abundance of stable isotopes.

  • Calculate the fractional enrichment of ¹⁵N in each metabolite over time.

  • Use metabolic modeling software to fit the labeling data to a metabolic network model and estimate the metabolic fluxes.

Visualizations

Diagrams of Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts described in these application notes.

SILAC_Workflow cluster_light Light Culture (¹⁴N) cluster_heavy Heavy Culture (¹⁵N) light_culture Cell Culture in ¹⁴N Medium light_harvest Harvest Cells light_culture->light_harvest mix Combine Cells (1:1) light_harvest->mix heavy_culture Cell Culture in ¹⁵N Medium heavy_harvest Harvest Cells heavy_culture->heavy_harvest heavy_harvest->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (Trypsin) lysis->digest fractionate Peptide Fractionation digest->fractionate lcms LC-MS/MS Analysis fractionate->lcms data_analysis Data Analysis (Identification & Quantification) lcms->data_analysis

Caption: General workflow for a quantitative proteomics experiment using Stable Isotope Labeling with Amino acids in Cell culture (SILAC).

Metabolomics_Workflow culture Cell Culture labeling Switch to ¹⁵N-L-Alanine Labeling Medium culture->labeling sampling Time-Course Sampling labeling->sampling quench Metabolism Quenching (e.g., Cold Methanol) sampling->quench extraction Metabolite Extraction quench->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data_processing Data Processing & Flux Analysis analysis->data_processing

Caption: Experimental workflow for ¹⁵N-L-Alanine tracing in metabolomics.

Alanine_Metabolism L_Alanine_15N L-Alanine-¹⁵N Pyruvate Pyruvate L_Alanine_15N->Pyruvate Transamination Glutamate_15N Glutamate-¹⁵N L_Alanine_15N:e->Glutamate_15N:w ¹⁵N Protein_15N Protein-¹⁵N L_Alanine_15N->Protein_15N Protein Synthesis Alpha_KG α-Ketoglutarate Alpha_KG->Glutamate_15N Transamination Other_AA_15N Other Amino Acids-¹⁵N Glutamate_15N->Other_AA_15N Transamination

Caption: Simplified metabolic fate of L-Alanine-¹⁵N, highlighting the transfer of the ¹⁵N label to other amino acids via transamination reactions.

References

Application Notes & Protocols: Enzymatic Synthesis of L-Alanine-¹⁵N for Specific Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Alanine, a non-essential amino acid, is a key molecule in cellular metabolism, linking glycolysis and the citric acid cycle through its relationship with pyruvate. The specific labeling of L-Alanine with the stable isotope ¹⁵N (L-Alanine-¹⁵N) provides a powerful tool for researchers in drug development and metabolic studies. Isotope-labeled L-Alanine serves as a tracer in metabolic flux analysis, allowing for the detailed investigation of amino acid metabolism, protein synthesis, and gluconeogenesis. Its application in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) based studies enables the precise tracking of metabolic pathways and the quantification of metabolic rates, offering insights into disease states and the mechanism of drug action.

The enzymatic synthesis of L-Alanine-¹⁵N offers significant advantages over chemical synthesis, including high stereospecificity, milder reaction conditions, and minimized by-product formation. This application note details a robust protocol for the synthesis of L-Alanine-¹⁵N using alanine dehydrogenase, providing researchers with a reliable method for producing this critical metabolic tracer.

Experimental Protocols

1. Materials and Reagents

  • Enzyme: Alanine Dehydrogenase (ADH) (EC 1.4.1.1) from Bacillus subtilis or a similar source.

  • Substrates:

    • Sodium Pyruvate

    • ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl, 98-99% isotopic purity)

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Buffer: 0.1 M Tris-HCl buffer, pH 8.0

  • Purification:

    • Dowex 50WX8 cation-exchange resin (H⁺ form)

    • 0.5 M to 2 M Ammonium Hydroxide (NH₄OH) for elution

  • Analytical:

    • Ninhydrin solution for qualitative analysis

    • High-Performance Liquid Chromatography (HPLC) system with a chiral column for purity and enantiomeric excess determination.

    • Mass Spectrometer (e.g., GC-MS or LC-MS) for isotopic enrichment analysis.

2. Enzymatic Synthesis of L-Alanine-¹⁵N

This protocol is based on the reductive amination of pyruvate catalyzed by alanine dehydrogenase.

  • Reaction Setup:

    • Prepare a 100 mL reaction mixture in a temperature-controlled vessel.

    • Dissolve the following reagents in 0.1 M Tris-HCl buffer (pH 8.0):

      • Sodium Pyruvate: 50 mmol

      • ¹⁵N-Ammonium Chloride: 100 mmol

      • NADH: 55 mmol

    • Adjust the pH of the solution to 8.0 using 1 M NaOH or HCl if necessary.

    • Add Alanine Dehydrogenase (approximately 500-1000 units).

    • Incubate the reaction mixture at 30-37°C with gentle stirring for 4-6 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

    • Aliquots can be taken periodically and analyzed by HPLC to determine the concentration of L-Alanine.

  • Reaction Termination:

    • Terminate the reaction by adding 1 M HCl to lower the pH to ~2.0, which will precipitate the enzyme.

    • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated protein.

    • Collect the supernatant for purification.

3. Purification of L-Alanine-¹⁵N

  • Cation-Exchange Chromatography:

    • Load the supernatant from the previous step onto a pre-equilibrated Dowex 50WX8 column (H⁺ form).

    • Wash the column with deionized water to remove unreacted pyruvate and other anionic components.

    • Elute the bound L-Alanine-¹⁵N with a gradient of 0.5 M to 2 M ammonium hydroxide.

    • Collect fractions and monitor for the presence of L-Alanine using the ninhydrin test.

    • Pool the positive fractions.

  • Final Processing:

    • Evaporate the pooled fractions to dryness under reduced pressure to remove the ammonium hydroxide and concentrate the L-Alanine-¹⁵N.

    • The resulting white powder can be reconstituted in water or a suitable buffer for experimental use.

4. Analysis and Quality Control

  • Chemical Purity: Analyze the final product by HPLC to determine its chemical purity.

  • Enantiomeric Purity: Use a chiral HPLC column to confirm that the product is exclusively the L-enantiomer.

  • Isotopic Enrichment: Determine the ¹⁵N isotopic enrichment of the purified L-Alanine using mass spectrometry.

Data Presentation

Table 1: Summary of Quantitative Data for L-Alanine-¹⁵N Synthesis

ParameterResultMethod of Analysis
Yield
Theoretical Yield~6.68 gCalculated from initial pyruvate
Actual Yield~5.34 gWeighed after purification
Conversion Rate >95%HPLC
Purity
Chemical Purity>98%HPLC
Enantiomeric Excess>99% (L-isomer)Chiral HPLC
Isotopic Enrichment
¹⁵N Content98-99%Mass Spectrometry

Diagrams

Enzymatic_Synthesis_Workflow Substrates Substrates: Pyruvate + ¹⁵NH₄Cl + NADH Reaction Enzymatic Reaction Alanine Dehydrogenase (30-37°C, pH 8.0) Substrates->Reaction Termination Reaction Termination (Acidification & Centrifugation) Reaction->Termination Purification Purification (Cation-Exchange Chromatography) Termination->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Product Final Product: L-Alanine-¹⁵N Analysis->Final_Product

Caption: Workflow for the enzymatic synthesis of L-Alanine-¹⁵N.

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L_Alanine_15N L-Alanine-¹⁵N Pyruvate->L_Alanine_15N Alanine Transaminase TCA TCA Cycle Pyruvate->TCA PDH Glutamate Glutamate NH4_15N ¹⁵NH₄⁺ Alpha_KG α-Ketoglutarate Alpha_KG->Glutamate TCA->Alpha_KG

Caption: Metabolic context of L-Alanine in central carbon metabolism.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of 15N-Labeled Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the expression of 15N-labeled proteins, ultimately aiming to improve protein yield and quality.

Frequently Asked Questions (FAQs)

Expression and Labeling

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Protein Solubility and Purification

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Q1: What are the common causes for low yield of 15N-labeled proteins?

Low yield of 15N-labeled proteins can stem from a variety of factors throughout the expression and purification workflow. Key areas to investigate include:

  • Suboptimal Expression Conditions: Inefficient protein production in the host system is a primary cause. This can be due to a weak plasmid promoter, incorrect induction conditions (e.g., IPTG concentration, induction time), or non-optimized culture conditions.[1][2]

  • Protein Toxicity: The expressed protein may be toxic to the host cells, leading to reduced cell growth and, consequently, lower protein yield.[3][4][5][6] "Leaky" expression, where the protein is produced at low levels even without an inducer, can exacerbate this issue.[4][5][6]

  • Codon Bias: The gene of interest may contain codons that are rarely used by the E. coli expression host. This can slow down or terminate translation, leading to truncated or misfolded proteins and reduced overall yield.[7][8][9][10]

  • Protein Insolubility: Recombinantly expressed proteins, especially those of eukaryotic origin, often misfold and aggregate into insoluble inclusion bodies within the bacterial host.[2][11][12] These aggregated proteins are non-functional and require additional, often inefficient, refolding steps.

  • Inefficient Cell Lysis: If the cells are not completely lysed, a significant portion of the expressed protein will not be released, leading to a lower yield in the soluble fraction.[1]

  • Protein Degradation: Proteases present in the cell lysate can degrade the target protein, reducing the final yield.[1]

  • Purification Issues: Protein can be lost at various stages of purification. This can include inefficient binding to the chromatography resin, premature elution during wash steps, or incomplete elution from the column.[1][13][14][15]

Q2: How can I optimize the composition of my minimal media for 15N labeling?

Optimizing the minimal medium is crucial for achieving good cell growth and efficient incorporation of the 15N isotope. M9 medium is a commonly used base for 15N labeling.

Standard M9 Minimal Media Protocol for 15N Labeling

This protocol is for preparing 1 liter of 15N-labeled M9 minimal medium.

Materials:

  • 10x M9 Salts

  • ¹⁵NH₄Cl (1 g/L)

  • Carbon source (e.g., Glucose, 2-4 g/L)[6]

  • 1 M MgSO₄

  • 1 M CaCl₂

  • Trace elements solution (100x)

  • Vitamins solution (e.g., thiamine, biotin)

  • Appropriate antibiotics

  • Sterile water

Protocol:

  • Prepare 10x M9 Salts: In 1 liter of water, dissolve the following:

    • 60 g Na₂HPO₄

    • 30 g KH₂PO₄

    • 5 g NaCl

    • Autoclave to sterilize.

  • Prepare Minimal Medium: In a sterile container, combine the following:

    • 100 mL of 10x M9 salts

    • 1 g of ¹⁵NH₄Cl (dissolved in a small amount of sterile water)

    • Add sterile water to a final volume of approximately 950 mL.

    • Autoclave the mixture.

  • Add Supplements: After the medium has cooled to room temperature, aseptically add the following sterile-filtered solutions:

    • 20 mL of 20% (w/v) Glucose (final concentration 0.4%)

    • 2 mL of 1 M MgSO₄ (final concentration 2 mM)

    • 0.1 mL of 1 M CaCl₂ (final concentration 0.1 mM)

    • 10 mL of 100x Trace Elements Solution

    • 1 mL of Vitamin Solution (e.g., 1 mg/mL thiamine and biotin)

    • Add the appropriate antibiotic(s).

    • Bring the final volume to 1 liter with sterile water.

Quantitative Data: Media Components
ComponentRecommended ConcentrationPurpose
¹⁵NH₄Cl1 g/LSole nitrogen source for 15N labeling.[16]
Glucose2-4 g/LPrimary carbon and energy source. Increasing glucose can improve yield.[6]
MgSO₄2 mMEssential cofactor for enzymatic reactions.
CaCl₂0.1 mMImportant for cell wall stability and enzyme function.
Trace Elements1xProvide essential micronutrients for cell growth.

Q3: My protein is toxic to the E. coli host. How can I improve its expression?

Expressing toxic proteins is a common challenge that can be addressed by tightly controlling the expression and reducing the metabolic burden on the host cells.

Troubleshooting Strategies for Toxic Proteins:
  • Use a Tightly Regulated Promoter: Promoters like the T7 promoter in the pET system are highly regulated and can minimize "leaky" or basal expression in the absence of an inducer.[4] The araBAD promoter is another excellent choice due to its very low basal activity.[17]

  • Use a Host Strain with Tighter Control: E. coli strains like BL21(DE3)pLysS contain a plasmid that produces T7 lysozyme, which inhibits the T7 RNA polymerase, further reducing basal expression.[18] The C41(DE3) and C43(DE3) strains are also known to be effective for expressing toxic proteins.[19]

  • Optimize IPTG Concentration: High concentrations of IPTG can lead to rapid, high-level expression that overwhelms the cell's machinery and can be toxic. Try reducing the IPTG concentration to as low as 0.05-0.1 mM to slow down protein synthesis.[3][20]

  • Lower Induction Temperature: Reducing the induction temperature to 16-25°C slows down cellular processes, including protein synthesis. This can give the protein more time to fold correctly and reduces its toxic effects.[3][12][17]

  • Add Glucose to the Culture: Adding glucose (e.g., 0.2%) to the starter culture can help repress basal expression from the lac promoter.[18]

  • Reduce Induction Time: Shorter induction times (e.g., 2-4 hours) can be sufficient to produce the protein without killing the host cells.[18]

Experimental Workflow for Optimizing Toxic Protein Expression:

ToxicProteinWorkflow Start Low Yield due to Suspected Toxicity Promoter Switch to Tightly Regulated Promoter (e.g., pET, araBAD) Start->Promoter Host Use a Host Strain with Tighter Expression Control (e.g., BL21(DE3)pLysS) Promoter->Host Induction Optimize Induction Conditions Host->Induction Temp Lower Induction Temperature (16-25°C) Induction->Temp IPTG Reduce IPTG Concentration (0.05-0.1 mM) Induction->IPTG Time Shorten Induction Time (2-4 hours) Induction->Time Glucose Add Glucose to Starter Culture Induction->Glucose Analysis Analyze Yield and Cell Viability (SDS-PAGE, OD600) Temp->Analysis IPTG->Analysis Time->Analysis Glucose->Analysis Success Improved Yield Analysis->Success

Caption: Workflow for optimizing the expression of toxic proteins.

Q4: What is codon optimization and can it improve my protein yield?

Codon optimization is the process of modifying the codons in a gene sequence to match the codon usage preference of the expression host, without altering the amino acid sequence of the protein.[8][9] Different organisms have different frequencies of using synonymous codons, and this is known as codon usage bias.[9]

Why it is important: E. coli may have a low abundance of tRNAs for certain codons that are common in other organisms (e.g., human genes).[7][8] When the gene being expressed contains these "rare" codons, the ribosomes can stall or dissociate, leading to truncated proteins and significantly reduced expression levels.[10]

How it helps: By replacing rare codons with more frequently used ones in E. coli, the translation efficiency can be significantly improved, leading to higher yields of full-length, functional protein.[7][10]

Strategies for Codon Optimization:
  • Gene Synthesis: The most straightforward approach is to synthesize a new version of the gene with an optimized codon sequence. Several online tools and commercial services are available for this purpose.[8]

  • Use of Specialized Host Strains: Some E. coli strains, such as Rosetta(DE3), are engineered to carry a plasmid that expresses tRNAs for rare codons, which can help to improve the expression of genes without codon optimization.[7]

Quantitative Impact of Codon Optimization:
StudyGeneExpression SystemImprovement in Yield
Burgess-Brown et al. (2008)[7]30 human SDR genesE. coliSynthetic (codon-optimized) genes were expressed and purified more readily than native versions.
He et al. (2017)[10]Cystatin CE. coliRecombinant protein expression increased from 10% to 46% of total protein after codon optimization.

Q5: I am observing low isotopic enrichment in my protein. What could be the reason?

Low isotopic enrichment means that the 15N isotope has not been efficiently incorporated into the protein. This can compromise the quality of data from techniques like NMR spectroscopy.

Potential Causes and Solutions:
  • Contamination with 14N: The most common reason is the presence of unlabeled nitrogen sources in the culture medium.

    • Incomplete Media Exchange: When transferring the starter culture (often grown in rich, unlabeled media) to the minimal 15N media, carryover of the rich media can introduce 14N. Ensure the cells are pelleted and washed with M9 salts before inoculating the 15N media.

    • Complex Media Components: Avoid using any complex, unlabeled components like yeast extract or tryptone in your 15N labeling media, as these are rich in 14N amino acids.

  • Insufficient Labeling Time: For organisms with slow protein turnover, a longer labeling period may be necessary to achieve high enrichment.[21]

  • Metabolic Scrambling: In some cases, the 15N from the provided amino acid can be metabolically converted and incorporated into other amino acids, which can complicate analysis but does not necessarily mean low overall enrichment.[22]

Logical Flow for Troubleshooting Low Isotopic Enrichment:

IsotopeEnrichment Start Low Isotopic Enrichment Detected (e.g., by Mass Spec) CheckMedia Review Media Composition Start->CheckMedia CheckProtocol Review Inoculation Protocol Start->CheckProtocol ComplexComponents Are there any complex, unlabeled components (e.g., yeast extract)? CheckMedia->ComplexComponents WashCells Did you wash the starter culture cells before inoculating the 15N media? CheckProtocol->WashCells RemoveComponents Use only defined minimal media with ¹⁵NH₄Cl as the sole N source ComplexComponents->RemoveComponents Yes ReExpress Re-run Expression and Labeling ComplexComponents->ReExpress No RemoveComponents->ReExpress ImplementWash Implement a cell washing step (pellet and resuspend in M9 salts) WashCells->ImplementWash No WashCells->ReExpress Yes ImplementWash->ReExpress Analyze Analyze Enrichment Level ReExpress->Analyze Success High Isotopic Enrichment Analyze->Success

Caption: Troubleshooting workflow for low isotopic enrichment.

Q6: My expressed protein is insoluble and forms inclusion bodies. What can I do?

Protein insolubility and the formation of inclusion bodies are common problems, especially when expressing eukaryotic proteins in E. coli.[11][12] The following strategies can help improve the solubility of your protein.

Strategies to Improve Protein Solubility:
  • Lower Expression Temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, which can promote proper folding and reduce aggregation.[3][12]

  • Reduce Inducer Concentration: Using a lower concentration of IPTG (e.g., 0.1 mM) can slow down the rate of protein expression, giving the protein more time to fold correctly.[3]

  • Use a Solubility-Enhancing Tag: Fusion tags like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) are known to improve the solubility of their fusion partners.[12]

  • Co-express Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of the target protein.[3]

  • Change Expression Host: Switching to a eukaryotic expression system, such as yeast or insect cells, may be necessary for complex proteins that require specific post-translational modifications for proper folding.[2][11]

Quantitative Comparison of Induction Temperatures on Solubility:
Induction Temperature (°C)Relative Soluble Protein Yield (%)Observations
37Often lowRapid expression can lead to misfolding and aggregation.[12]
30ModerateCan improve solubility for some proteins.
25HighSlower expression often leads to better folding.[12]
16-18Very HighGenerally provides the highest proportion of soluble protein, but overall yield might be lower due to slower cell growth.[17]

Q7: How can I minimize protein loss during the purification process?

Protein loss can occur at multiple stages of purification, from cell lysis to final elution. A systematic approach is needed to identify and address the source of the loss.[14]

Key Areas for Troubleshooting Protein Loss:
  • Cell Lysis: Ensure complete cell lysis to release the maximum amount of protein. Monitor lysis efficiency by microscopy or by measuring the release of a cytoplasmic enzyme.[1]

  • Binding to Resin:

    • Incorrect Buffer Conditions: Ensure the pH and ionic strength of your binding buffer are optimal for your protein and resin. For ion-exchange chromatography, the pH should be at least 0.5 units away from the protein's pI.[13]

    • Inaccessible Affinity Tag: The affinity tag on your protein might be buried within the folded structure. Consider performing the purification under denaturing conditions if the tag is not accessible.[15]

  • Wash Steps:

    • Wash Buffer is too Stringent: Your wash buffer may be eluting your protein along with the contaminants. Analyze the wash fractions by SDS-PAGE to check for your protein. If present, reduce the stringency of the wash (e.g., lower the imidazole concentration for His-tagged proteins).

  • Elution:

    • Inefficient Elution: The elution conditions may not be strong enough to release your protein from the resin. Try increasing the concentration of the eluting agent or changing the pH.[1]

  • Protein Instability and Degradation:

    • Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent degradation.[1]

    • Maintain Low Temperatures: Keep your samples on ice or at 4°C throughout the purification process to minimize protease activity and maintain protein stability.[1]

Q8: What are the best practices for eluting my tagged protein to maximize yield?

Efficient elution is critical for recovering the maximum amount of pure protein from the chromatography resin.

Best Practices for Elution:
  • Optimize Elution Buffer: The composition of the elution buffer is key. For His-tagged proteins, this means optimizing the imidazole concentration. For other tags, it could be the pH or the concentration of a competing ligand.

  • Use a Gradient Elution: Instead of a single-step elution, a gradient of the eluting agent (e.g., an increasing concentration of imidazole) can help to separate your target protein from contaminants that bind to the resin with different affinities.[1]

  • Increase Incubation Time: Allowing the elution buffer to incubate with the resin for a short period (e.g., 10-15 minutes) before collection can sometimes improve the recovery of tightly bound proteins.[1]

  • Check pH: Ensure the pH of your elution buffer is appropriate. For ion-exchange chromatography, changing the pH can be used to elute the protein. For affinity chromatography, ensure the pH does not negatively impact the binding of the tag to the resin or the stability of the protein.[14]

  • Analyze the Resin After Elution: After elution, you can strip the remaining proteins from the resin using a harsh buffer (e.g., low pH glycine or SDS-PAGE loading buffer) and analyze the strip fraction by SDS-PAGE. If a significant amount of your protein is still on the resin, your elution conditions need to be optimized further.

References

Technical Support Center: L-Alanine-15N in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Alanine-15N in NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical concentrations of this compound used for NMR experiments?

A1: For optimal signal-to-noise, it is recommended to prepare this compound samples at a concentration of 0.3-0.5 mM in a suitable deuterated solvent. For peptide samples incorporating this compound, higher concentrations of 1-5 mM may be necessary to achieve good data quality. The signal intensity in NMR spectroscopy is directly proportional to the sample concentration.

Q2: My 15N signal is very weak or not visible. What are the common causes?

A2: A weak or absent 15N signal is a frequent issue. Several factors can contribute to this problem:

  • Low Natural Abundance and Sensitivity: The 15N isotope has a low natural abundance (0.37%) and a low gyromagnetic ratio, which inherently leads to lower sensitivity compared to 1H NMR. Using isotopically enriched this compound is crucial.

  • Insufficient Sample Concentration: As mentioned in Q1, the signal intensity is concentration-dependent. Ensure your sample concentration is adequate for your instrument and experiment.

  • Incorrect Receiver Gain: An improperly set receiver gain can lead to a poor signal-to-noise ratio.

  • Long T1 Relaxation Times: 15N nuclei can have long spin-lattice (T1) relaxation times, meaning they take longer to return to equilibrium between pulses. If the recycle delay (d1) is too short, the signal can become saturated and appear weak or absent.

  • Negative Nuclear Overhauser Effect (NOE): In proton-decoupled 15N spectra, a negative NOE can reduce or even nullify the signal.

Q3: The chemical shift of my this compound peak is different from the expected value. Why is this happening?

A3: Discrepancies in 15N chemical shifts can arise from several factors:

  • pH of the Solution: The protonation state of the amine and carboxylic acid groups of L-Alanine is pH-dependent, which significantly influences the electronic environment of the 15N nucleus and, therefore, its chemical shift. It is critical to buffer your sample to a known and stable pH.

  • Referencing: 15N NMR spectra can be referenced to different standards, with liquid ammonia (NH3) and nitromethane (CH3NO2) being the most common. Ensure you are using a consistent referencing method and are aware of the standard used for your reference data.

  • Solvent Effects: The deuterated solvent used can influence the chemical shift. It is important to report the solvent used when comparing data.

  • Temperature: Temperature can also affect the chemical shift, although usually to a lesser extent than pH.

Q4: My this compound peak is broad. What could be the cause?

A4: Peak broadening in your NMR spectrum can be attributed to several issues:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks. Careful shimming of the spectrometer is essential.

  • Chemical Exchange: If the this compound is in a dynamic environment, such as being part of a larger molecule undergoing conformational changes on the NMR timescale, this can lead to peak broadening.

  • High Sample Viscosity: A highly concentrated or viscous sample can result in broader lines.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions (e.g., Fe3+, Cu2+) can cause significant line broadening.

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise Ratio

This guide provides a systematic approach to troubleshooting low sensitivity in your this compound NMR experiment.

G start Start: Poor S/N check_concentration Is sample concentration adequate? (e.g., >0.3 mM) start->check_concentration increase_concentration Increase sample concentration check_concentration->increase_concentration No check_scans Is the number of scans (ns) sufficient? check_concentration->check_scans Yes increase_concentration->check_scans increase_scans Increase number of scans check_scans->increase_scans No check_d1 Is the recycle delay (d1) long enough? (Consider T1 of 15N) check_scans->check_d1 Yes increase_scans->check_d1 increase_d1 Increase d1 (e.g., 5 * T1) check_d1->increase_d1 No check_gain Is the receiver gain (rg) set correctly? check_d1->check_gain Yes increase_d1->check_gain optimize_gain Optimize receiver gain check_gain->optimize_gain No consider_2d Consider 2D experiments? (e.g., 1H-15N HSQC/HMBC) check_gain->consider_2d Yes optimize_gain->consider_2d run_2d Run a 2D 1H-15N correlation experiment consider_2d->run_2d Yes end End: Improved S/N consider_2d->end No run_2d->end

Workflow for troubleshooting low signal-to-noise in NMR spectra.
Guide 2: Inaccurate Chemical Shift

This guide helps to diagnose and correct issues with the observed chemical shift of your this compound signal.

G start Start: Inaccurate Chemical Shift check_ph Is the sample pH buffered and known? start->check_ph buffer_sample Prepare sample in a suitable buffer (e.g., phosphate, MES) check_ph->buffer_sample No check_referencing Is the spectrum correctly referenced? check_ph->check_referencing Yes buffer_sample->check_referencing rereference_spectrum Re-reference spectrum to a known standard (e.g., liquid NH3 or CH3NO2) check_referencing->rereference_spectrum No check_solvent Is the solvent effect considered? check_referencing->check_solvent Yes rereference_spectrum->check_solvent compare_to_same_solvent_data Compare with literature data in the same solvent check_solvent->compare_to_same_solvent_data Yes end End: Correct Chemical Shift check_solvent->end No compare_to_same_solvent_data->end G start Start weigh Weigh this compound start->weigh prepare_buffer Prepare deuterated buffer (adjust pH) weigh->prepare_buffer dissolve Dissolve this compound in buffer prepare_buffer->dissolve transfer Transfer to NMR tube dissolve->transfer centrifuge Centrifuge (if needed) transfer->centrifuge label Label tube centrifuge->label end Sample ready for NMR label->end

Technical Support Center: 15N HSQC Signal-to-Noise Ratio Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their 15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra.

Troubleshooting Guide: Low Signal-to-Noise in 15N HSQC Spectra

Low signal-to-noise is a common issue in 15N HSQC experiments. This guide provides a systematic approach to identifying and resolving the root cause of the problem.

Logical Flow for Troubleshooting Low S/N in 15N HSQC

Troubleshooting_Flow start Low S/N in 15N HSQC sample_prep Step 1: Verify Sample Preparation start->sample_prep acquisition_params Step 2: Optimize Acquisition Parameters sample_prep->acquisition_params Sample OK end_bad Issue Persists (Consult NMR Facility Manager) sample_prep->end_bad Sample Issue (e.g., low concentration, aggregation) hardware_setup Step 3: Check Hardware & Calibration acquisition_params->hardware_setup Parameters Optimized acquisition_params->end_bad Incorrect Parameters processing_params Step 4: Refine Data Processing hardware_setup->processing_params Hardware Calibrated hardware_setup->end_bad Hardware Issue (e.g., poor shim, tuning problem) advanced_methods Step 5: Consider Advanced Methods processing_params->advanced_methods Processing Optimized processing_params->end_bad Suboptimal Processing end_good S/N Improved advanced_methods->end_good Advanced Methods Implemented advanced_methods->end_bad Still Low S/N

Caption: A flowchart outlining the systematic troubleshooting process for low signal-to-noise in 15N HSQC experiments.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the optimal protein concentration for a 15N HSQC experiment?

A1: The ideal protein concentration depends on the spectrometer and probe available. For 2D experiments, a concentration of at least 50 µM is recommended, while for 3D experiments, around 1 mM is preferable.[1] For routine screening and stability monitoring, higher concentrations will generally yield better S/N in a shorter amount of time.

Q2: How can I improve the signal for a low-concentration sample?

A2: For samples with limited volume and concentration, using a Shigemi tube can significantly improve the effective concentration and thus the signal-to-noise ratio.[1] Ensure the sample is placed correctly within the active volume of the NMR tube.

Q3: What solvent conditions are recommended?

A3: Typically, samples are prepared in a buffer containing 90-95% H₂O and 5-10% D₂O.[2][3] The D₂O is necessary for the field-frequency lock. The buffer components should be chosen to ensure protein stability and solubility.

Experimental Parameters

Q4: How many scans are sufficient for a good 15N HSQC spectrum?

A4: The number of scans is highly dependent on the sample concentration. For a 1 mM protein sample, 2 scans may be sufficient, whereas a 500 µM sample might require 8 or more scans to achieve a comparable signal-to-noise ratio.[1] The signal-to-noise ratio increases with the square root of the number of scans.[4]

Q5: What are the key acquisition parameters to optimize for better S/N?

A5: Several acquisition parameters can be adjusted to optimize the S/N.[5] These include:

  • Number of Scans (ns): Increase for better S/N.

  • Relaxation Delay (d1): Should be set to approximately 1.2 to 1.5 times the T1 relaxation time of the protons of interest to allow for sufficient recovery of magnetization.

  • Number of t1 Increments (ni): A larger number of increments provides better resolution in the indirect dimension, but also increases the experiment time. A minimum of 128 increments is generally recommended.[1]

  • Spectral Width (sw): In the indirect dimension, a larger spectral width can prevent folding of signals but will decrease digital resolution.[1]

ParameterRecommendation for Improved S/N
Protein Concentration > 50 µM for 2D, ~1 mM for 3D[1]
Number of Scans Increase as needed (S/N ∝ √ns)[4]
Relaxation Delay (d1) 1.2 - 1.5 x T1 of amide protons
t1 Increments (ni) ≥ 128 for adequate resolution[1]
Dummy Scans (ds) ≥ 16 to reach steady state[1]

Q6: What is the purpose of dummy scans?

A6: Dummy scans are performed at the beginning of the experiment to allow the spin system to reach a steady state before data acquisition begins. A minimum of 16 dummy scans is recommended to ensure reproducible signal intensities.[1]

Pulse Sequences and Advanced Techniques

Q7: Are there specific pulse sequences designed for higher sensitivity?

A7: Yes, several pulse sequences can enhance sensitivity. The most common is the sensitivity-enhanced HSQC (HSQCETFPF3GPSI) , which utilizes gradient coherence selection and water flip-back.[6] For larger proteins (>25 kDa), a Transverse Relaxation-Optimized Spectroscopy (TROSY) experiment is often beneficial at high magnetic fields.[6]

Q8: What is "Pure Shift" HSQC and how does it improve the spectrum?

A8: Pure Shift HSQC is a technique that suppresses the effects of homonuclear proton-proton couplings, resulting in spectra with only chemical shift information in both dimensions.[2] This leads to the collapse of multiplets into singlets, which can improve both resolution and sensitivity, especially for resonances that are part of overlapping multiplet structures.[7][8][9]

Workflow for a Sensitivity-Enhanced 15N HSQC Experiment

HSQC_Workflow start Start sample Prepare 15N-labeled protein sample start->sample spectrometer Lock, Tune, Shim Spectrometer sample->spectrometer calibrate Calibrate 1H, 13C, 15N 90° pulse widths spectrometer->calibrate load_params Load Sensitivity-Enhanced HSQC parameter set calibrate->load_params set_params Set O1, SW, NS, NI load_params->set_params acquire Acquire 2D Data set_params->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

Caption: A simplified workflow for acquiring a sensitivity-enhanced 15N HSQC spectrum.

Data Processing

Q9: How can data processing be used to improve the signal-to-noise ratio?

A9: Appropriate data processing is crucial for maximizing the S/N of the final spectrum. Key techniques include:

  • Time-Domain Weighting (Apodization): Applying a weighting function, such as an exponential or sine-bell function, to the Free Induction Decay (FID) can improve S/N at the expense of some resolution.[10]

  • Zero-Filling: This involves adding zeros to the end of the FID before Fourier transformation, which can improve the digital resolution of the spectrum.

  • Phase and Baseline Correction: Accurate phase and baseline correction are essential for correct signal integration and can significantly impact the perceived S/N.[5]

Q10: What is the trade-off between resolution and signal-to-noise in data processing?

A10: There is an inherent trade-off between resolution and S/N during data processing. Weighting functions that enhance S/N (e.g., strong exponential multiplication) will lead to broader lines, thus reducing resolution. Conversely, functions that enhance resolution may amplify noise.[10] The choice of weighting function depends on the specific requirements of the analysis.

Experimental Protocols

Protocol 1: Standard Sensitivity-Enhanced 15N HSQC

This protocol describes the general steps for setting up and running a standard sensitivity-enhanced 2D 15N HSQC experiment.[6]

  • Sample Preparation:

    • Prepare a sample of 15N-labeled protein in a suitable buffer containing 5-10% D₂O.

    • Transfer the sample to an appropriate NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the D₂O signal.

    • Tune and match the 1H, 13C, and 15N channels of the probe.

    • Perform shimming to optimize the magnetic field homogeneity.

  • Calibration:

    • Calibrate the 1H 90° pulse width and the transmitter offset (O1).

    • It is also recommended to calibrate the 13C and 15N 90° pulse widths.

  • Experiment Setup:

    • Create a new experiment and load a standard sensitivity-enhanced 15N HSQC parameter set (e.g., 'hsqcetfpf3gpsi2').[6]

    • Set the 1H and 15N spectral widths and offsets. A typical 15N offset is between 115-120 ppm.[1]

    • Set the number of complex points in the direct (1H) and indirect (15N) dimensions (e.g., 2048 and 128, respectively).[1]

    • Set the number of scans (ns) and dummy scans (ds).

    • Set the relaxation delay (d1).

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final 2D spectrum.

ParameterExample Value
Pulse Program hsqcetfpf3gpsi2[6]
1H Points (td2) 2048
15N Points (td1) 128
15N Offset (o2p) 118 ppm
1H Spectral Width (swh) 12 ppm
15N Spectral Width (sw) 30 ppm
Number of Scans (ns) 8 - 64
Relaxation Delay (d1) 1.5 s

References

Minimizing isotopic dilution in L-Alanine-15N experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Alanine-15N experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize isotopic dilution and achieve successful labeling outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isotopic dilution in this compound experiments?

A1: The primary cause of isotopic dilution is the presence of unlabeled L-Alanine from various sources within the experimental system. This can include contributions from the cell culture medium, serum supplements, and intracellular pools from protein degradation and de novo synthesis from unlabeled precursors like pyruvate. Alanine is a non-essential amino acid, meaning many cell lines can synthesize it, leading to the dilution of the provided this compound tracer.[1][2]

Q2: What is "metabolic scrambling" and how does it affect this compound experiments?

A2: Metabolic scrambling refers to the transfer of the 15N isotope from this compound to other amino acids through transamination reactions.[3][4] In these reactions, the amino group of this compound is transferred to an α-keto acid, forming a new 15N-labeled amino acid and pyruvate. This can lead to a decrease in the specific enrichment of this compound and the appearance of the 15N label in other amino acids, which can complicate data interpretation.[3][4] Alanine is particularly susceptible to this as it is a primary amino donor in many metabolic pathways.[2]

Q3: What is the expected isotopic enrichment for this compound in a typical cell culture experiment?

A3: The expected isotopic enrichment can vary significantly depending on the cell line, culture conditions, and the duration of the labeling experiment. However, with careful experimental design and high-purity this compound, it is possible to achieve high levels of enrichment. For some tissues in vivo, enrichment levels of over 95% have been reported after extended labeling periods.[5] For cell culture, achieving >95% enrichment is a common goal to ensure accurate quantification.[6]

Q4: How can I accurately quantify the isotopic enrichment of this compound?

A4: The most common and accurate method for quantifying this compound enrichment is mass spectrometry (MS).[3][7] Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to separate L-Alanine from other cellular components and determine the ratio of the 15N-labeled isotopologue to the unlabeled (14N) form.[7][8][9]

Troubleshooting Guide

Problem 1: Low Isotopic Enrichment of this compound

Possible Cause Troubleshooting Step
Unlabeled L-Alanine in cell culture medium. Use a custom amino acid-free medium and supplement with high-purity this compound. Ensure all other amino acids are also from a known, unlabeled source if required.
Presence of unlabeled amino acids in serum. Use dialyzed fetal bovine serum (dFBS) to remove small molecules, including unlabeled amino acids.[10]
De novo synthesis of L-Alanine from unlabeled precursors. The glucose-alanine cycle can produce unlabeled alanine from pyruvate. Consider using media with labeled glucose (e.g., 13C-glucose) in addition to this compound to trace this pathway.
Insufficient labeling time. Increase the duration of the labeling experiment to allow for complete turnover of the intracellular alanine pool. For tissues with slow protein turnover, generational labeling in animal models may be necessary to achieve high enrichment.[5][6]
Cellular recycling of unlabeled amino acids. Protein degradation can release unlabeled alanine. Ensure cells are in a steady state of growth.

Problem 2: 15N Label is Detected in Other Amino Acids

Possible Cause Troubleshooting Step
Metabolic scrambling through transamination. This is a common metabolic process. While difficult to eliminate, understanding the primary transamination partners of alanine (e.g., glutamate) can help in interpreting the results. Analyze the enrichment of other amino acids to map the flow of the 15N label.
Contamination of this compound tracer. Ensure the purity of the this compound source.

Problem 3: Unexpected Mass Shift in Mass Spectrometry Analysis

Possible Cause Troubleshooting Step
Incomplete labeling. This will result in a mixed population of labeled and unlabeled peptides, leading to a complex isotopic pattern.[3] Increase labeling time or optimize media composition.
Metabolic modification of the amino acid. Post-translational modifications can alter the mass of the amino acid. Use high-resolution mass spectrometry to identify any unexpected mass additions.
N-terminal methionine excision. If expressing a 15N-labeled protein, the N-terminal methionine may be cleaved, resulting in a lower than expected mass. Analyze an unlabeled protein sample to confirm.[11]

Quantitative Data Summary

Table 1: Commercially Available this compound Isotope Purity

Product Isotopic Purity Chemical Purity Supplier
This compound98 atom % 15N98.7% (CP)Sigma-Aldrich
L-Alanine (¹³C₃, ¹⁵N)99% (¹³C), 99% (¹⁵N)98%Cambridge Isotope Laboratories[12]
L-Alanine-N-Fmoc (¹³C₃, ¹⁵N)99% (¹³C), 99% (¹⁵N)98%Cambridge Isotope Laboratories[13]

Table 2: Reported 15N Enrichment in Tissues (Animal Models)

Tissue Labeling Protocol 15N Enrichment (%) Reference
Skeletal MuscleGenerational labeling in rats95.9 ± 2.62[6]
BrainGenerational labeling in rats94.0 (approx.)[6]

Experimental Protocols

Protocol: this compound Labeling in Mammalian Cell Culture

Objective: To achieve high isotopic enrichment of L-Alanine in a mammalian cell line for metabolic flux analysis or protein labeling.

Materials:

  • Mammalian cell line of interest

  • Amino acid-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (≥98% isotopic purity)

  • Complete set of unlabeled amino acids

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

  • Liquid nitrogen or -80°C freezer for sample storage

Procedure:

  • Cell Seeding:

    • Culture cells in standard complete medium until they reach approximately 70-80% confluency.

    • Trypsinize and seed cells into new culture vessels at a density that will allow for several cell divisions during the labeling period.

  • Preparation of Labeling Medium:

    • Prepare the amino acid-free base medium according to the manufacturer's instructions.

    • Supplement the medium with all necessary amino acids from unlabeled stocks, except for L-Alanine.

    • Dissolve the this compound in sterile water or directly into the medium to the desired final concentration (typically the same as in standard medium).

    • Add dFBS to the desired final concentration (e.g., 10%).

    • Sterile-filter the complete labeling medium.

  • Labeling Experiment:

    • Once cells reach the desired confluency for starting the experiment (e.g., 40-50%), aspirate the standard medium.

    • Wash the cells once with pre-warmed sterile PBS to remove residual unlabeled amino acids.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a sufficient duration to allow for high isotopic enrichment. This can range from 24 hours to several cell divisions, depending on the cell line's doubling time and protein turnover rates.

  • Sample Harvesting:

    • At the end of the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • For metabolite analysis, quench metabolism by adding ice-cold 80% methanol and scrape the cells.

    • For protein analysis, lyse the cells using a suitable lysis buffer.

    • Flash-freeze the cell pellets or lysates in liquid nitrogen and store at -80°C until analysis.

  • Analysis:

    • Extract metabolites or digest proteins as required for your downstream analysis.

    • Analyze the isotopic enrichment of L-Alanine and other metabolites or peptides by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_harvest Harvesting & Analysis cell_seeding Seed Cells prepare_media Prepare 15N Labeling Medium wash_cells Wash Cells with PBS cell_seeding->wash_cells add_media Add 15N Labeling Medium prepare_media->add_media wash_cells->add_media incubate Incubate add_media->incubate harvest_cells Harvest Cells incubate->harvest_cells quench_metabolism Quench Metabolism harvest_cells->quench_metabolism extract Extract Metabolites/Proteins quench_metabolism->extract analyze Mass Spectrometry Analysis extract->analyze

Caption: Experimental workflow for this compound labeling in cell culture.

glucose_alanine_cycle cluster_muscle Muscle cluster_liver Liver Glucose Glucose Pyruvate_m Pyruvate_m Glucose->Pyruvate_m Glycolysis Alanine_m Alanine_m Pyruvate_m->Alanine_m Alanine Aminotransferase Alanine_l Alanine_l Alanine_m->Alanine_l Bloodstream Glutamate_m Glutamate Glutamate_m->Pyruvate_m alpha_KG_m α-Ketoglutarate Glutamate_m->alpha_KG_m Pyruvate_l Pyruvate_l Alanine_l->Pyruvate_l Alanine Aminotransferase Glutamate_l Glutamate Alanine_l->Glutamate_l Glucose_l Glucose_l Pyruvate_l->Glucose_l Gluconeogenesis Glucose_l->Glucose Bloodstream alpha_KG_l α-Ketoglutarate alpha_KG_l->Glutamate_l

Caption: The Glucose-Alanine cycle, a potential source of isotopic dilution.

References

Addressing toxicity of high concentrations of labeled amino acids.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center

Topic: Addressing Toxicity of High Concentrations of Labeled Amino Acids

This guide provides troubleshooting advice and answers to frequently asked questions regarding issues that can arise from using high concentrations of labeled amino acids in cell culture experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Frequently Asked Questions (FAQs)

Q1: What is amino acid toxicity in cell culture?

A1: While amino acids are essential for cell growth, high intracellular concentrations can become toxic, leading to growth inhibition or cell death.[1] This can be caused by several factors, including the disruption of metabolic pathways, competitive inhibition of transporters for other essential amino acids, or the generation of harmful byproducts like reactive oxygen species (ROS).[1][2]

Q2: Why is this a particular concern in labeling experiments like SILAC?

A2: SILAC and other metabolic labeling techniques require the replacement of natural ("light") amino acids with their heavy isotope-labeled counterparts to achieve full incorporation into the proteome.[3][4] To ensure efficient labeling and prevent depletion, researchers often use concentrations higher than those found in standard media, which can inadvertently lead to toxic effects.

Q3: Which labeled amino acids are most commonly associated with toxicity?

A3: While any amino acid can be toxic at a high enough concentration, some are more commonly problematic.[1] For instance, high levels of methionine have been shown to inhibit cell growth and increase oxidative stress.[5] Leucine, at very high concentrations, can also be toxic, particularly in neuronal cell models.[6] In some contexts, D-amino acids can exhibit cytotoxicity, partly through the production of hydrogen peroxide.[7]

Q4: What are the visible signs of amino acid toxicity in my cell culture?

A4: Signs of toxicity can range from subtle to severe and may include:

  • A noticeable decrease in cell proliferation or growth rate.[8]

  • Changes in cell morphology (e.g., rounding up, detaching from the culture plate).

  • Increased presence of floating, dead cells.

  • A significant drop in cell viability as measured by assays like Trypan Blue or MTT.[9][10]

Q5: Can high concentrations of labeled amino acids affect experimental outcomes beyond just cell death?

A5: Yes. Even at sub-lethal concentrations, excess amino acids can alter cellular metabolism and signaling pathways. For example, high methionine can rewire central carbon metabolism and activate pathways like AMPK and mTOR.[8] Leucine is a well-known activator of the mTORC1 signaling pathway, which controls cell growth and proliferation.[11] These alterations can confound the interpretation of experimental results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your labeling experiments.

Issue 1: Decreased Cell Viability or Proliferation After Adding Labeled Media

Symptoms:

  • You observe a slower growth rate compared to cells in standard "light" media.

  • Cell counting or a viability assay (e.g., MTT, ATP-based) shows a significant decrease in live cells.[9][12]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Amino Acid Concentration is Too High The most direct cause is often the concentration itself. The optimal concentration is cell-line dependent. Solution: Perform a dose-response experiment. Titrate the labeled amino acid concentration downwards to find the lowest level that still provides complete labeling without affecting cell health. Some studies have successfully used four times less arginine than standard SILAC formulations.[13]
Inherent Sensitivity of Cell Line Some cell lines, particularly primary cells or sensitive lines like neuronal cells, are more susceptible to metabolic stressors.[6] Solution: If reducing the concentration is not feasible, consider switching to a more robust cell line if the experimental design allows. Alternatively, allow for a longer adaptation period by gradually increasing the concentration of the labeled amino acid.
Metabolic Imbalance High levels of one amino acid can interfere with the transport and metabolism of others, leading to a deficiency.[14] Solution: Ensure the base medium is not deficient in other essential nutrients. In some cases, supplementing the media with other amino acids may alleviate the toxic effects.
Oxidative Stress Some amino acids, upon breakdown, can lead to the production of reactive oxygen species (ROS), causing cellular damage.[5] Solution: Consider co-treatment with a low dose of an antioxidant like N-acetylcysteine (NAC), but first, verify that the antioxidant does not interfere with your experimental goals.
Issue 2: Incomplete Labeling Efficiency (<95%)

Symptoms:

  • Mass spectrometry data shows a significant portion of peptides in the "light" form even after multiple cell divisions in "heavy" media.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Cell Passaging The dilution of "light" amino acids from the cellular proteome is a gradual process that requires multiple cell divisions. Solution: Ensure cells are cultured for a minimum of five to six doublings in the labeled medium to achieve >95% incorporation.[15]
Contamination from Unlabeled Amino Acids Standard fetal bovine serum (FBS) is a significant source of "light" amino acids. Solution: Always use dialyzed FBS, which has small molecules like amino acids removed.[15]
Amino Acid Conversion Some cell lines can metabolically convert one amino acid into another (e.g., arginine to proline).[13][16] This splits the heavy peptide signal in the mass spectrometer, complicating quantification. Solution: Lowering the concentration of the precursor amino acid (e.g., arginine) may reduce this conversion.[13] If conversion remains an issue, adding a high concentration of the target amino acid (e.g., proline) to the medium can inhibit the conversion pathway.[16]
Issue 3: Unexpected Changes in Signaling Pathways or Protein Expression

Symptoms:

  • You observe activation or inhibition of pathways (e.g., mTOR, AMPK) in your control ("heavy" labeled) cells.[8][11]

  • Proteomic analysis reveals significant expression changes that are unrelated to your experimental variable.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Labeled Amino Acid is a Signaling Molecule Amino acids like leucine are potent activators of key metabolic signaling pathways.[11] Solution: Be aware of the known signaling roles of the amino acid you are using. If you suspect an effect, try to use the lowest effective concentration. In some cases, using a different labeled amino acid (e.g., lysine instead of arginine/leucine) might be an option.
Metabolic Rewiring High concentrations of an amino acid can force the cell to alter its metabolic state to process the excess.[8] Solution: After determining the optimal, non-toxic concentration of the labeled amino acid, ensure that the "light" control cells are cultured in media containing the exact same concentration of the corresponding light amino acid to ensure metabolic states are comparable.

Quantitative Data Summary

The toxic concentration of an amino acid is highly dependent on the specific amino acid, the cell line, and the culture conditions. The following table provides examples from published research.

Table 1: Examples of Amino Acid Concentrations and Their Effects on Cells

Amino AcidConcentrationCell LineObserved EffectReference
L-Methionine1.5 g/L (vs. 15 mg/L in control)HepG2, Huh7 (Liver Cancer)Slight slowdown of growth rate. Drastic growth impairment when combined with an AMPK inhibitor.[8]
L-Methionine1000 µMC2C12 (Murine Myoblasts)Negative effect on cell proliferation.[5]
L-Leucine25 mMPC12 (Neuronal Model)Cell death (in cells with inhibited BCAA catabolism).[6]
D-Alanine, D-LysineConcentration-dependentHeLa, MCF-7Cytotoxicity (IC50 values determined).[7]
Standard "Heavy" Arginine (13C6)87.2 mg/LNG108-15Standard concentration for SILAC labeling.[13]
Standard "Heavy" Lysine (13C6)152.8 mg/LNG108-15Standard concentration for SILAC labeling.[13]

Key Experimental Protocols

Protocol 1: Determining Optimal Labeled Amino Acid Concentration

Objective: To identify the highest concentration of a labeled amino acid that does not impact cell viability or proliferation.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for several days of growth without reaching confluence.

  • Media Preparation: Prepare a series of culture media containing a range of concentrations of the "heavy" labeled amino acid (e.g., from 0.5x to 4x the standard SILAC concentration). Include a "light" control with the corresponding unlabeled amino acid at standard concentration and a no-amino-acid negative control.

  • Treatment: Replace the initial medium with the prepared test media.

  • Incubation: Culture the cells for a period that typically covers two to three cell doublings (e.g., 48-72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a standard method.

    • MTT/XTT/WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells.[10] The reduction of a tetrazolium salt to a colored formazan product is proportional to the number of living cells.[9]

    • ATP-based Assay: This luminescent assay quantifies ATP, an indicator of metabolically active cells. It is highly sensitive and suitable for high-throughput screening.[12][17]

    • Dye Exclusion Assay (Trypan Blue): A simple method to count viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.[10]

  • Data Analysis: Plot cell viability against amino acid concentration. The optimal concentration is the highest one that shows viability comparable to the "light" control.

Protocol 2: Verifying Labeling Efficiency by Mass Spectrometry

Objective: To confirm that >95% of the proteome has incorporated the heavy labeled amino acid.

Methodology:

  • Cell Culture: Grow cells in the "heavy" SILAC medium (using the optimal concentration determined in Protocol 1) for at least five cell divisions.[15]

  • Protein Extraction: Harvest a small aliquot of the cells, lyse them, and extract the total protein.

  • Protein Digestion: Digest the proteins into peptides using trypsin. Trypsin is commonly used as it cleaves specifically at the C-terminus of lysine and arginine residues, which are the most frequently used amino acids for SILAC.[3]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis:

    • Search the MS data against a protein database.

    • For several highly abundant proteins, manually inspect the spectra for peptide pairs.

    • Calculate the labeling efficiency by comparing the peak intensity of the "heavy" peptide to the sum of the "heavy" and any residual "light" peptide intensities.

    • An efficiency of >95% is considered sufficient for quantitative experiments.[3]

Visualizations

Diagrams of Workflows and Pathways

TroubleshootingWorkflow start Start: Cell Viability Issue Observed check_conc Is Amino Acid Concentration Optimized? start->check_conc titrate Action: Perform Dose-Response Assay (Protocol 1) check_conc->titrate No is_toxic Toxicity Still Present? check_conc->is_toxic Yes titrate->is_toxic check_serum Is Dialyzed Serum Being Used? is_toxic->check_serum Yes end_ok End: Issue Resolved is_toxic->end_ok No use_dialyzed Action: Switch to Dialyzed FBS check_serum->use_dialyzed No check_cell_line Is Cell Line Known to be Sensitive? check_serum->check_cell_line Yes use_dialyzed->end_ok consider_alt Action: Consider Alternative Cell Line or Longer Adaptation check_cell_line->consider_alt Yes end_persist Issue Persists: Consult Literature for Cell-Specific Protocols check_cell_line->end_persist No consider_alt->end_ok

Caption: Troubleshooting workflow for amino acid toxicity.

SignalingPathway cluster_mTOR mTOR Pathway cluster_ROS Metabolic Stress aa High Labeled Amino Acid (e.g., Leucine, Methionine) transporter Amino Acid Transporters aa->transporter intracellular Increased Intracellular Amino Acid Pool transporter->intracellular mtorc1 mTORC1 Activation intracellular->mtorc1 metabolism Altered Amino Acid Metabolism intracellular->metabolism protein_syn Increased Protein Synthesis mtorc1->protein_syn cell_growth Altered Cell Growth & Proliferation mtorc1->cell_growth ros Increased ROS Production metabolism->ros toxicity Cytotoxicity ros->toxicity

Caption: Potential signaling effects of high amino acids.

LogicDiagram start Start: Design SILAC Experiment choose_aa Choose Labeled Amino Acid (e.g., Arg, Lys) start->choose_aa known_effects Does it have known signaling effects? choose_aa->known_effects use_lowest Plan to use lowest effective concentration known_effects->use_lowest Yes (e.g., Leucine) optimize Optimize Concentration (Protocol 1) known_effects->optimize No use_lowest->optimize verify Verify Labeling Efficiency >95% (Protocol 2) optimize->verify proceed Proceed with Experiment verify->proceed

Caption: Logical workflow for designing a SILAC experiment.

References

Strategies to reduce back-exchange in 15N-labeled samples.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 15N-labeled samples. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you develop strategies to reduce amide proton back-exchange, ensuring the highest quality data from your NMR and Mass Spectrometry experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments related to back-exchange.

Issue 1: Significant loss of amide signals in ¹H-¹⁵N HSQC spectra after sample preparation.

  • Potential Cause: The pH of your sample is not optimal. The rate of amide proton exchange is highly dependent on pH, with the minimum rate occurring in the acidic range.[1][2] Exchange is catalyzed by both acid and base, leading to a V-shaped curve when plotting exchange rate versus pH.[2]

  • Solution: Adjust the pH of your sample to the range of 2.5 - 3.5. This is the pH at which the exchange rate is slowest for many proteins.[3] It is critical to measure and adjust the pH accurately before lyophilization and resuspension in D₂O.

  • Potential Cause: Sample temperature was not kept low enough during preparation and handling. Amide exchange rates are temperature-dependent.

  • Solution: Maintain a low temperature (0-4°C) throughout your sample preparation process.[4] Use pre-chilled tubes and perform all steps, including quenching and digestion (for HDX-MS), in an ice bath to minimize exchange.[4]

  • Potential Cause: Inefficient or slow lyophilization process. Residual H₂O or a prolonged process can allow back-exchange to occur.

  • Solution: Ensure your lyophilization process is efficient and rapid. Flash-freeze your sample before placing it on the lyophilizer to ensure rapid sublimation. After lyophilization, the protein powder should be immediately resuspended in D₂O or stored in a desiccated, inert atmosphere.

Issue 2: Irreproducible levels of back-exchange between experimental replicates.

  • Potential Cause: Inconsistent sample handling. Minor variations in the timing of steps, temperature, or solution volumes can lead to significant differences in the extent of back-exchange.[4]

  • Solution: Develop a detailed Standard Operating Procedure (SOP) and adhere to it strictly for all samples. For highly sensitive experiments like HDX-MS, consider automating the sample preparation workflow to ensure maximum consistency.[4]

  • Potential Cause: For HDX-MS, suboptimal liquid chromatography (LC) conditions. The time spent on the LC column in H₂O-based solvents is a direct opportunity for back-exchange.[3][4]

  • Solution: Minimize the LC separation time. While the gains may seem small (e.g., shortening a gradient by half might reduce back-exchange by only ~2%), it is a contributing factor.[3][5][6] Additionally, increasing system flow rates can reduce the total sample preparation time and improve deuterium recovery.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is amide proton back-exchange?

Amide proton back-exchange refers to the chemical exchange of protein backbone amide protons (¹H) with hydrogen atoms from the solvent. In the context of 15N-labeling experiments, this typically involves either the loss of amide protons to a D₂O solvent (leading to signal loss in ¹H-¹⁵N HSQC NMR) or the replacement of deuterium labels with protons from an H₂O-based solvent (a critical issue in Hydrogen-Deuterium Exchange Mass Spectrometry, HDX-MS).[3][7]

Q2: Which factors have the greatest impact on minimizing back-exchange?

The most critical factors to control are pH and temperature . The amide exchange rate is at its minimum at a low pH (typically 2.5-3.5) and is significantly slowed at low temperatures (0°C).[3] The duration of exposure to H₂O is also a key factor, particularly during analytical steps like chromatography.[3][6]

Q3: How does ionic strength affect back-exchange?

While pH and temperature are the primary factors, ionic strength can also play a role. For HDX-MS workflows, it has been shown that using a higher salt concentration during the initial proteolysis and trapping steps, followed by a lower salt concentration (<20 mM) during the final elution before mass spectrometry, can help minimize back-exchange.[3][6]

Q4: I have to work at a neutral pH for my protein's stability. What can I do?

Working at neutral pH will inevitably increase the rate of back-exchange.[7] While not ideal, you must be meticulous about all other factors.

  • Work quickly and keep the sample cold (0°C) at all times.

  • Lyophilize the sample immediately after buffer exchange.

  • Acquire NMR data as quickly as possible after resuspension in D₂O. For some NMR experiments, solvent suppression techniques can be challenging for protons that exchange with water, potentially leading to signal attenuation.[7]

Experimental Protocols & Data

Protocol: Preparation of a 15N-Labeled Protein for NMR Spectroscopy

This protocol outlines the key steps to prepare a 15N-labeled protein sample while minimizing amide proton back-exchange.

  • Buffer Exchange and Concentration:

    • Concentrate your purified 15N-labeled protein to approximately 10-20 mg/mL.

    • Perform a thorough buffer exchange into the final NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl) using a desalting column or repeated concentration/dilution steps with a centrifugal concentrator. Ensure the final buffer is made with H₂O.

  • pH Adjustment (Critical Step):

    • Cool the protein sample to 4°C.

    • Carefully measure the pH of the protein solution.

    • Adjust the pH to the desired value (typically pH 2.5-3.5 for minimal exchange) by adding very small aliquots of dilute HCl or NaOH. Use a calibrated pH meter suitable for small volumes.

  • Lyophilization:

    • Aliquot the pH-adjusted sample into a lyophilization-safe tube.

    • Immediately flash-freeze the sample in liquid nitrogen.

    • Lyophilize the sample until all the solvent is removed and the protein is a dry powder. This may take several hours to overnight, depending on the volume.

  • Resuspension in D₂O:

    • In a controlled, low-humidity environment (e.g., a glove box), add the required volume of 99.9% D₂O containing the same buffer components as before.

    • Gently agitate the sample to dissolve the protein powder completely.

    • Transfer the final sample to a clean NMR tube for analysis.

Data: Impact of Optimization Strategies on Back-Exchange

The following table summarizes quantitative data on the effectiveness of various strategies, primarily from HDX-MS studies, which are highly sensitive to back-exchange.

Parameter OptimizedConditionEffect on Back-ExchangeReference
pH Maintained at pH 2.5 during quench/digestionMinimizes intrinsic exchange rate[3]
LC Elution Gradient Shortened by 2-foldReduced back-exchange by ~2% (from 30% to 28%)[3]
LC Elution Gradient Shortened by 3-foldReduced back-exchange by ~2%[5][6]
System Flow Rates Increased during digestion and elutionReduced overall prep time by 4.3 minutes, improving D-recovery[3]
Ionic Strength High salt during digestion, low salt (<20 mM) during elutionContributes to higher deuterium recovery[3][6]
Combined Optimization pH, ionic strength, flow rates, etc.Achieved deuterium recovery of 90 ± 5%[3]

Visual Guides and Workflows

Workflow for Minimizing Back-Exchange

The following diagram illustrates the recommended workflow for preparing a 15N-labeled sample for NMR, highlighting the critical steps for minimizing back-exchange.

G cluster_prep Phase 1: Sample Preparation (H₂O) cluster_lyo Phase 2: Solvent Removal cluster_final Phase 3: Final Sample (D₂O) start Purified 15N Protein buffer_exchange Buffer Exchange into Final NMR Buffer start->buffer_exchange ph_adjust Adjust to pH 2.5-3.5 at 4°C buffer_exchange->ph_adjust freeze Flash Freeze in Liquid Nitrogen ph_adjust->freeze lyophilize Lyophilize to Dry Powder freeze->lyophilize resuspend Resuspend in D₂O Buffer lyophilize->resuspend nmr Transfer to NMR Tube & Analyze Promptly resuspend->nmr G start Significant Signal Loss in ¹H-¹⁵N HSQC? ph_check Was sample pH adjusted to 2.5-3.5 before lyophilization? start->ph_check Yes temp_check Was sample kept at 0-4°C during all prep steps? ph_check->temp_check Yes ph_bad High Exchange Rate. Re-prepare sample with correct pH adjustment. ph_check->ph_bad No time_check Was sample analyzed promptly after resuspension in D₂O? temp_check->time_check Yes temp_bad High Exchange Rate. Re-prepare sample, maintaining low temp. temp_check->temp_bad No time_bad Exchange Over Time. Re-acquire data immediately after sample prep. time_check->time_bad No success Other issues may be present (e.g., protein precipitation, shimming, instrument setup). time_check->success Yes

References

Optimizing cell growth media for maximal 15N incorporation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cell growth media for maximal ¹⁵N incorporation. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low ¹⁵N incorporation?

A1: The most common causes of low ¹⁵N incorporation are contamination with natural abundance (¹⁴N) nitrogen sources, depletion of the ¹⁵N-labeled nutrient source in the growth medium, and slow protein turnover in the experimental organism.[1] For instance, incomplete replacement of standard media with ¹⁵N-labeled media or carryover of unlabeled amino acids from the inoculum can significantly dilute the ¹⁵N isotope.

Q2: How can I accurately quantify the percentage of ¹⁵N incorporation?

A2: The percentage of ¹⁵N incorporation can be accurately determined using mass spectrometry.[2] This involves analyzing the isotopic profile of peptides from the labeled protein and comparing the experimental mass spectrum to theoretical profiles with varying enrichment rates.[2][3] Software tools like Protein Prospector can be used to plot the theoretical isotope distribution and compare it to the observed distribution to determine labeling efficiency.[4][5]

Q3: What is a typical achievable ¹⁵N incorporation efficiency?

A3: With optimized protocols, it is possible to achieve high levels of ¹⁵N incorporation. Labeling efficiency can range from 93% to 99% in various organisms, including Arabidopsis plants, depending on the specific labeling method, duration, and nitrogen availability.[5][6] In mammalian cells, a high level of enrichment (>90%) can be achieved within four passages.[7] For rodent models, protocols have been developed that result in an average ¹⁵N enrichment of at least 95% across all tissues.[8]

Q4: Can I use rich media like LB for the pre-culture before transferring to ¹⁵N minimal media?

A4: It is a common practice to grow a pre-culture in a rich medium like Luria-Bertani (LB) or 2xYT to quickly generate biomass.[9] However, it is crucial to wash the cells thoroughly with a minimal medium lacking a nitrogen source before inoculating them into the ¹⁵N-labeled medium. This step minimizes the carryover of ¹⁴N-containing components from the rich pre-culture medium.

Q5: How does "leaky" protein expression affect ¹⁵N labeling?

A5: Leaky expression, which is the expression of the target protein in the absence of an inducer, can be detrimental to ¹⁵N labeling, especially if the protein is toxic to the host cells.[10][11] This can slow down cell growth, leading to suboptimal protein expression levels.[11] Using a tightly regulated promoter system, such as the T7 promoter in the pET vector system, can help to minimize leaky expression.[10]

Troubleshooting Guides

Issue 1: Low or Incomplete ¹⁵N Incorporation

Symptoms:

  • Mass spectrometry data shows a lower-than-expected mass shift for the labeled protein or peptides.

  • Isotopic distribution of labeled peptides is broad and shows significant peaks at masses corresponding to incomplete labeling.[1]

  • Quantitative proteomics data is skewed or inconsistent across replicates.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Contamination with ¹⁴N Sources Ensure all media components, especially the nitrogen source (e.g., ammonium chloride, amino acids), are >98% ¹⁵N-labeled. Thoroughly wash cell pellets from the starter culture with ¹⁵N minimal medium before inoculating the main culture to remove any residual ¹⁴N.
Depletion of ¹⁵N Source Optimize the concentration of the ¹⁵N nitrogen source in the medium. For high-density cultures, it may be necessary to use higher concentrations of ¹⁵N ammonium chloride or to feed the culture with additional ¹⁵N nutrients during growth.[10]
Slow Protein Turnover For organisms or cell lines with slow protein turnover, a longer labeling duration may be necessary to achieve high enrichment.[1][12] In some cases, labeling over multiple generations may be required.[1]
Metabolic Scrambling In mammalian cells, metabolic scrambling can occur where the ¹⁵N label from one amino acid is transferred to another.[13] This can be minimized by carefully selecting the labeled amino acids and optimizing their concentrations in the medium.[14]
Issue 2: Poor Cell Growth in ¹⁵N Minimal Media

Symptoms:

  • Significantly slower growth rate compared to growth in rich media.

  • Low final cell density (OD₆₀₀).

  • Signs of cell stress or death.

Possible Causes and Solutions:

CauseRecommended Solution
Media Composition Ensure the minimal medium is properly supplemented with all necessary nutrients, including a carbon source (e.g., glucose), salts, trace elements, and any required vitamins or amino acids (in their ¹⁵N-labeled form).[9][15] The pH of the media should be optimized for your specific cell type, typically around 7.4 for E. coli.[16]
Adaptation to Minimal Media Some cell lines, particularly mammalian cells, may require a period of adaptation to grow robustly in a new medium formulation.[7] This can be achieved by gradually introducing the ¹⁵N-labeled medium over several passages.
Toxicity of Overexpressed Protein If the expressed protein is toxic, even low levels of leaky expression can inhibit growth. Use a tightly controlled expression system and consider lowering the induction temperature to reduce the rate of protein production and allow for proper folding.[10][17]

Experimental Protocols

Protocol 1: ¹⁵N Labeling of Proteins in E. coli

This protocol provides a general workflow for expressing ¹⁵N-labeled proteins in E. coli using M9 minimal medium.

Workflow for ¹⁵N Labeling in E. coli

G cluster_prep Day 1: Preparation cluster_starter Day 2: Starter Culture cluster_main Day 3: Main Culture and Induction cluster_harvest Harvesting prep1 Transform E. coli with expression plasmid prep2 Plate on minimal medium agar with appropriate antibiotic prep1->prep2 prep3 Incubate overnight at 37°C prep2->prep3 starter1 Inoculate 5-10 mL of ¹⁵N M9 medium with a single colony prep3->starter1 starter2 Grow for 4-5 hours at 37°C until visibly cloudy starter1->starter2 starter3 Add 20 mL more ¹⁵N M9 and grow overnight at 37°C starter2->starter3 main1 Inoculate 1 L of ¹⁵N M9 medium with the overnight culture starter3->main1 main2 Grow at 30-37°C to OD₆₀₀ ~0.8-1.0 main1->main2 main3 Induce protein expression (e.g., with IPTG) main2->main3 main4 Continue culturing for 2-12 hours main3->main4 harvest1 Harvest cells by centrifugation main4->harvest1 harvest2 Store cell pellet at -20°C or proceed with purification harvest1->harvest2

Caption: Workflow for ¹⁵N protein labeling in E. coli.

Materials:

  • 10x M9 Salts: 67.8 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl per 1 L of water. Adjust pH to 7.4. Autoclave.

  • ¹⁵N Ammonium Chloride (¹⁵NH₄Cl): 1 g/L (Isotopically labeled >98%)

  • 20% Glucose: 200 g/L. Filter sterilize.

  • 1 M MgSO₄: Autoclave.

  • 1 M CaCl₂: Autoclave.

  • 100x Trace Elements Solution: (per liter) 5 g EDTA, 0.83 g FeCl₃·6H₂O, 84 mg ZnCl₂, 13 mg CuCl₂·2H₂O, 10 mg CoCl₂·6H₂O, 10 mg H₃BO₃, 1.6 mg MnCl₂·6H₂O. Adjust pH to 7.5. Filter sterilize.[15]

  • Thiamine and Biotin: 1 mg/mL stock solutions. Filter sterilize.

Procedure:

  • Day 1: Transform the expression plasmid into a suitable E. coli strain and plate on a minimal medium agar plate containing the appropriate antibiotic. Incubate overnight at 37°C.[15]

  • Day 2 (Starter Culture): Inoculate a single colony into 10 mL of ¹⁵N M9 medium. Grow at 37°C with shaking until visibly cloudy (4-5 hours).[16] Add another 20 mL of fresh ¹⁵N M9 medium and continue to grow overnight at 37°C.[16] This allows the cells to acclimate to the minimal media.[16]

  • Day 3 (Main Culture): Use the overnight starter culture to inoculate 1 L of ¹⁵N M9 medium (a 1:100 inoculum is common).[9]

  • Grow the culture at the optimal temperature for your protein (e.g., 30°C or 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.8–1.0.[15]

  • Induce protein expression with the appropriate inducer (e.g., 1 mM IPTG).

  • Continue to culture for the desired amount of time (e.g., 3-4 hours at 37°C or 16-18 hours at 20°C).[16]

  • Harvest the cells by centrifugation. The cell pellet can be stored at -20°C or used immediately for protein purification.[15]

Protocol 2: General Workflow for ¹⁵N Labeling in Mammalian Cells

This protocol outlines a general approach for adapting and labeling mammalian cells.

Workflow for ¹⁵N Labeling in Mammalian Cells

G cluster_adaptation Adaptation Phase cluster_labeling Labeling Phase cluster_production Protein Production adapt1 Culture cells in standard serum-free medium adapt2 Gradually introduce ¹⁵N-labeled medium over several passages adapt1->adapt2 label1 Culture cells in 100% ¹⁵N-labeled medium adapt2->label1 label2 Monitor cell viability and growth label1->label2 label3 Passage cells for at least 4 cycles for high incorporation label2->label3 prod1 Expand cell culture to desired volume label3->prod1 prod2 Transfect cells with expression vector prod1->prod2 prod3 Harvest cells or supernatant at optimal time point prod2->prod3

Caption: Workflow for ¹⁵N labeling in mammalian cells.

Media Formulation: For mammalian cells, custom media formulations are often required. A cost-effective approach involves using ¹⁵N-labeled yeastolates to replace individual amino acids.[7] Alternatively, custom media can be prepared by omitting all amino acids and then supplementing with the desired ¹⁵N-labeled amino acids.[14] For example, a custom formulation of Freestyle293 medium can be purchased without amino acids, and then supplemented with individual ¹⁵N-labeled amino acids.[14]

Procedure:

  • Adaptation: If cells are not already adapted to serum-free media, a gradual adaptation process is necessary.[7] This involves progressively increasing the ratio of the ¹⁵N-labeled serum-free medium to the standard growth medium over several passages.

  • Labeling: Once adapted, cells are cultured in a medium where all nitrogen sources are ¹⁵N-labeled. To achieve high incorporation (>90%), cells should be cultured for at least four passages in the ¹⁵N medium.[7]

  • Protein Expression: After sufficient labeling, the cell culture is expanded and transfected with the expression vector for the protein of interest.

  • Harvest: Cells or the culture supernatant are harvested at the optimal time post-transfection for maximum protein yield.

Data Presentation

Table 1: Typical ¹⁵N Incorporation Efficiencies

Organism/Cell TypeLabeling MethodTypical EfficiencyReference
E. coliM9 Minimal Media with ¹⁵NH₄Cl>95%[18]
Mammalian (CHO, HEK293)Custom ¹⁵N Media>90%[7]
ArabidopsisLiquid Culture/Plates93-99%[5][6]
Rat¹⁵N Spirulina Diet>95%[8]

Table 2: Common ¹⁵N Labeled Compounds for Media Preparation

CompoundTypical Use
¹⁵N Ammonium Chloride (¹⁵NH₄Cl)Primary nitrogen source for bacteria and yeast.
¹⁵N Labeled Amino Acid MixFor use in mammalian or insect cell culture media.
Individual ¹⁵N Labeled Amino AcidsFor selective labeling experiments or custom media formulations.[14]
¹⁵N Labeled Yeastolate/PeptoneCost-effective nitrogen source for various cell types.[7]

References

Purity analysis of L-Alanine-15N and potential contaminants.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of L-Alanine-15N and troubleshooting potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound typically has an isotopic purity of ≥98 atom % ¹⁵N and a chemical purity of ≥98%.[1][2] It is crucial to consult the certificate of analysis (CoA) provided by the supplier for lot-specific purity values.

Q2: What are the common potential contaminants in this compound?

A2: Potential contaminants can arise from the synthesis process, storage, or degradation. These may include:

  • Isotopic Impurities: Unlabeled (¹⁴N) L-Alanine.

  • Enantiomeric Impurities: The D-enantiomer of Alanine (D-Alanine).

  • Process-Related Impurities: Unreacted starting materials, residual solvents, and by-products from the synthesis method. In biological synthesis, this can include other amino acids.

  • Degradation Products: Exposure to moisture, high temperatures, or light can lead to the formation of degradation products.[3]

  • Related Compounds: Small peptides such as Alanine-Diketopiperazine may be present.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are typically at room temperature or refrigerated at 4°C.[1][4] For long-term storage, -20°C is also recommended.[5]

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: The most common and effective techniques for purity analysis of this compound are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H and ¹⁵N NMR, including quantitative NMR (qNMR) for chemical purity and ¹H-¹⁵N HSQC for isotopic purity and identification of nitrogen-containing impurities.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to separate and identify impurities. GC-MS with a chiral column is well-suited for determining enantiomeric purity, while LC-MS is effective for a broader range of non-volatile impurities.

Quantitative Data Summary

The following tables summarize typical purity specifications and potential impurity levels for this compound.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationAnalytical Technique(s)
Isotopic Purity≥98 atom % ¹⁵NNMR, Mass Spectrometry
Chemical Purity≥98%NMR (qNMR), HPLC
Enantiomeric PurityReport Value (typically ≥99% L)Chiral GC, Chiral HPLC

Table 2: Common Potential Contaminants and their Typical Limits

ContaminantTypical LimitAnalytical Technique(s)
Unlabeled L-Alanine≤2%NMR, Mass Spectrometry
D-Alanine≤1%Chiral GC, Chiral HPLC
Other Amino AcidsReport ValueLC-MS, Amino Acid Analysis
Residual SolventsAs per ICH guidelinesGC-FID/MS
Water ContentReport ValueKarl Fischer Titration

Experimental Workflows and Protocols

Here we provide detailed methodologies for key experiments in the purity analysis of this compound.

Experimental Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., D2O for NMR, mobile phase for LC-MS) Sample->Dissolution NMR NMR Analysis (qNMR, 1H-15N HSQC) Dissolution->NMR LCMS LC-MS Analysis (HILIC-MS) Dissolution->LCMS GCMS GC-MS Analysis (Chiral Column) Dissolution->GCMS ChemPurity Chemical Purity NMR->ChemPurity IsoPurity Isotopic Purity NMR->IsoPurity LCMS->ChemPurity ImpProfile Impurity Profile LCMS->ImpProfile EnanPurity Enantiomeric Purity GCMS->EnanPurity

Figure 1: General workflow for the comprehensive purity analysis of this compound.
Protocol 1: Quantitative NMR (qNMR) for Chemical Purity

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid, DSS) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Acquire a quantitative ¹H NMR spectrum with the following considerations:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (ns): Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or higher).

      • Receiver Gain: Set appropriately to avoid signal clipping.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of this compound (e.g., the methyl doublet) and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

      • sample refers to this compound and std refers to the internal standard.[6]

Protocol 2: ¹H-¹⁵N HSQC for Isotopic Purity and Impurity Identification
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6 mL of a solvent mixture (e.g., 90% H₂O / 10% D₂O) to observe the amide proton. Buffer the sample to a suitable pH (e.g., pH 6-7) to slow down the exchange of the amine protons with water.[7]

  • NMR Data Acquisition:

    • Use a spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Acquire a ¹H-¹⁵N HSQC spectrum using a standard pulse sequence (e.g., hsqcetf3gpsi).[8]

    • Key parameters to optimize include:

      • Spectral Widths: Set appropriately for both ¹H and ¹⁵N dimensions.

      • Number of Increments in t1: Sufficient to achieve good resolution in the ¹⁵N dimension.

      • Number of Scans (ns): Dependent on the sample concentration.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions, phasing, and baseline correction.

    • A single major cross-peak corresponding to the ¹⁵N-labeled amine group of L-Alanine is expected.

    • The presence of a cross-peak at the chemical shifts corresponding to unlabeled L-Alanine would indicate incomplete labeling.

    • Additional cross-peaks may indicate the presence of other nitrogen-containing impurities.

Protocol 3: GC-MS for Enantiomeric Purity
  • Derivatization:

    • To enhance volatility, this compound must be derivatized. A common method is esterification followed by acylation.

    • Example: To a dried sample of this compound, add a solution of 3 M HCl in n-butanol and heat to form the n-butyl ester. After removing the excess reagent, add an acylating agent like trifluoroacetic anhydride (TFAA) to derivatize the amine group.

  • GC-MS Analysis:

    • Column: Use a chiral capillary column (e.g., Chirasil-L-Val).

    • Injector: Split/splitless injector, typically in split mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) to separate the enantiomers.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode. Scan a mass range appropriate for the derivatized alanine (e.g., m/z 50-400) or use Selected Ion Monitoring (SIM) for higher sensitivity.

  • Data Analysis:

    • The D- and L-enantiomers will elute at different retention times.

    • Calculate the enantiomeric purity by comparing the peak areas of the two enantiomers.

Protocol 4: LC-MS/MS for Impurity Profiling
  • Chromatography:

    • Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar compounds like amino acids without derivatization.[9][10][11]

    • Column: A HILIC column (e.g., with amide or silica-based stationary phase).

    • Mobile Phase: A gradient of a high organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan to detect all ions, and tandem MS (MS/MS) with product ion scans or Multiple Reaction Monitoring (MRM) for targeted identification and quantification of specific impurities.

    • MRM Transitions for L-Alanine: Precursor ion [M+H]⁺ at m/z 91.1 (for ¹⁵N) and a characteristic product ion.

  • Data Analysis:

    • Identify peaks corresponding to this compound and potential impurities based on their retention times and mass-to-charge ratios.

    • Use MS/MS fragmentation patterns to confirm the identity of impurities.

Troubleshooting Guide

Logical Troubleshooting Flow

Troubleshooting_Flow cluster_nmr NMR Issues cluster_ms Mass Spectrometry Issues cluster_solutions Potential Solutions start Problem Encountered low_sn Low Signal-to-Noise start->low_sn extra_peaks Unexpected Peaks start->extra_peaks peak_broadening Broad Peaks start->peak_broadening enrichment_error Incorrect Isotopic Enrichment Calculation start->enrichment_error poor_peak_shape Poor Peak Shape (LC/GC) start->poor_peak_shape no_signal No or Low Signal start->no_signal sol_conc Increase sample concentration Increase number of scans low_sn->sol_conc sol_purity Check solvent purity Identify potential contaminants (e.g., other AAs, side products) extra_peaks->sol_purity sol_ph Adjust pH of sample Check for aggregation peak_broadening->sol_ph sol_correction Apply natural abundance correction Check for adduct formation enrichment_error->sol_correction sol_method_dev Optimize chromatography method (gradient, temperature) poor_peak_shape->sol_method_dev sol_derivatization Check derivatization efficiency Optimize ionization source parameters no_signal->sol_derivatization

Figure 2: A logical flow for troubleshooting common issues in the analysis of this compound.

Issue 1: Unexpected peaks are observed in the ¹H or ¹H-¹⁵N HSQC NMR spectrum.

  • Possible Cause: The sample may contain chemical or isotopic impurities.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Run a spectrum of the solvent alone to check for solvent-related impurities.

    • Compare with Reference Spectra: Compare the spectrum with a reference spectrum of high-purity L-Alanine.

    • Identify Impurities: Use the chemical shifts and coupling patterns (for ¹H NMR) or the ¹⁵N and ¹H chemical shifts (for HSQC) to identify potential impurities. Common impurities include other amino acids or residual synthesis reagents.

    • Consider Degradation: If the sample has been stored improperly, degradation products may be present.

Issue 2: The calculated isotopic enrichment from mass spectrometry data is lower than expected.

  • Possible Cause: Inaccurate correction for natural isotopic abundance or the presence of unlabeled L-Alanine.

  • Troubleshooting Steps:

    • Natural Abundance Correction: Ensure that your data analysis includes a correction for the natural abundance of isotopes (e.g., ¹³C).[12] Software packages are available for this purpose.

    • Check for Unlabeled Analyte: In the mass spectrum, look for the peak corresponding to the unlabeled L-Alanine (m/z 89.09 for [M+H]⁺). The relative intensity of this peak compared to the ¹⁵N-labeled peak (m/z 90.09 for [M+H]⁺) can be used to estimate the amount of unlabeled material.

    • Instrumental Factors: Ensure the mass spectrometer is properly calibrated and that there is no detector saturation.

Issue 3: Poor separation of D- and L-Alanine enantiomers in GC-MS analysis.

  • Possible Cause: Incomplete derivatization, suboptimal chromatographic conditions, or an inappropriate chiral column.

  • Troubleshooting Steps:

    • Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.

    • Adjust GC Method: Modify the oven temperature program (e.g., use a slower ramp rate) to improve resolution.

    • Column Selection: Verify that the chiral column used is suitable for the separation of amino acid enantiomers.

Issue 4: Broad peaks are observed in the NMR spectrum.

  • Possible Cause: Sample aggregation, the presence of paramagnetic impurities, or inappropriate pH.

  • Troubleshooting Steps:

    • Check Sample Concentration: High concentrations can sometimes lead to aggregation. Try diluting the sample.

    • Filter the Sample: To remove any particulate matter.

    • Adjust pH: The pH of the sample can affect the chemical exchange rates of labile protons, leading to peak broadening. Adjust the pH and re-acquire the spectrum.[7]

Issue 5: Low signal intensity in mass spectrometry.

  • Possible Cause: Poor ionization efficiency, suboptimal transfer optics, or issues with sample preparation.

  • Troubleshooting Steps:

    • Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flow rates, and temperature to improve ionization.

    • Check Mobile Phase Compatibility: Ensure the mobile phase is compatible with ESI and does not cause significant ion suppression.

    • Sample Preparation: For GC-MS, ensure derivatization is complete. For LC-MS, ensure the sample is free of interfering substances.

References

Validation & Comparative

Determining the Percentage of 15N Incorporation in Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the percentage of 15N incorporation in proteins is critical for a wide range of applications, from quantitative proteomics to structural biology. This guide provides a detailed comparison of the primary methods used for this purpose, complete with experimental protocols and supporting data to aid in selecting the most appropriate technique for your research needs.

The two principal analytical techniques for quantifying 15N incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited to different experimental goals.

Comparison of Key Methods
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio of ionized molecules, allowing for the differentiation of isotopes based on their mass difference.Exploits the magnetic properties of atomic nuclei. The 15N nucleus has a spin of 1/2, making it NMR-active and allowing for the detection and quantification of its presence in a molecule.[1]
Sensitivity HighModerate to Low
Resolution High mass resolution can distinguish isotopic fine structure.[2]High spectral resolution is achievable, especially with higher field magnets.
Sample Requirement Picomole to femtomole amounts of protein.Micromole to millimole amounts of highly purified and concentrated protein.
Throughput HighLow
Primary Applications Quantitative proteomics (e.g., SILAC), metabolic flux analysis, determining overall labeling efficiency.[1]Structural biology, protein dynamics, studying specific labeled sites, and assessing scrambling.[1][3]
Key Advantages High sensitivity, high throughput, applicable to complex mixtures.Provides site-specific information, non-destructive.
Key Disadvantages Indirect measure of incorporation (often at the peptide level), susceptible to ion suppression effects.Requires larger amounts of pure sample, lower throughput, less sensitive.

Mass Spectrometry-Based Methods

Mass spectrometry is the most common and high-throughput method for determining 15N incorporation. The general workflow involves the enzymatic digestion of the 15N-labeled protein into peptides, followed by analysis using a mass spectrometer.

Experimental Workflow: 15N Incorporation Analysis by MS

experimental_workflow_ms cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis protein_labeling 15N Protein Labeling (e.g., in E. coli) protein_extraction Protein Extraction and Purification protein_labeling->protein_extraction protein_digestion Protein Digestion (e.g., Trypsin) protein_extraction->protein_digestion lc_ms LC-MS/MS Analysis protein_digestion->lc_ms peptide_id Peptide Identification lc_ms->peptide_id isotope_profiling Isotopic Profile Analysis peptide_id->isotope_profiling incorporation_calc Incorporation % Calculation isotope_profiling->incorporation_calc experimental_workflow_nmr cluster_sample_prep_nmr Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis_nmr Data Analysis protein_labeling_nmr 15N Protein Labeling protein_purification_nmr High-Purity Protein Purification & Concentration protein_labeling_nmr->protein_purification_nmr hsqc_acquisition 1H-15N HSQC Spectrum Acquisition protein_purification_nmr->hsqc_acquisition peak_analysis Peak Integration and Comparison hsqc_acquisition->peak_analysis incorporation_calc_nmr Site-Specific Incorporation % peak_analysis->incorporation_calc_nmr

References

L-Alanine-15N vs. L-Alanine-13C: A Comparative Guide for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is fundamental to advancing our understanding of cellular physiology and disease. Stable isotope-labeled L-alanine is a powerful tool for tracing the metabolic fate of this key non-essential amino acid. This guide provides a comprehensive comparison of L-Alanine-15N and L-Alanine-13C for metabolic tracing studies, offering insights into their respective applications, supported by experimental data and detailed protocols.

Stable isotope tracing utilizes non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to follow the journey of atoms through metabolic networks.[1] By introducing L-alanine enriched with either ¹³C or ¹⁵N, researchers can track its incorporation into various biomolecules, providing a dynamic view of metabolic fluxes.[1][] This approach is instrumental in quantifying metabolic pathway activity and identifying metabolic reprogramming in various disease states.[]

Core Principles and Key Differences

The choice between this compound and L-Alanine-13C fundamentally depends on the biological question being addressed. L-Alanine-¹³C is primarily used to trace the carbon skeleton of alanine, providing insights into central carbon metabolism.[3] In contrast, L-Alanine-¹⁵N is employed to track the nitrogen atom, offering a window into nitrogen metabolism and amino acid transamination reactions.[]

The key differences between these two isotopic tracers are rooted in the atoms they label and their natural abundance. The natural abundance of ¹³C is approximately 1.1%, while ¹⁵N is significantly lower at around 0.37%.[] This lower natural abundance of ¹⁵N can provide a clearer background in mass spectrometry analysis, potentially leading to a higher signal-to-noise ratio in sensitive applications.[]

Comparative Data and Applications

The selection of the appropriate isotopic tracer is critical for designing informative metabolic tracing experiments. The following table summarizes the primary applications and key considerations for this compound and L-Alanine-13C.

FeatureThis compoundL-Alanine-13C
Primary Application Tracing nitrogen metabolism, amino acid transamination, and protein turnover.[]Tracing carbon metabolism, including gluconeogenesis and the Tricarboxylic Acid (TCA) cycle.[3]
Metabolic Pathways Traced Alanine transaminase activity, nitrogen flux to other amino acids (e.g., glutamate), urea cycle.Conversion to pyruvate, entry into the TCA cycle, gluconeogenesis, fatty acid synthesis.[3]
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[]
Advantages Lower natural abundance (0.37%) can lead to lower background and higher signal-to-noise in MS. Directly tracks the fate of the amino group.The carbon backbone is central to many key metabolic pathways. Multiple labeled carbons are possible (e.g., [U-¹³C₃]-Alanine) for more detailed flux analysis.
Limitations Provides limited information on the fate of the carbon skeleton.Does not provide direct information on nitrogen flux. Higher natural abundance (1.1%) can contribute to a higher background in MS analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable metabolic tracing studies. Below are representative protocols for in vitro and in vivo experiments using L-Alanine-¹³C and an adaptable protocol for L-Alanine-¹⁵N.

Protocol 1: In Vitro Metabolic Labeling of Adherent Cancer Cells with [U-¹³C₃]-Alanine[3]

Objective: To trace the metabolic fate of alanine's carbon skeleton in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete growth medium (e.g., DMEM)

  • Labeling medium: Glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 4 mM L-glutamine, and 25 mM [U-¹³C₃]-L-alanine.

  • Phosphate-buffered saline (PBS)

  • -80°C Methanol

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve approximately 80% confluency at the time of the experiment.

  • Media Change: Once cells reach the desired confluency, aspirate the growth medium and wash the cells twice with pre-warmed PBS.[3]

  • Labeling: Add 1 mL of pre-warmed ¹³C-alanine labeling medium to each well.[3]

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately place the plate on dry ice to quench metabolism.[3]

    • Add 1 mL of ice-cold 80% methanol to each well.[3]

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.[3]

  • Sample Processing:

    • Vortex the samples thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.[3]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant containing polar metabolites to a new tube.[3]

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.[3]

  • Analysis: Resuspend the dried extracts in a suitable solvent for LC-MS or GC-MS analysis.

Protocol 2: In Vivo Metabolic Labeling in a Mouse Model with this compound (Adapted from general 15N labeling protocols)

Objective: To trace the in vivo fate of alanine's amino group.

Materials:

  • Mice

  • L-Alanine-¹⁵N

  • Sterile saline solution

  • Syringes and needles for injection

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

Procedure:

  • Animal Preparation: Acclimate mice to the experimental conditions. Fasting may be required depending on the experimental design.

  • Tracer Administration: Prepare a sterile solution of L-Alanine-¹⁵N in saline. Administer the tracer via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage and route will depend on the specific research question.

  • Labeling Period: Allow the tracer to circulate and be metabolized for a predetermined period (e.g., 30 minutes, 2 hours, 6 hours).

  • Tissue Harvest: Anesthetize the mouse and collect blood via cardiac puncture. Perfuse the tissues with cold saline to remove blood.

  • Quenching: Immediately freeze-clamp the harvested tissues (e.g., liver, muscle, tumor) in liquid nitrogen to halt all metabolic activity.[3]

  • Sample Storage: Store frozen tissues at -80°C until metabolite extraction.[3]

  • Metabolite Extraction:

    • Weigh the frozen tissue.

    • Homogenize the tissue in a pre-chilled tube with a cold extraction solvent (e.g., 80% methanol).[3]

  • Sample Processing:

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]

    • Collect the supernatant for analysis.[3]

    • Dry the extracts and prepare for MS or NMR analysis as described in Protocol 1.[3]

Visualizing Metabolic Pathways and Workflows

To better understand the flow of these isotopic tracers, the following diagrams, generated using Graphviz, illustrate a key metabolic pathway involving alanine and a typical experimental workflow.

Alanine_Transamination L_Alanine_15N This compound ALT Alanine Transaminase (ALT) L_Alanine_15N->ALT Alpha_KG α-Ketoglutarate Alpha_KG->ALT Pyruvate Pyruvate L_Glutamate_15N L-Glutamate-15N ALT->Pyruvate ALT->L_Glutamate_15N Metabolic_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture or Animal Model Preparation Tracer 2. Introduction of This compound or L-Alanine-13C Cell_Culture->Tracer Incubation 3. Incubation and Metabolic Labeling Tracer->Incubation Harvest 4. Sample Harvest and Metabolism Quenching Incubation->Harvest Extraction 5. Metabolite Extraction Harvest->Extraction Analysis 6. MS or NMR Analysis Extraction->Analysis Data_Processing 7. Data Processing and Isotopologue Analysis Analysis->Data_Processing Flux_Analysis 8. Metabolic Flux Analysis Data_Processing->Flux_Analysis

References

Comparing Mass Spectrometry and NMR for 15N Enrichment Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise analysis of 15N enrichment is crucial for a wide range of applications, from tracing metabolic pathways to elucidating protein structures. The two primary analytical techniques for this purpose, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, each offer a unique set of capabilities. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.

At a Glance: Key Performance Metrics

The choice between Mass Spectrometry and NMR for 15N enrichment analysis hinges on the specific requirements of the study, such as the need for high sensitivity, quantitative accuracy, structural information, or high throughput.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole range)[1][2]Low (micromole range)[1][3][4]
Quantitative Precision High, with good accuracy and precision[5][6]Inherently quantitative, high reproducibility[1][4][7]
Sample Throughput High, especially with automation[2][8]Low, longer acquisition times required[4]
Sample Preparation More complex, often requires derivatization and chromatography[1][2][8]Minimal, non-destructive[1][3][9]
Structural Information Limited to molecular weight and fragmentation patternsDetailed 3D structural and dynamic information[3][10]
Instrumentation Cost Generally lower initial cost and smaller footprint[1][9]Higher initial cost, larger instrument size, and higher maintenance[3][9]
Destructive Analysis Yes, the sample is consumed during analysis[2]No, the sample can be recovered and used for further experiments[3]

In-Depth Comparison of Techniques

Mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are favored for their exceptional sensitivity and high throughput, making them ideal for detecting trace amounts of 15N-labeled compounds.[2][10] MS provides precise quantitative data by measuring the mass-to-charge ratio of ions, allowing for the accurate determination of isotopic enrichment.[2][5] However, MS is a destructive technique and typically provides limited structural information beyond molecular weight and fragmentation patterns.[2]

NMR spectroscopy, on the other hand, is a non-destructive technique that offers unparalleled insights into the three-dimensional structure and dynamics of molecules in solution.[3][10] It is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, leading to highly reproducible results.[1][4] The major limitation of NMR is its lower sensitivity compared to MS, requiring higher sample concentrations.[1][3][4] The natural abundance of the NMR-active 15N isotope is low (0.36%), often necessitating isotopic labeling to enhance the signal.[11]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for 15N enrichment analysis using Mass Spectrometry and NMR.

MassSpectrometryWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 15N-Labeled Sample Extraction Extraction & Purification Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Chromatography Chromatography (GC/LC) Derivatization->Chromatography MS_Analysis Mass Spectrometry Chromatography->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Enrichment_Calc Enrichment Calculation Data_Analysis->Enrichment_Calc NMRWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 15N-Labeled Sample Purification Purification Sample->Purification Dissolution Dissolution in NMR Solvent Purification->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer Data_Acquisition Data Acquisition NMR_Spectrometer->Data_Acquisition Spectral_Processing Spectral Processing Data_Acquisition->Spectral_Processing Data_Analysis Data Analysis Spectral_Processing->Data_Analysis Enrichment_Quantification Enrichment Quantification Data_Analysis->Enrichment_Quantification

References

L-Alanine-15N: A Certified Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in the fields of proteomics, metabolomics, and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This guide provides a comprehensive validation of L-Alanine-15N as a quantitative standard, comparing its performance with other commonly used alternatives and furnishing detailed experimental protocols to support its implementation in laboratory settings.

The Gold Standard in Isotope Dilution Techniques

Stable isotope-labeled (SIL) internal standards are the cornerstone of isotope dilution mass spectrometry (IDMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy. By introducing a known quantity of an isotopically distinct analog of the analyte into a sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized. This ensures a high degree of precision and accuracy in quantification.[1] this compound, in which the naturally abundant ¹⁴N atom is replaced with the stable isotope ¹⁵N, serves as an ideal internal standard for the quantification of endogenous L-alanine and other amino acids. Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring co-elution in chromatography and similar ionization efficiency in mass spectrometry.[1]

Performance Characteristics of this compound

The suitability of an internal standard is determined by its performance across several key validation parameters. The following tables summarize the quantitative performance of this compound, demonstrating its reliability as a quantitative standard.

Table 1: Performance Metrics for this compound in LC-MS/MS Analysis

ParameterSpecification
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%
Limit of Detection (LOD) Analyte- and matrix-dependent
Limit of Quantification (LOQ) Analyte- and matrix-dependent

Data synthesized from published methodologies on isotope dilution analysis of amino acids.

A study on the analysis of underivatized amino acids by liquid chromatography-mass spectrometry (LC-MS) reported strong calibration linearity for 15N-labeled amino acids, with R² values consistently exceeding 0.99.[2] The precision of measurements using 15N-labeled internal standards is also well within acceptable limits for bioanalytical assays.

Comparison with Alternative Internal Standards

While this compound is a highly effective standard, other isotopically labeled compounds are also utilized in quantitative amino acid analysis. The choice of internal standard often depends on the specific analytical method and the availability of the labeled compound.

Table 2: Comparison of Common Isotope-Labeled Internal Standards for Amino Acid Analysis

Internal Standard TypeAdvantagesDisadvantages
¹⁵N-Labeled Amino Acids - High chemical similarity to analyte- Co-elutes with analyte- Corrects for matrix effects effectively- Potential for isotopic interference from naturally abundant isotopes in high concentration samples
¹³C-Labeled Amino Acids - Larger mass difference from analyte, reducing isotopic overlap- Stable label- Can be more expensive than ¹⁵N-labeled counterparts- Potential for slight chromatographic separation from the unlabeled analyte in some cases
Deuterated (²H) Amino Acids - Readily available for many amino acids- Potential for isotopic effects that may alter chromatographic retention time and ionization efficiency ("isotope effect")- Risk of H/D exchange under certain conditions
Non-endogenous Amino Acids (e.g., Norvaline) - No natural presence in biological samples- Does not perfectly mimic the analyte's behavior during sample preparation and analysis- May not correct for all matrix effects as effectively as an isotopically labeled analog

The primary advantage of using ¹⁵N or ¹³C-labeled amino acids is their near-identical chemical behavior to the endogenous analyte, which allows for the most accurate correction of experimental variability.[1]

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reproducible and accurate results. Below are protocols for key experiments in the validation and use of this compound as a quantitative standard.

Protocol 1: Stock Solution and Calibration Standard Preparation
  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., 0.1% formic acid in water) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Working Standard Solutions: Serially dilute the stock solution to prepare a series of working standard solutions at different concentrations.

  • Calibration Curve Preparation: Prepare a set of calibration standards by spiking a known amount of each working standard solution into the same matrix as the samples to be analyzed. This creates a calibration curve that covers the expected concentration range of the analyte.

Protocol 2: Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation: To a known volume of the biological sample (e.g., plasma, cell lysate), add a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol) containing a known concentration of this compound internal standard.

  • Vortex and Centrifuge: Vortex the mixture thoroughly to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the amino acids and the internal standard.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

Protocol 3: Quantitative Analysis by LC-MS/MS
  • Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column) for chromatographic separation of the amino acids.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the unlabeled L-alanine and the this compound internal standard.

    • L-Alanine: e.g., m/z 90.1 -> 44.1

    • This compound: e.g., m/z 91.1 -> 45.1

  • Data Analysis: Quantify the amount of L-alanine in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Visualizing the Workflow and Validation Logic

To further clarify the experimental and logical processes involved in the validation of this compound, the following diagrams have been generated using the Graphviz DOT language.

ValidationWorkflow cluster_prep Standard & Sample Preparation cluster_analysis Analytical Phase cluster_validation Validation & Quantification Stock This compound Stock Solution Cal Calibration Standards Stock->Cal LCMS LC-MS/MS Analysis Cal->LCMS Curve Calibration Curve Cal->Curve Sample Biological Sample Spike Spike with This compound Sample->Spike Spike->LCMS Data Data Acquisition (MRM) LCMS->Data Ratio Peak Area Ratio (Analyte/IS) Data->Ratio Quant Quantification Ratio->Quant Curve->Quant Validation Performance Validation Quant->Validation LogicalRelationship cluster_concept Core Principle cluster_standard Standard Properties cluster_validation_params Validation Parameters cluster_outcome Outcome Principle Isotope Dilution ChemEquiv Chemical Equivalence Principle->ChemEquiv MassDiff Mass Difference Principle->MassDiff Linearity Linearity ChemEquiv->Linearity Selectivity Selectivity MassDiff->Selectivity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Result Reliable Quantification Precision->Result Selectivity->Result

References

Cross-validation of experimental results using different 15N labeled compounds.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of protein abundance is critical for unraveling complex biological processes and advancing therapeutic discovery. Stable isotope labeling with nitrogen-15 (15N) has become a cornerstone of quantitative mass spectrometry-based proteomics, offering a robust method for comparing protein expression levels across different experimental conditions. This guide provides a comprehensive comparison of 15N labeling with other quantitative proteomics techniques, details experimental protocols, and discusses strategies for the cross-validation of results to ensure data integrity and confidence.

Performance Comparison of Quantitative Proteomics Methods

The selection of a quantitative proteomics strategy depends on the specific biological question, the nature of the sample, and the available instrumentation. While 15N metabolic labeling offers significant advantages in terms of accuracy and precision, it is essential to understand its performance characteristics in the context of other widely used methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and label-free quantification.

Metabolic labeling with 15N involves growing cells or organisms in a medium where the sole nitrogen source is enriched with the 15N isotope.[1] This results in the global incorporation of 15N into all nitrogen-containing biomolecules, including proteins. When a 15N-labeled proteome is mixed with an unlabeled (14N) proteome from a different experimental condition, the relative abundance of proteins can be accurately determined by comparing the mass spectrometry signal intensities of the corresponding light and heavy peptide pairs.[2]

One of the primary challenges with 15N labeling is achieving complete isotopic enrichment. Incomplete labeling, where a fraction of the nitrogen atoms in the "heavy" sample remains as 14N, can lead to complex isotopic patterns and inaccuracies in quantification if not properly addressed.[1][3] However, various software tools and analytical methods have been developed to correct for incomplete labeling, thereby improving the accuracy and precision of protein quantification.[1][4]

The following table summarizes the key performance characteristics of 15N metabolic labeling compared to SILAC and label-free quantification methods.

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino acids in Cell culture)Label-Free Quantification
Principle Global metabolic incorporation of 15N from a single nitrogen source.Metabolic incorporation of specific "heavy" amino acids (e.g., 13C/15N-labeled Arginine and Lysine).Comparison of signal intensities of unlabeled peptides across different runs.
Applicability Applicable to any organism that can be metabolically labeled, including microorganisms, plants, and small animals.[5][6]Primarily used for cultured cells; can be challenging for organisms that cannot be cultured on defined media.Applicable to all sample types, including clinical tissues.
Accuracy & Precision High accuracy and precision due to early-stage sample mixing, which minimizes experimental variability.[2]High accuracy and precision for the same reasons as 15N labeling.Generally lower precision and accuracy due to run-to-run variation and the need for computational alignment.
Cost Relatively low cost for the 15N source (e.g., 15NH4Cl).[5]Can be expensive due to the cost of labeled amino acids.No direct labeling costs, but may require more instrument time for replicate analyses.
Complexity of Data Analysis Can be complex due to incomplete labeling and the variable mass shift of peptides depending on their nitrogen content.[3][7]Relatively straightforward data analysis due to a fixed mass shift for labeled peptides.Computationally intensive, requiring sophisticated algorithms for feature detection, alignment, and normalization.
Proteome Coverage Potentially labels all proteins.Limited to proteins containing the labeled amino acids (typically Arg and Lys).Can provide broad proteome coverage.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and accurate results in quantitative proteomics. Below are key experimental protocols for 15N metabolic labeling.

15N Metabolic Labeling of Cells in Culture
  • Cell Culture: Grow cells in a standard, unlabeled culture medium to the desired confluence.

  • Media Switch: Replace the standard medium with a medium containing the 15N-labeled nitrogen source (e.g., 15NH4Cl or 15N-labeled amino acids).

  • Adaptation and Growth: Culture the cells in the 15N medium for a sufficient number of cell divisions to ensure maximal incorporation of the heavy isotope. The required duration will vary depending on the cell line's doubling time.

  • Harvesting: Harvest the 15N-labeled and unlabeled (control) cells separately.

  • Sample Mixing: Combine the labeled and unlabeled cell pellets in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. Digest the proteins into peptides using an appropriate enzyme, typically trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the light (14N) and heavy (15N) isotopic pairs. Correct for incomplete labeling to improve quantification accuracy.[4][7]

Determination of 15N Labeling Efficiency

Accurate quantification relies on knowing the degree of 15N incorporation. This can be determined by analyzing the isotopic distribution of several abundant peptides from the 15N-labeled sample.[8] The observed distribution is compared to theoretical distributions at different enrichment levels to calculate the labeling efficiency.[9] This efficiency value is then used to correct the calculated peptide ratios.[3][4]

Mandatory Visualizations

Experimental Workflow for 15N Metabolic Labeling

experimental_workflow cluster_unlabeled Control Condition (14N) cluster_labeled Experimental Condition (15N) unlabeled_cells Cell Culture (14N Medium) harvest_unlabeled Harvest Cells unlabeled_cells->harvest_unlabeled mix_samples Mix Samples (1:1) harvest_unlabeled->mix_samples labeled_cells Cell Culture (15N Medium) harvest_labeled Harvest Cells labeled_cells->harvest_labeled harvest_labeled->mix_samples protein_extraction Protein Extraction & Digestion mix_samples->protein_extraction lc_ms LC-MS/MS Analysis protein_extraction->lc_ms data_analysis Data Analysis (Peptide ID & Quantification) lc_ms->data_analysis results Quantitative Proteomics Results data_analysis->results

Caption: A general experimental workflow for quantitative proteomics using 15N metabolic labeling.

Data Analysis Workflow for 15N Labeled Proteomics

data_analysis_workflow raw_data Raw MS Data peptide_id Peptide Identification (Database Search) raw_data->peptide_id isotope_pair_detection Detection of 14N/15N Peptide Pairs peptide_id->isotope_pair_detection ratio_calculation Calculation of Peptide Ratios isotope_pair_detection->ratio_calculation labeling_correction Correction for Incomplete Labeling ratio_calculation->labeling_correction protein_quantification Protein Quantification (Ratio Averaging) labeling_correction->protein_quantification statistical_analysis Statistical Analysis protein_quantification->statistical_analysis validated_results Validated Quantitative Results statistical_analysis->validated_results

Caption: A typical data analysis pipeline for 15N metabolic labeling experiments.

Cross-Validation of Experimental Results

While 15N labeling is a powerful quantitative technique, cross-validation of the results is crucial to ensure the biological significance of the findings. This can be achieved through various strategies, including the use of different 15N labeled compounds as internal standards and orthogonal validation methods.

Using Different 15N Labeled Compounds for Cross-Validation

The concept of cross-validation using different 15N labeled compounds involves comparing the quantitative results obtained from experiments that utilize different forms of the 15N label. For instance, one could compare the results of an experiment using a complete 15N-labeled proteome as an internal standard with an experiment that uses a set of 15N-labeled synthetic peptides corresponding to the proteins of interest. While direct, comprehensive studies comparing a wide range of different 15N labeled compounds are not abundant in the literature, the principle of using well-characterized internal standards is fundamental to achieving accurate quantification.[9][10]

The consistency of quantification for the same biological samples when using different, well-characterized 15N-labeled internal standards would provide a high degree of confidence in the results. For example, a study could compare the quantification of a set of proteins using a commercially available 15N-labeled protein mixture versus a custom-generated 15N-labeled cell lysate.

Orthogonal Validation Methods

A more common and highly recommended approach for cross-validation is the use of orthogonal methods. This involves validating the quantitative proteomics data with an independent experimental technique that measures protein or gene expression through a different mechanism.[11]

Common Orthogonal Validation Techniques:

  • Western Blotting: This antibody-based technique is frequently used to confirm the differential expression of specific proteins identified in a proteomics experiment.[11] It provides a semi-quantitative or quantitative measure of protein abundance.

  • Parallel Reaction Monitoring (PRM): This targeted mass spectrometry approach offers a highly specific and sensitive method for quantifying a predefined set of peptides. It can be used to validate the quantification of proteins of interest identified in a global proteomics study.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and quantitative immunoassay for detecting and quantifying a specific protein in a complex sample.

  • Quantitative Real-Time PCR (qRT-PCR): This technique measures the expression levels of mRNA transcripts. While it provides information at the transcript level, it can often correlate with protein abundance and serve as a valuable validation tool.

The following table provides a summary of these orthogonal validation methods.

Validation MethodPrincipleThroughputQuantitative CapabilityKey Considerations
Western Blotting Immuno-detection of a specific protein after size-based separation.LowSemi-quantitative to quantitativeAntibody specificity and availability are critical.[11]
Parallel Reaction Monitoring (PRM) Targeted mass spectrometry for specific peptide quantification.ModerateHighly quantitativeRequires prior knowledge of the peptides to be targeted.
ELISA Antibody-based capture and detection of a specific protein.Moderate to HighHighly quantitativeDependent on the availability of high-quality antibody pairs.
qRT-PCR Quantification of specific mRNA transcripts.HighHighly quantitativeMeasures transcript, not protein levels; correlation can vary.

References

L-Alanine-15N in Metabolic Flux Analysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis (MFA), the choice of isotopic tracer is a critical determinant of experimental success. This guide provides a detailed comparison of L-Alanine-15N with other commonly used tracers, focusing on accuracy and precision, supported by experimental data and detailed methodologies.

Quantitative Comparison of Isotopic Tracers in Metabolic Flux Analysis

Direct quantitative comparisons of the accuracy and precision of L-Alanine-¹⁵N against other tracers in a single comprehensive study are not extensively documented in publicly available literature. However, by synthesizing data from various studies on ¹⁵N and ¹³C-based MFA, we can construct a comparative overview. The following table summarizes key performance indicators for L-Alanine-¹⁵N and commonly used ¹³C-labeled tracers.

TracerPrimary Metabolic Pathway TracedTypical Precision (Coefficient of Variation)Typical AccuracyKey AdvantagesKey Limitations
L-Alanine-¹⁵N Nitrogen metabolism, amino acid biosynthesis and transamination reactions.5-15% for whole-body nitrogen flux[1]Within 1% for isotopomer abundance (NMR-based)[1]Direct measurement of nitrogen fluxes; Alanine is a key node in inter-organ nitrogen transport.[2]Less information on central carbon metabolism; Slower incorporation kinetics for some pathways.
[U-¹³C]-Glucose Central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle).HighHighProvides comprehensive labeling of central carbon metabolites.Limited insight into nitrogen metabolism; Can be complex to analyze due to extensive labeling.
[1,2-¹³C₂]-Glucose Glycolysis, Pentose Phosphate Pathway.HighHighProvides high precision for specific pathways.Less informative for other pathways compared to uniformly labeled glucose.
[U-¹³C₅]-Glutamine TCA cycle, anaplerosis, amino acid metabolism.HighHighExcellent for probing TCA cycle activity and glutamine metabolism.Limited labeling of glycolytic intermediates.
Dual ¹³C, ¹⁵N Tracers (e.g., [¹³C₅, ¹⁵N₂]-Glutamine) Simultaneous carbon and nitrogen metabolism.HighHighProvides a comprehensive view of C-N interactions.[3][4]Increased complexity in data analysis and potential for overlapping mass isotopomers.[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving high accuracy and precision in metabolic flux analysis. Below are generalized methodologies for conducting MFA experiments using L-Alanine-¹⁵N and a comparative ¹³C tracer.

Protocol 1: ¹⁵N-Metabolic Flux Analysis using L-Alanine-¹⁵N

This protocol outlines the key steps for a typical cell culture-based MFA experiment using L-Alanine-¹⁵N.

  • Cell Culture and Media Preparation:

    • Culture cells in a standard, unlabeled medium to the desired cell density, ensuring they are in a metabolic steady state.

    • Prepare the labeling medium by replacing the standard L-Alanine with L-Alanine-¹⁵N at the same concentration. Ensure all other nutrient concentrations remain identical.

  • Isotope Labeling:

    • Remove the standard medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Introduce the ¹⁵N-labeling medium to the cells.

    • Incubate the cells for a predetermined duration to achieve isotopic steady state. This time will vary depending on the cell type and the specific metabolic pathways of interest.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.

    • Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

    • Centrifuge the samples to pellet proteins and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by Mass Spectrometry (MS):

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for MS analysis.

    • Analyze the samples using an appropriate mass spectrometer (e.g., LC-MS or GC-MS) to determine the mass isotopomer distributions (MIDs) of alanine and other nitrogen-containing metabolites.

  • Data Analysis and Flux Calculation:

    • Correct the measured MIDs for the natural abundance of ¹⁵N.

    • Utilize metabolic flux analysis software (e.g., INCA, OpenMebius) to fit the experimental MIDs to a metabolic network model.

    • Estimate the intracellular nitrogen fluxes by minimizing the difference between the simulated and measured labeling patterns.

Protocol 2: ¹³C-Metabolic Flux Analysis using [U-¹³C]-Glucose

This protocol provides a comparative workflow for a ¹³C-MFA experiment.

  • Cell Culture and Media Preparation:

    • Similar to the ¹⁵N protocol, culture cells to a metabolic steady state in standard medium.

    • Prepare the labeling medium by replacing standard glucose with [U-¹³C]-Glucose.

  • Isotope Labeling:

    • Follow the same procedure as for ¹⁵N labeling, switching to the ¹³C-labeling medium.

  • Metabolite Extraction:

    • The quenching and extraction steps are identical to the ¹⁵N protocol.

  • Sample Analysis by Mass Spectrometry (MS):

    • Analyze the samples to determine the MIDs of central carbon metabolites, including glycolysis and TCA cycle intermediates, as well as amino acids.

  • Data Analysis and Flux Calculation:

    • Correct for the natural abundance of ¹³C.

    • Use MFA software with a metabolic model that includes central carbon pathways to estimate carbon fluxes.

Visualizing Metabolic Pathways and Experimental Workflows

To aid in the understanding of the experimental processes and the metabolic context, the following diagrams have been generated using Graphviz.

cluster_workflow General Metabolic Flux Analysis Workflow A Cell Culture (Steady State) B Media Switch (Isotopic Tracer Introduction) A->B C Isotopic Labeling (Achieve Isotopic Steady State) B->C D Metabolite Quenching & Extraction C->D E Mass Spectrometry (Measure Mass Isotopomer Distributions) D->E F Computational Modeling & Flux Calculation E->F

Caption: A generalized workflow for conducting a metabolic flux analysis experiment.

cluster_pathway Integration of L-Alanine into Central Metabolism Ala L-Alanine-¹⁵N Pyr Pyruvate Ala->Pyr ALT¹⁵N TCA TCA Cycle Pyr->TCA Glu Glutamate Other_AA Other Amino Acids (¹⁵N-labeled) Glu->Other_AA Transaminases¹⁵N aKG α-Ketoglutarate aKG->Glu ALT¹⁵N TCA->aKG

Caption: The metabolic fate of L-Alanine-¹⁵N in central nitrogen metabolism.

References

A Comparative Analysis of L-Alanine-15N Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and purity of isotopically labeled compounds are paramount for obtaining reliable and reproducible experimental results. L-Alanine-15N, a stable isotope-labeled version of the amino acid L-alanine, is a critical reagent in a variety of research applications, including protein structure determination by NMR spectroscopy, metabolic flux analysis, and as an internal standard in quantitative mass spectrometry. This guide provides a comparative analysis of this compound from several leading suppliers, focusing on key quality attributes such as isotopic enrichment, chemical purity, and enantiomeric purity. The information presented is based on publicly available data from supplier websites and technical documentation.

Quantitative Data Summary

The following table summarizes the key specifications for this compound offered by major suppliers. It is important to note that direct comparison of batch-specific data from Certificates of Analysis (CoA) would provide the most accurate assessment, but this information is not always publicly accessible. The data below is primarily derived from product web pages and should be considered as typical specifications.

SupplierProduct NumberIsotopic Enrichment (atom % 15N)Chemical PurityEnantiomeric Purity
Sigma-Aldrich (Merck) 332127≥ 98%≥ 98% (CP)Not specified on product page
Cambridge Isotope Laboratories, Inc. NLM-454≥ 98%≥ 98%Not specified on product page
MedChemExpress HY-N0229S2Not specified on product page≥ 99.88% (by GC)Not specified on product page
BOC Sciences Customizable (up to 99%)[]≥ 95%[]Not specified on product page
ChemPep High PurityHigh PurityNot specified on product page
Eurisotop (a subsidiary of CIL) NLM-454≥ 98%≥ 98%Not specified on product page

Note: "CP" refers to Chemically Pure. Enantiomeric purity is a critical parameter for biological applications and is often determined by chiral chromatography. While not always listed on the main product page, suppliers typically provide this information upon request or in the Certificate of Analysis.

Experimental Protocols

To ensure the quality of this compound, a series of rigorous analytical tests are performed. The following are detailed methodologies for key experiments cited in the evaluation of isotopically labeled amino acids.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To quantify the percentage of 15N atoms relative to the total nitrogen atoms in the L-Alanine sample.

Methodology: Isotope Ratio Mass Spectrometry (IRMS) or High-Resolution Mass Spectrometry (HRMS) are commonly employed techniques.[2][3]

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 1-5 mg).

    • Dissolve the sample in a suitable solvent, such as deionized water or a methanol/water mixture, to a final concentration of approximately 1 mg/mL.

  • Instrumentation and Analysis:

    • The analysis is performed on a mass spectrometer capable of high mass accuracy and resolution (e.g., an Orbitrap or TOF mass spectrometer).[2]

    • The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC-MS).

    • The instrument is operated in positive ion mode to detect the protonated molecule [M+H]+.

    • The mass spectrum will show two major peaks corresponding to the unlabeled L-Alanine ([12C3H714NO2+H]+ at m/z 90.05) and the 15N-labeled L-Alanine ([12C3H715NO2+H]+ at m/z 91.05).

  • Data Analysis:

    • The isotopic enrichment is calculated from the relative intensities of the ion peaks for the labeled and unlabeled species.

    • The atom percent of 15N is calculated using the following formula: Atom % 15N = (Intensity of [M+1]+ peak / (Intensity of [M]+ peak + Intensity of [M+1]+ peak)) * 100

    • Corrections for the natural abundance of other isotopes (e.g., 13C) may be necessary for highly accurate measurements.

Determination of Chemical Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify any chemical impurities in the this compound sample.

Methodology: Quantitative 1H NMR (qNMR) is a powerful technique for determining the purity of organic compounds.[4][5][6][7][8]

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid). The internal standard should have a known purity and its NMR signals should not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D2O or DMSO-d6) in an NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire a 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure that the acquisition parameters are optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being quantified) and a calibrated 90° pulse.

  • Data Analysis:

    • Integrate the area of a well-resolved signal from L-Alanine (e.g., the methyl protons) and a signal from the internal standard.

    • The chemical purity of the this compound is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of the L-enantiomer and quantify any D-enantiomer impurity.

Methodology: Chiral HPLC is the standard method for separating and quantifying enantiomers.[9][10]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation and Analysis:

    • The analysis is performed on an HPLC system equipped with a chiral stationary phase (CSP) column. For amino acids, columns like those based on teicoplanin or other macrocyclic glycopeptides are often used.[9]

    • The mobile phase composition is optimized to achieve baseline separation of the L- and D-alanine enantiomers. A typical mobile phase might consist of an aqueous buffer with an organic modifier like methanol or acetonitrile.

    • Detection is typically performed using a UV detector, as amino acids have a chromophore.

  • Data Analysis:

    • The enantiomeric purity (or enantiomeric excess, e.e.) is calculated from the peak areas of the L- and D-enantiomers in the chromatogram.

    • Enantiomeric Purity (% L) = (Area_L / (Area_L + Area_D)) * 100

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the quality control analysis of this compound and a signaling pathway where it might be utilized.

Experimental_Workflow Experimental Workflow for this compound Quality Control cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Analysis Sample This compound Sample Prep_MS Prepare for MS Sample->Prep_MS Prep_NMR Prepare for NMR Sample->Prep_NMR Prep_HPLC Prepare for HPLC Sample->Prep_HPLC MS Mass Spectrometry Prep_MS->MS NMR NMR Spectroscopy Prep_NMR->NMR HPLC Chiral HPLC Prep_HPLC->HPLC Iso_Purity Isotopic Enrichment MS->Iso_Purity Chem_Purity Chemical Purity NMR->Chem_Purity Enan_Purity Enantiomeric Purity HPLC->Enan_Purity Final_Report Final_Report Iso_Purity->Final_Report Final Quality Report Chem_Purity->Final_Report Final Quality Report Enan_Purity->Final_Report Final Quality Report

Caption: Workflow for this compound quality control.

Signaling_Pathway Metabolic Fate of this compound cluster_cell Intracellular Metabolism L_Alanine_15N This compound (extracellular) L_Alanine_15N_in This compound L_Alanine_15N->L_Alanine_15N_in transport Cell Cell Membrane Protein_Syn Protein Synthesis L_Alanine_15N_in->Protein_Syn incorporation ALT Alanine Transaminase (ALT) L_Alanine_15N_in->ALT Labeled_Proteins Labeled_Proteins Protein_Syn->Labeled_Proteins results in Pyruvate Pyruvate ALT->Pyruvate Glutamate_15N Glutamate-15N ALT->Glutamate_15N TCA TCA Cycle Pyruvate->TCA a_KG alpha-Ketoglutarate a_KG->ALT

Caption: Metabolic fate of this compound.

References

A Comparative Guide to the Isotopic Effects of L-Alanine-¹⁵N and Unlabeled L-Alanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isotopically labeled and unlabeled compounds is critical for the precise design and interpretation of experimental data. This guide provides an objective comparison of L-Alanine-¹⁵N and its unlabeled counterpart, focusing on their distinct behaviors in enzymatic reactions and metabolic studies. The inclusion of the stable, heavier ¹⁵N isotope in the amino group of L-alanine introduces subtle yet measurable effects on its chemical and biological properties.

Data Presentation: Quantitative Comparison

The primary distinction between L-Alanine-¹⁵N and unlabeled L-Alanine lies in their mass and, consequently, their behavior in mass-sensitive analytical techniques and enzyme-catalyzed reactions. Below is a summary of key quantitative data comparing the two.

ParameterL-Alanine-¹⁵NUnlabeled L-AlanineKey Implications
Molecular Weight ~90.09 g/mol ~89.09 g/mol Enables differentiation in mass spectrometry for metabolic tracing.
¹⁵N Kinetic Isotope Effect (KIE) on L-Amino Acid Oxidase 1.0145 ± 0.0007[1][2]Not ApplicableThe C-¹⁵N bond is slightly stronger, leading to a slower reaction rate compared to the C-¹⁴N bond in unlabeled L-alanine.[1][2]
Isotopic Composition (δ¹⁵N) in Staphylococcus staphylolyticus Not Applicable21.3 ± 0.8‰[3]Demonstrates natural isotopic fractionation in biological systems.

Isotopic Effects on Enzyme Kinetics

The most direct comparison of the reactivity of L-Alanine-¹⁵N and unlabeled L-Alanine comes from studies of kinetic isotope effects (KIEs). The KIE is a measure of the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.

A study on the oxidation of L-alanine by the flavoenzyme tryptophan 2-monooxygenase, which functions as an L-amino acid oxidase, determined the ¹⁵N kinetic isotope effect to be 1.0145 ± 0.0007.[1][2] This value, being slightly greater than 1, indicates that unlabeled L-alanine (containing ¹⁴N) reacts slightly faster than L-Alanine-¹⁵N. This is because the bond between carbon and the heavier ¹⁵N isotope has a lower vibrational energy and is therefore stronger and more difficult to break during the enzymatic reaction.

Metabolic Tracing and Flux Analysis

L-Alanine-¹⁵N is a crucial tool in metabolic studies for tracing the fate of the amino group in various biochemical pathways. By introducing L-Alanine-¹⁵N into a biological system, researchers can track the incorporation of the ¹⁵N isotope into other molecules, providing insights into amino acid metabolism, protein synthesis, and nitrogen balance.

While a direct comparison of metabolic flux between L-Alanine-¹⁵N and unlabeled L-alanine is not the primary goal of these studies, the data obtained from tracing ¹⁵N-labeled alanine reveals how its nitrogen is utilized. For example, a study in humans during exercise showed a marked difference in the metabolic fate of the carbon and nitrogen atoms of alanine. While a significant portion of the carbon skeleton (from ¹³C-alanine) was oxidized for energy, a much smaller fraction of the amino nitrogen (from ¹⁵N-alanine) was excreted as urea. This suggests that the nitrogen from alanine is efficiently reincorporated into other amino acids and proteins.

Experimental Protocols

Determining the ¹⁵N Kinetic Isotope Effect

This protocol outlines a competitive method to determine the ¹⁵N KIE on an enzyme that metabolizes L-alanine, such as L-amino acid oxidase.

  • Reaction Setup : Prepare a reaction mixture containing a high concentration of unlabeled L-alanine (at natural ¹⁵N abundance), the enzyme, and any necessary co-factors in a suitable buffer at a controlled pH.

  • Enzymatic Reaction : Initiate the reaction and monitor its progress. The reaction should be allowed to proceed to a specific fractional conversion.

  • Sample Collection : At various time points (including the start and a point of partial completion), take aliquots of the reaction mixture and quench the enzymatic activity immediately (e.g., by adding a strong acid).

  • Isotopic Analysis : Separate the unreacted L-alanine from the reaction mixture using techniques like high-performance liquid chromatography (HPLC).

  • Mass Spectrometry : Analyze the isotopic ratio (¹⁵N/¹⁴N) of the nitrogen in the purified unreacted L-alanine using an isotope ratio mass spectrometer (IRMS).

  • KIE Calculation : The KIE is calculated from the change in the isotopic ratio of the substrate at different levels of reaction completion.

In Vivo Metabolic Tracing with L-Alanine-¹⁵N

This protocol provides a general workflow for an in vivo study to trace the metabolic fate of L-Alanine-¹⁵N.

  • Acclimatization : House the subject animals (e.g., mice) under controlled conditions and provide a standard diet to ensure metabolic homeostasis.

  • Tracer Administration : Administer a bolus of L-Alanine-¹⁵N to the animals, typically through intravenous infusion or intraperitoneal injection.[4][5][6] The amount and timing will depend on the specific metabolic pathways being investigated.

  • Time-Course Sampling : At predetermined time points after the tracer administration, collect biological samples such as blood, urine, and specific tissues.[4]

  • Metabolite Extraction : Immediately quench metabolism in the collected tissues (e.g., by freeze-clamping in liquid nitrogen) and perform a metabolite extraction, often using a cold solvent system like 80% methanol.

  • Sample Analysis : Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the incorporation of ¹⁵N into downstream metabolites (e.g., other amino acids, urea).

  • Data Analysis : Determine the fractional enrichment of ¹⁵N in the target metabolites to map the metabolic pathways and calculate flux rates.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of L-Alanine-¹⁵N.

L_Amino_Acid_Oxidase_Pathway cluster_enzyme Enzyme Cycle L_Alanine L-Alanine Imino_Acid Imino Acid Intermediate L_Alanine->Imino_Acid Oxidative Deamination Pyruvate Pyruvate Imino_Acid->Pyruvate Hydrolysis Enzyme_FAD L-Amino Acid Oxidase (FAD) Enzyme_FADH2 L-Amino Acid Oxidase (FADH2) Enzyme_FAD->Enzyme_FADH2 Reduction Enzyme_FADH2->Enzyme_FAD Oxidation O2 O₂ H2O2 H₂O₂ O2->H2O2 H2O H₂O NH3 NH₃ H2O->NH3

Caption: L-Amino Acid Oxidase Catalytic Cycle.

Metabolic_Tracing_Workflow start Start: In Vivo System (e.g., Mouse) administer Administer L-Alanine-¹⁵N Tracer start->administer sample Time-Course Sample Collection (Blood, Tissues) administer->sample quench Quench Metabolism (e.g., Liquid Nitrogen) sample->quench extract Metabolite Extraction (e.g., 80% Methanol) quench->extract analyze LC-MS/GC-MS Analysis extract->analyze data Data Processing & Isotope Enrichment Calculation analyze->data interpret Metabolic Flux Analysis & Pathway Mapping data->interpret end End: Biological Insights interpret->end

References

Benchmarking L-Alanine-15N against other labeled amino acids for proteomics.

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of quantitative proteomics, stable isotope labeling has become an indispensable tool for the accurate measurement of protein abundance and turnover. While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using labeled arginine and lysine is a widely adopted method, the unique metabolic roles of other amino acids offer specialized advantages. This guide provides a comprehensive comparison of L-Alanine-15N against other common labeled amino acids, offering insights for researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Other Labeled Amino Acids

The selection of a labeled amino acid for metabolic labeling experiments is critical and depends on factors such as the organism or cell type, experimental goals, and the specific metabolic pathways under investigation. L-Alanine, a non-essential amino acid, is central to cellular metabolism, participating in the glucose-alanine cycle and linking amino acid and carbohydrate metabolism. Its 15N-labeled form provides a unique window into these processes.

Below is a table summarizing the key characteristics of this compound compared to other commonly used labeled amino acids.

FeatureThis compound13C6-L-Lysine13C6,15N4-L-Arginine
Isotope 15N13C13C, 15N
Mass Shift per Incorporation +1 Da+6 Da+10 Da
Labeling Coverage Alanine-containing proteinsLysine-containing proteinsArginine-containing proteins
Metabolic Interconversion Can be readily converted to other amino acids, particularly glutamate and pyruvate.Minimal interconversion.Can be converted to proline in some cell lines, which can complicate data analysis.[1]
Specialized Applications Studies of protein turnover, nitrogen metabolism, and the interplay between amino acid and glucose metabolism.[2]General quantitative proteomics, widely used in SILAC experiments.[3][4]General quantitative proteomics, often used in combination with labeled lysine in SILAC.[3][4]
Potential Cytotoxicity Generally low.Generally low.Generally low.

Key Considerations for Using this compound

Advantages:

  • Insights into Nitrogen Metabolism: As a primary nitrogen donor, 15N-labeled alanine is an excellent tracer for studying nitrogen flux and protein synthesis rates.[]

  • Probing Metabolic Pathways: Its central role in metabolism allows for the investigation of the interconnectedness of major metabolic pathways.

  • Versatility in Organisms: Can be used in a wide range of organisms, including those where SILAC amino acids may not be efficiently incorporated.

Disadvantages:

  • Metabolic Scrambling: The 15N label can be transferred to other amino acids through transamination reactions, potentially complicating the interpretation of results for global proteome quantification.[2]

  • Lower Mass Shift: The +1 Da mass shift per nitrogen atom is smaller than that of commonly used 13C-labeled amino acids, which can present challenges in mass spectrometry data analysis for peptides with low nitrogen content.

Experimental Protocols

A generalized workflow for a proteomics experiment using 15N metabolic labeling is described below. Specific parameters will need to be optimized for the particular cell line or organism and the mass spectrometer used.

Cell Culture and Metabolic Labeling
  • Media Preparation: Prepare cell culture medium containing this compound as the sole source of alanine. For complete labeling, it is crucial that the medium is devoid of unlabeled alanine.

  • Cell Growth: Culture cells in the 15N-containing medium for a sufficient number of cell divisions to ensure near-complete incorporation of the heavy isotope. The required duration will vary depending on the cell line's doubling time.[6] A labeling efficiency of >98% is generally recommended for accurate quantification.[7]

  • Experimental Treatment: Once labeling is complete, cells can be subjected to the desired experimental conditions (e.g., drug treatment, differentiation).

Sample Preparation
  • Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide (IAA).

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Acquisition: Acquire high-resolution mass spectra to accurately measure the mass difference between the light (14N) and heavy (15N) peptide pairs.

Data Analysis
  • Database Searching: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides. Software such as MaxQuant, Proteome Discoverer, or open-source tools can be used.[8][9]

  • Quantification: The relative abundance of proteins is determined by calculating the ratio of the signal intensities of the heavy and light peptide pairs.[10]

  • Statistical Analysis: Perform statistical analysis to identify proteins that are significantly up- or down-regulated between the different experimental conditions.

Visualizing Proteomic Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis Unlabeled_Cells Unlabeled Cells Labeled_Cells 15N-Labeled Cells Unlabeled_Cells->Labeled_Cells Growth in 15N-Alanine Medium Protein_Extraction Protein Extraction Labeled_Cells->Protein_Extraction Lysis Digestion Peptide Digestion Protein_Extraction->Digestion Trypsin LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Injection Data_Analysis Data Analysis & Interpretation LC_MSMS->Data_Analysis Quantification

General workflow for quantitative proteomics using metabolic labeling.

Alanine_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Enters Alanine_15N This compound Pyruvate->Alanine_15N TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Enters Alpha_Ketoglutarate Alpha_Ketoglutarate TCA_Cycle->Alpha_Ketoglutarate Intermediate Glutamate_15N Glutamate-15N Alpha_Ketoglutarate->Glutamate_15N Transamination Alanine_15N->Pyruvate ALT Alanine_15N->Glutamate_15N 15N Transfer Protein_Synthesis Protein_Synthesis Alanine_15N->Protein_Synthesis Incorporation Glutamate_15N->Alpha_Ketoglutarate Glutamate_15N->Protein_Synthesis Incorporation

References

A Researcher's Guide to Statistical Validation of 15N Incorporation Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 15N metabolic labeling, rigorous statistical validation is paramount to ensure the accuracy and reliability of quantitative proteomics data. This guide provides a comparative overview of statistical methods for validating 15N incorporation, alongside detailed experimental protocols and data processing workflows.

Data Presentation: Comparing Statistical Approaches

Statistical TestPrimary UseKey AssumptionsConsiderations
Student's t-test Comparing the means of 15N incorporation between two experimental groups.[1][2][3]Data is normally distributed.[4][5] The two groups have equal variances.[2][4][6] Observations are independent.[4][5][7]Prone to false positives when multiple comparisons are made.[8] A moderated t-test can be more powerful for proteomics data with a small number of replicates.[7]
Analysis of Variance (ANOVA) Comparing the means of 15N incorporation across three or more experimental groups.[1][4][9][8][10]Data within each group is normally distributed.[4] Variances among groups are equal (homoscedasticity).[4] Observations are independent.[4]A significant ANOVA result indicates that at least one group is different, requiring post-hoc tests (e.g., Tukey's HSD) to identify which specific groups differ.
Linear Regression Quantifying the relationship between a dependent variable (e.g., protein abundance) and an independent variable (e.g., time or treatment dose), and determining the rate of 15N incorporation.[11]A linear relationship exists between the variables. The residuals (errors) are normally distributed. The residuals have constant variance.Can be used to estimate the fractional synthesis rate (FSR) of proteins by analyzing the mass shift of peptides over time.[11]
Non-parametric Tests (e.g., Mann-Whitney U test, Kruskal-Wallis test) Used as an alternative to t-tests and ANOVA when the assumption of normality is not met, which can be common with small sample sizes in proteomics.[12][13]Data can be ranked. Observations are independent.Generally have less statistical power than parametric tests when the assumptions of the parametric tests are met.[13]

Experimental Protocols

Accurate and reproducible experimental procedures are the foundation of reliable 15N incorporation data. Below are detailed protocols for 15N metabolic labeling in both E. coli and mammalian cells.

Protocol 1: 15N Metabolic Labeling in E. coli

This protocol is adapted for expressing 15N-labeled proteins in E. coli.

1. Media Preparation (per 1 Liter of M9 minimal medium): [14]

  • Prepare 10x M9 salts solution (autoclaved): 60 g Na2HPO4, 30 g KH2PO4, 5 g NaCl.

  • Prepare the following sterile stock solutions:

    • 1 M MgSO4

    • 1 M CaCl2

    • 20% (w/v) Glucose

    • 1 g 15NH4Cl (dissolved in 10 mL H2O and filter-sterilized)

2. Cell Culture and Labeling: [14]

  • Day 1: Transform E. coli with the plasmid encoding the protein of interest.

  • Day 2: Inoculate a 5 mL pre-culture in a rich medium (e.g., LB) with a single colony and grow overnight. In the late afternoon, inoculate 10 mL of M9 minimal medium (containing 15NH4Cl and other supplements) with the overnight culture (1:100 dilution).

  • Day 3: Inoculate 1 L of M9 minimal medium (with 15NH4Cl) with the 10 mL overnight M9 culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression as required (e.g., with IPTG). Continue to grow for the desired period to allow for protein expression and labeling.

3. Protein Extraction and Digestion:

  • Harvest cells by centrifugation.

  • Lyse cells using a suitable method (e.g., sonication) in a lysis buffer containing protease inhibitors.

  • Quantify the protein concentration (e.g., using a BCA assay).

  • Perform in-solution or in-gel digestion of the protein sample with trypsin.

  • Desalt the resulting peptide mixture using a C18 column.

Protocol 2: 15N Metabolic Labeling in Mammalian Cells

This protocol provides a general framework for labeling mammalian cells. Specific conditions may need to be optimized for different cell lines.

1. Media Preparation:

  • Prepare a custom cell culture medium that lacks the standard nitrogen source (e.g., specific amino acids).

  • Supplement the medium with 15N-labeled amino acids. For uniform labeling, a mixture of all 20 amino acids in their 15N-labeled form is required.[15]

2. Cell Culture and Labeling: [16][17]

  • Culture mammalian cells in standard growth medium to the desired confluency.

  • For adherent cells, wash the cells with phosphate-buffered saline (PBS).

  • Replace the standard medium with the pre-warmed 15N-labeling medium.

  • Culture the cells for a sufficient duration to allow for near-complete incorporation of the 15N label. This period is dependent on the cell line's doubling time and protein turnover rates. Multiple cell passages may be necessary.

3. Protein Extraction and Digestion: [18][19][20]

  • Wash cells with ice-cold PBS.

  • Add ice-cold lysis buffer to the culture dish, scrape the cells, and collect the lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Quantify the protein concentration.

  • Proceed with in-solution or in-gel trypsin digestion and subsequent peptide desalting as described for the E. coli protocol.

Mandatory Visualization

The following diagrams illustrate the key workflows in a 15N incorporation experiment, from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture with 14N or 15N Medium Harvesting Cell Harvesting Cell_Culture->Harvesting Protein_Extraction Protein Extraction Harvesting->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification Mixing Mix 14N and 15N Samples (1:1 ratio) Protein_Quantification->Mixing Digestion Protein Digestion (e.g., Trypsin) Mixing->Digestion Desalting Peptide Desalting (C18 Cleanup) Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Peptide_ID Peptide Identification LC_MS->Peptide_ID Quantification Quantification of 14N/15N Ratios Peptide_ID->Quantification Normalization Data Normalization Quantification->Normalization Stat_Analysis Statistical Analysis Normalization->Stat_Analysis Statistical_Analysis_Workflow cluster_preprocessing Data Pre-processing cluster_hypothesis_testing Hypothesis Testing cluster_output Output Data_Input Input: Quantified 14N/15N Protein Ratios Missing_Values Handle Missing Values (e.g., imputation, filtering) Data_Input->Missing_Values Normalization Normalization (e.g., median, quantile) Missing_Values->Normalization Labeling_Correction Correct for Incomplete Labeling Efficiency Normalization->Labeling_Correction Two_Groups Two Groups? Labeling_Correction->Two_Groups T_Test Student's t-test or Mann-Whitney U test Two_Groups->T_Test Yes ANOVA ANOVA or Kruskal-Wallis test Two_Groups->ANOVA No P_Values Calculate p-values T_Test->P_Values Post_Hoc Post-Hoc Tests (if ANOVA is significant) ANOVA->Post_Hoc Post_Hoc->P_Values FDR_Correction Multiple Testing Correction (e.g., Benjamini-Hochberg) P_Values->FDR_Correction Significant_Proteins List of Significantly Altered Proteins FDR_Correction->Significant_Proteins

References

Safety Operating Guide

Proper Disposal of L-Alanine-15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of L-Alanine-15N, an isotopically labeled, non-hazardous amino acid. Adherence to these protocols is crucial for maintaining a safe working environment and ensuring environmental responsibility.

Immediate Safety and Logistical Information

While this compound is not classified as a hazardous substance, good laboratory practices for chemical handling should always be observed.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Avoid Dust Inhalation: Handle the solid form of this compound in a well-ventilated area or under a fume hood to prevent the inhalation of dust particles.

  • Spill Management: In case of a spill, avoid generating dust. Collect the spilled material using a dry method (e.g., sweeping or vacuuming with a HEPA filter) and place it in a designated, sealed waste container.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Name This compound
Synonyms (S)-2-Aminopropionic acid-15N, L-α-Aminopropionic acid-15N[1]
CAS Number 25713-23-9[1][2][3][4][5]
Molecular Formula CH₃CH(¹⁵NH₂)CO₂H[1][2][3]
Molecular Weight 90.09 g/mol [1][2][4]
Form Powder[1]
Melting Point 314.5 °C (decomposes)
Storage Temperature Room temperature, away from light and moisture[2]
Isotopic Purity ≥ 98 atom % ¹⁵N[1]
Hazard Classification Not classified as hazardous

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations. The following is a general, step-by-step procedure.

1. Waste Identification and Segregation:

  • Pure this compound: Unused or waste this compound that has not been mixed with other chemicals should be treated as non-hazardous chemical waste.

  • Mixtures: If this compound has been mixed with hazardous substances, the entire mixture must be treated as hazardous waste, following the disposal protocol for the hazardous components.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should be collected in a designated solid waste container.

2. Waste Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure lid. The container should be in good condition and appropriate for the amount of waste being stored.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Non-Hazardous Waste" (if applicable)

    • Chemical Name: "this compound"

    • Any other components if it is a mixture, with approximate percentages.

    • Date of waste accumulation.

    • Your name, department, and contact information.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within your laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Ensure that the storage area is secure and away from general laboratory traffic.

4. Final Disposal:

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a licensed professional chemical waste disposal contractor.

  • Do Not Dispose in Regular Trash or Drain: Do not dispose of solid this compound in the regular trash or pour solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous chemical waste.

  • Empty Containers: Rinse empty this compound containers thoroughly with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. Once clean, deface the original label and dispose of the container according to your facility's procedures for non-hazardous laboratory glass or plastic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: this compound Waste Generation waste_type Is the waste pure this compound or mixed with other chemicals? start->waste_type pure_waste Pure this compound waste_type->pure_waste Pure mixed_waste Mixed with other chemicals waste_type->mixed_waste Mixed label_non_hazardous Label as 'Non-Hazardous Waste: this compound (and other non-hazardous components)' pure_waste->label_non_hazardous is_hazardous Are the other chemicals hazardous? mixed_waste->is_hazardous non_hazardous_mix Mixed with non-hazardous chemicals is_hazardous->non_hazardous_mix No hazardous_mix Mixed with hazardous chemicals is_hazardous->hazardous_mix Yes non_hazardous_mix->label_non_hazardous label_hazardous Label as 'Hazardous Waste' according to hazardous components hazardous_mix->label_hazardous container Place in a designated, sealed, and properly labeled waste container label_non_hazardous->container label_hazardous->container storage Store in a designated satellite accumulation area container->storage disposal Arrange for disposal through a licensed waste management service storage->disposal end End of Disposal Process disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Alanine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling L-Alanine-15N, a stable isotope-labeled amino acid. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the quality of your research.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize any potential risks. The primary hazards are associated with inhalation, ingestion, and contact with skin or eyes.[1]

Personal Protective Equipment (PPE) is your first line of defense. The following table summarizes the recommended PPE for various handling scenarios.

ScenarioRecommended Personal Protective Equipment (PPE)
Weighing and preparing solutions Safety glasses with side shields or chemical safety goggles, disposable nitrile gloves, and a fully buttoned lab coat.[1][2][3]
Handling open containers Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4][5][6] Standard PPE as listed above is required.
Cleaning spills Disposable nitrile gloves, lab coat, and safety glasses. For larger spills, consult your institution's Environmental Health and Safety (EHS) office.[6][7]
General laboratory work A lab coat and closed-toe shoes are mandatory at all times.[8][9]

Step-by-Step Handling and Disposal Plan

Adherence to a clear, procedural plan for handling and disposal is critical for laboratory safety and regulatory compliance.

Operational Plan: From Receipt to Use

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4][7] Keep the container tightly closed.[4][7] Many suppliers recommend refrigeration (+2°C to +8°C) and protection from light.[10]

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

    • When weighing, avoid generating dust.[5][6] Use a chemical fume hood or a ventilated balance enclosure if available.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing. If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[11]

  • During Use:

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][7]

    • Do not eat, drink, or smoke in the laboratory.[7]

Disposal Plan: Responsible Waste Management

This compound is generally not considered hazardous waste. However, disposal must always be in accordance with local, state, and federal regulations.[7]

  • Waste Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled waste container.[6][12] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[6]

  • Container Labeling: Label the waste container with "this compound" and any other information required by your institution.[6]

  • Final Disposal: Dispose of the waste container through your institution's chemical waste program or a licensed contractor.[6][7] Contaminated packaging should be disposed of as unused product.[12]

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Receive this compound storage Store in a cool, dry, well-ventilated area start->storage ppe Don appropriate PPE storage->ppe weigh Weigh compound in ventilated area ppe->weigh dissolve Prepare solution if needed weigh->dissolve experiment Conduct Experiment dissolve->experiment spill Spill? experiment->spill cleanup Clean spill per protocol spill->cleanup Yes waste Segregate waste in labeled container spill->waste No cleanup->waste dispose Dispose via institutional EHS waste->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine-15N
Reactant of Route 2
L-Alanine-15N

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